threo-12,13-Dihydroxyoctadecanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H36O4 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(12S,13S)-12,13-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17-/m0/s1 |
InChI Key |
PEUSBAXOWSDDBR-IRXDYDNUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to threo-12,13-Dihydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threo-12,13-dihydroxyoctadecanoic acid is a saturated fatty acid belonging to the family of dihydroxy fatty acids. While its direct biological activities and mechanisms of action are not as extensively studied as its unsaturated counterpart, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), it is understood to be a product of linoleic acid metabolism. This guide provides a comprehensive overview of the known information regarding this compound and its closely related analogs, with a focus on its chemical properties, potential biological significance, and the experimental methodologies used in its study. Particular attention is given to the role of related dihydroxyoctadecenoic acids in cellular signaling, especially through the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankryin 1 (TRPA1) channels.
Introduction
Dihydroxy fatty acids are a class of oxidized lipid metabolites that are increasingly recognized for their diverse biological activities. These molecules are typically formed from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. This compound is the saturated derivative within this class, and its study is often in the context of the broader roles of dihydroxyoctadecenoic acids in metabolic regulation and inflammatory processes.
The monounsaturated analog, 12,13-DiHOME, has been identified as a lipokine secreted by brown adipose tissue (BAT) and is associated with improved metabolic health, including enhanced fatty acid uptake and the "browning" of white adipose tissue.[1] Furthermore, 12,13-DiHOME has been implicated as an endogenous agonist of TRPV1 and TRPA1 channels, playing a role in inflammatory pain.[2][3] While direct evidence for the saturated threo form is limited, understanding the properties and activities of its analogs provides a critical framework for future research. One study has shown that, unlike its monoepoxide precursor, 12,13-dihydroxyoctadecenoic acid does not induce mitochondrial dysfunction, suggesting it may be part of a detoxification pathway.[4]
Chemical and Physical Properties
The chemical and physical properties of this compound and its related compounds are summarized in the table below. These properties are essential for its handling, analysis, and understanding its behavior in biological systems.
| Property | This compound | threo-12,13-Dihydroxy-9(Z)-octadecenoic acid | threo-12,13-Dihydroxy-9(Z),15(Z)-octadecadienoic acid |
| Molecular Formula | C₁₈H₃₆O₄[5] | C₁₈H₃₄O₄[6] | C₁₈H₃₂O₄ |
| Molecular Weight | 316.48 g/mol | 314.46 g/mol [6] | 312.44 g/mol |
| CAS Number | 585-20-6[5] | 263399-35-5[6] | 85416-59-7 |
| Synonyms | 12,13-Dihydroxystearic acid, (±)-threo-12,13-Dihydroxyoctadecanoic acid | (9Z)-12,13-Dihydroxy-9-octadecenoic acid, 12,13-DHOME, 12,13-DiHOME[6] | 12,13-Dihydroxy-9,15-octadecadienoic acid |
| Physical State | Liquid | In solution (Ethanol)[1] | In solution |
| Purity | >98% | >98%[1] | >98% |
| Storage | Freezer | Freezer[6] | Freezer |
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not well-elucidated, the activities of its unsaturated analogs provide strong indications of its potential biological roles.
Activation of TRPV1 and TRPA1 Channels
The monounsaturated analog, 12,13-DiHOME, has been identified as an endogenous agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankryin 1 (TRPA1) channels.[2][3] These channels are non-selective cation channels primarily expressed in sensory neurons and are involved in the detection of noxious stimuli, including heat and inflammatory mediators.[7] The activation of TRPV1 and TRPA1 by 12,13-DiHOME has been shown to contribute to thermal and mechanical allodynia in models of burn injury.[3]
The proposed signaling pathway for 12,13-DiHOME-mediated pain sensitization is depicted below. It is hypothesized that tissue injury or inflammation leads to the release of linoleic acid, which is then metabolized to 12,13-DiHOME. This diol then acts on TRPV1 and TRPA1 channels on sensory neurons, leading to their activation, subsequent neuronal depolarization, and the sensation of pain.
Mitochondrial Function
In contrast to its precursor, cis-12,13-epoxy-9-octadecenoic acid (12,13-EOA), which has been shown to induce mitochondrial dysfunction, 12,13-dihydroxyoctadecenoic acid (at a concentration of 50 µM) had no effect on mitochondrial respiration in rabbit renal cortical mitochondria.[4] This suggests that the conversion of the epoxide to the diol may be a detoxification pathway that protects mitochondria from damage.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological analysis of this compound are crucial for its further study. The following sections outline general methodologies based on the literature for related compounds.
Synthesis of this compound
A common method for the synthesis of vicinal diols from alkenes is through epoxidation followed by hydrolysis. For the stereospecific synthesis of the threo isomer, a trans-epoxide is required, which can be achieved through various synthetic routes. A general workflow is presented below.
Protocol Outline:
-
Epoxidation: The starting material, an unsaturated octadecanoic acid with a double bond at the C12-C13 position, is dissolved in a suitable organic solvent (e.g., dichloromethane). An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed sequentially with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxide, a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Hydrolysis: The crude epoxide is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran) and water containing a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid). The mixture is stirred at room temperature until the epoxide is fully hydrolyzed, as monitored by TLC.
-
Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried, and concentrated. The crude diol is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterization: The structure and stereochemistry of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Analysis of TRPV1/TRPA1 Activation
The activity of this compound on TRPV1 and TRPA1 channels can be assessed using various in vitro and in vivo techniques.
In Vitro - Calcium Imaging:
-
Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from rodents and cultured on glass coverslips. Alternatively, a cell line heterologously expressing the channel of interest (e.g., HEK293 cells transfected with TRPV1) can be used.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specific time at 37 °C.
-
Imaging: The coverslip is mounted on a perfusion chamber on an inverted microscope equipped for ratiometric calcium imaging.
-
Compound Application: A baseline fluorescence is recorded, after which a solution of this compound at various concentrations is perfused over the cells.
-
Positive Control and Antagonist: A known agonist (e.g., capsaicin (B1668287) for TRPV1) is applied as a positive control. To confirm specificity, the experiment can be repeated in the presence of a specific antagonist (e.g., capsazepine (B1668289) for TRPV1).
-
Data Analysis: The change in intracellular calcium concentration is measured by the change in fluorescence ratio.
In Vivo - Behavioral Assays:
-
Animal Model: An appropriate animal model of pain or inflammation is used (e.g., injection of an inflammatory agent into the paw of a mouse).
-
Compound Administration: this compound is administered locally (e.g., intraplantar injection) or systemically.
-
Nociceptive Testing: The animal's response to a noxious stimulus is measured. For thermal hyperalgesia, a radiant heat source is applied to the paw, and the latency to withdrawal is recorded. For mechanical allodynia, von Frey filaments of varying forces are applied to the paw to determine the withdrawal threshold.
-
Data Analysis: The changes in withdrawal latency or threshold are compared between vehicle-treated and compound-treated animals.
Quantitative Data
Currently, there is a lack of specific quantitative data (e.g., IC₅₀, EC₅₀ values) in the public domain regarding the biological activities of this compound. The available data primarily focuses on its unsaturated analogs. For instance, 13-HODE, a related oxidized linoleic acid metabolite, has been shown to elicit responses in DRG cells at concentrations in the micromolar range (e.g., 30-100 µM).[7] Future research is needed to determine the specific potency and efficacy of the saturated threo form.
Conclusion and Future Directions
This compound is a saturated dihydroxy fatty acid with potential biological relevance, although it remains significantly understudied compared to its unsaturated counterparts. The known activities of related compounds, particularly their roles in metabolic signaling and pain modulation through TRP channels, provide a strong rationale for further investigation into the specific functions of the saturated threo isomer.
Future research should focus on:
-
The stereospecific synthesis and purification of this compound to enable detailed biological studies.
-
The systematic evaluation of its effects on a range of biological targets, including TRPV1, TRPA1, and other receptors and enzymes involved in lipid signaling.
-
The determination of its quantitative biological activity to understand its potency and potential as a therapeutic agent or a biomarker.
-
Elucidation of its endogenous formation and metabolism in various tissues and disease states.
A deeper understanding of the structure-activity relationships within the dihydroxyoctadecanoic acid family will be invaluable for the development of novel therapeutics for metabolic and inflammatory diseases.
References
- 1. threo-12,13-Dihydroxy-9(Z)-octadecenoic acid | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Central activation of TRPV1 and TRPA1 by novel endogenous agonists contributes to mechanical and thermal allodynia after burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12,13-Dihydroxy stearic acid | C18H36O4 | CID 5282931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to threo-12,13-Dihydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-12,13-Dihydroxyoctadecanoic acid is a dihydroxylated fatty acid derivative of stearic acid. As a member of the octadecanoid class of lipids, it is involved in various physiological processes and holds potential for investigation in metabolic and cellular signaling research. This technical guide provides a comprehensive overview of its structure, properties, and known biological activities, along with generalized experimental protocols relevant to its study.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an 18-carbon chain with hydroxyl groups at the 12th and 13th positions in a threo relative configuration.
Chemical Identifiers:
-
IUPAC Name: (12R,13R)-12,13-dihydroxyoctadecanoic acid (one possible enantiomer of the threo pair)
-
Molecular Formula: C₁₈H₃₆O₄
-
Molecular Weight: 316.48 g/mol [1]
-
CAS Number: 73837-56-6[1]
-
SMILES: CCCCC--INVALID-LINK--O)O">C@HO
-
InChI Key: PEUSBAXOWSDDBR-RXQGYGPJNA-N[1]
Physicochemical Properties:
| Property | Value | Notes |
| Physical State | Liquid | At room temperature.[1] |
| Melting Point | 92-94 °C | Data for threo-9,10-dihydroxystearic acid.[2] |
| Boiling Point | Not available | - |
| Solubility | Soluble in ethanol | Based on product information for the threo isomer.[2] |
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on related dihydroxylated fatty acids and their unsaturated precursors, hydroxyoctadecenoic acids (HODEs), suggests potential roles in cellular signaling, particularly through Peroxisome Proliferator-Activated Receptors (PPARs).
PPARγ Activation:
Various isomers of HODEs have been identified as agonists for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by these fatty acid metabolites suggests that this compound may also function as a PPARγ ligand, thereby influencing gene expression related to metabolic processes.
Mitochondrial Function:
The unsaturated analog, 12,13-dihydroxyoctadecenoic acid (12,13-DHOA), has been shown to be part of a detoxification pathway that prevents mitochondrial dysfunction. This suggests that the saturated form may also have roles in mitochondrial health and cellular respiration.
Below is a conceptual signaling pathway illustrating the potential mechanism of action for dihydroxylated fatty acids like this compound.
Caption: Potential PPARγ signaling pathway for this compound.
Experimental Protocols
Detailed, validated experimental protocols specifically for this compound are not widely published. The following are generalized methodologies for the synthesis, isolation, and biological analysis of similar dihydroxylated fatty acids, which can be adapted by researchers.
Synthesis of threo-Dihydroxystearic Acids from Oleic Acid
This protocol describes a general method for the synthesis of threo-dihydroxystearic acids via the epoxidation of oleic acid followed by hydrolysis.
Materials:
-
Oleic acid
-
Formic acid
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Ethanol
-
Petroleum ether
Procedure:
-
Epoxidation:
-
Dissolve oleic acid in formic acid.
-
Slowly add hydrogen peroxide to the mixture while stirring and maintaining the temperature.
-
Continue stirring until the reaction is complete.
-
-
Hydrolysis:
-
Remove the formic acid under reduced pressure.
-
Add a solution of sodium hydroxide to the residue and heat to hydrolyze the intermediate.
-
-
Isolation and Purification:
-
Acidify the soap solution with hydrochloric acid to precipitate the dihydroxystearic acid.
-
Wash the crude product with hot water and then with petroleum ether to remove impurities.
-
Recrystallize the purified product from ethanol.
-
The workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of threo-dihydroxystearic acid.
PPARγ Activation Assay
This protocol outlines a cell-based reporter assay to determine the ability of a compound to activate PPARγ.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
PPARγ expression vector
-
PPAR-responsive reporter plasmid (e.g., containing a PPRE driving luciferase expression)
-
Transfection reagent
-
This compound (test compound)
-
Positive control (e.g., Rosiglitazone)
-
Cell lysis buffer
-
Luciferase assay substrate
Procedure:
-
Cell Culture and Transfection:
-
Culture HepG2 cells to an appropriate confluency.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound, a positive control, and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysates.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
-
Calculate the fold activation relative to the vehicle control.
-
Measurement of Mitochondrial Respiration
This protocol describes a method for measuring the effect of a fatty acid on mitochondrial oxygen consumption using high-resolution respirometry.
Materials:
-
Isolated mitochondria or permeabilized cells
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium
-
This compound (test compound)
-
Substrates for complex I and II (e.g., pyruvate, malate, succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
Procedure:
-
Preparation:
-
Calibrate the respirometer and add respiration medium to the chambers.
-
Add the isolated mitochondria or permeabilized cells to the chambers.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Measure the basal respiration.
-
Add substrates for complex I and II to measure leak respiration.
-
Add ADP to measure oxidative phosphorylation capacity.
-
Add the test compound (this compound) and monitor changes in oxygen consumption.
-
Sequentially add oligomycin, FCCP, rotenone, and antimycin A to assess different respiratory states and the specific effects of the test compound on the electron transport chain.
-
The logical flow of a SUIT protocol is illustrated below.
Caption: A typical SUIT protocol for assessing mitochondrial respiration.
Conclusion
This compound is a fatty acid metabolite with potential roles in metabolic regulation, possibly through the activation of PPARγ and modulation of mitochondrial function. While specific data on its physicochemical properties and biological activities are still emerging, the information on related compounds provides a strong basis for future research. The generalized protocols provided in this guide offer a starting point for the synthesis, isolation, and functional characterization of this and other dihydroxylated fatty acids, which will be crucial for elucidating their precise roles in health and disease. Further investigation is warranted to fully understand the therapeutic and physiological potential of this molecule.
References
Unveiling threo-12,13-Dihydroxyoctadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Threo-12,13-dihydroxyoctadecanoic acid is a saturated fatty acid derivative belonging to the class of dihydroxyoctadecanoic acids. While its direct discovery and historical timeline are not as clearly documented as some of its isomers, its existence and characteristics are understood within the broader context of lipid chemistry, particularly the oxidation of unsaturated fatty acids like oleic and linoleic acid. This technical guide provides a comprehensive overview of this compound, including its probable origins rooted in early 20th-century lipid research, its physicochemical properties, detailed experimental protocols for synthesis and analysis, and an exploration of its potential biological significance, drawing comparisons with closely related and more extensively studied dihydroxy fatty acids.
Discovery and History: A Contextual Overview
The specific discovery of this compound is not prominently documented in readily accessible historical scientific literature. Its identification is intrinsically linked to the broader exploration of oleic acid and other unsaturated fatty acid oxidation products. Key historical developments in this field provide the context for its eventual characterization.
Early 20th Century: The Dawn of Oleic Acid Oxidation Studies
The early 1900s marked a pivotal period in lipid chemistry, with researchers focused on elucidating the structure and reactivity of common fatty acids. Oleic acid, with its single double bond, was a prime target for oxidation studies. Seminal work by chemists such as Arthur Lapworth and Edward Mottram , as well as G. King , in the 1920s and 1930s, laid the groundwork for understanding how oxidizing agents interact with the double bond of oleic acid. These early investigations primarily focused on the formation of 9,10-dihydroxyoctadecanoic acid through oxidation with reagents like potassium permanganate.
While these initial studies did not specifically report the isolation of the 12,13-isomer, they established the fundamental principle of hydroxylation at the site of unsaturation. It is plausible that this compound was a minor, and at the time unidentified, byproduct in these early experiments, or was later identified with the advent of more sophisticated analytical techniques.
Modern Era: Identification as a Linoleic Acid Metabolite
In contemporary lipidomics, 12,13-dihydroxyoctadecanoic acid is recognized as a metabolite of linoleic acid. The enzymatic or oxidative processing of linoleic acid can lead to the formation of a diol at the 12 and 13 positions. The saturated form, this compound, is likely a subsequent product of the reduction of its unsaturated precursor, 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME).
Physicochemical Properties
Quantitative data for this compound is not as abundant as for other isomers. The following table summarizes available and computed data for 12,13-dihydroxyoctadecanoic acid.
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₆O₄ | PubChem |
| Molecular Weight | 316.48 g/mol | PubChem |
| IUPAC Name | This compound | --- |
| CAS Number | Not available for the specific stereoisomer | --- |
| Appearance | Likely a white solid at room temperature | Inferred from similar compounds |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO | Inferred from similar compounds |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of vicinal diols from alkenes is through epoxidation followed by acid-catalyzed hydrolysis. This approach can be adapted for the synthesis of this compound from petroselinic acid (cis-6-octadecenoic acid), an isomer of oleic acid, which has a double bond at the appropriate position. The anti-dihydroxylation of the corresponding epoxide would yield the threo product.
Protocol: Synthesis via Epoxidation and Hydrolysis
-
Epoxidation of Petroselinic Acid:
-
Dissolve petroselinic acid in a suitable solvent such as dichloromethane.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a dropwise manner at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Extract the epoxide with an organic solvent, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the epoxide by column chromatography.
-
-
Acid-Catalyzed Hydrolysis of the Epoxide:
-
Dissolve the purified epoxide in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and water.
-
Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid.
-
Stir the reaction at room temperature for several hours.
-
Neutralize the acid with a weak base (e.g., sodium bicarbonate).
-
Extract the diol with an organic solvent and purify by column chromatography or recrystallization to obtain this compound.
-
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Convert the carboxylic acid and hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Dry the sample under a stream of nitrogen.
-
Add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of fatty acid methyl esters.
-
The mass spectrum of the TMS-derivatized this compound will show characteristic fragmentation patterns that can be used for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC-MS is a powerful tool for the analysis of underivatized dihydroxy fatty acids.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or acetic acid to improve ionization.
-
Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode. The deprotonated molecule [M-H]⁻ will be observed, and tandem mass spectrometry (MS/MS) can be used to generate specific fragment ions for structural confirmation.
Biological Significance and Signaling Pathways
The biological role of this compound is not well-defined, especially in comparison to its unsaturated analog, 12,13-DiHOME. However, based on the literature of related saturated and unsaturated dihydroxy fatty acids, we can infer potential areas of biological activity.
Potential Roles:
-
Metabolite of Linoleic Acid: As a downstream product of linoleic acid metabolism, its cellular concentration may reflect the activity of specific enzymatic pathways, such as those involving cytochrome P450 epoxygenases and soluble epoxide hydrolase.
-
Modulation of Inflammation: The unsaturated precursor, 12,13-DiHOME, has been implicated in inflammatory processes. It is possible that the saturated form has distinct or modulatory effects on these pathways.
-
Cellular Signaling: Dihydroxy fatty acids can act as signaling molecules, interacting with cellular receptors and modulating enzyme activities. Further research is needed to identify specific targets of this compound.
Hypothesized Metabolic Pathway
The following diagram illustrates a plausible metabolic pathway leading to the formation of this compound from linoleic acid.
Caption: Proposed metabolic pathway for the formation of this compound.
Experimental Workflow for Analysis from Biological Samples
The following diagram outlines a typical workflow for the extraction and analysis of this compound from a biological matrix.
Caption: A generalized workflow for the analysis of this compound.
Future Directions and Conclusion
This compound represents an understudied member of the dihydroxy fatty acid family. While its historical discovery is not clearly defined, its chemical nature and relationship to major unsaturated fatty acids are understood. Future research should focus on:
-
Definitive Synthesis and Characterization: The development of stereospecific synthetic routes will enable the production of pure standards for detailed biological and analytical studies.
-
Elucidation of Biological Activity: Investigating the specific interactions of this compound with cellular targets is crucial to understanding its physiological and pathological roles.
-
Development of Targeted Analytical Methods: Highly sensitive and specific analytical methods will be essential for accurately quantifying its levels in various biological systems and understanding its metabolic regulation.
A Technical Guide to the Biological Role of threo-12,13-Dihydroxyoctadecanoic Acid (12,13-DiHOME)
Abstract
threo-12,13-Dihydroxyoctadecanoic acid (also known as 12,13-DiHOME) is a diol metabolite of linoleic acid, an essential omega-6 fatty acid.[1][2] Initially identified in the context of its precursor's toxicity, recent research has unveiled its multifaceted role as a signaling molecule in various physiological and pathological processes.[2] This document provides a comprehensive technical overview of the biosynthesis, metabolism, and diverse biological functions of 12,13-DiHOME, with a focus on its involvement in inflammation, immune modulation, and pain signaling. We present key quantitative data, detailed experimental protocols, and visual diagrams of its core signaling pathways to support further research and drug development efforts in this area.
Biosynthesis and Metabolism
12,13-DiHOME is not directly consumed but is synthesized endogenously from linoleic acid through a two-step enzymatic process.
-
Epoxidation: Cytochrome P450 (CYP) enzymes metabolize linoleic acid to form its epoxide derivatives, primarily 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME).[2] 12,13-EpOME is also known as isoleukotoxin.[2]
-
Hydrolysis: The epoxide 12,13-EpOME is then hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into the corresponding vicinal diol, this compound (12,13-DiHOME).[3][4]
This metabolic conversion is significant because while the parent epoxide (12,13-EpOME) can induce mitochondrial dysfunction, its hydrolysis to 12,13-DiHOME appears to be a detoxification pathway in this context, as 12,13-DiHOME itself does not impair mitochondrial respiration.[5] Therefore, the activity of soluble epoxide hydrolase is a critical control point in regulating the balance between the pro-inflammatory epoxide and the signaling-active diol.
References
- 1. larodan.com [larodan.com]
- 2. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to threo-12,13-Dihydroxyoctadecanoic Acid: Synonyms, CAS Number, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of threo-12,13-Dihydroxyoctadecanoic acid, a dihydroxy fatty acid. This document summarizes its chemical identifiers, provides a general experimental protocol for its analysis, and explores the biological significance of a closely related signaling molecule.
Chemical Identification
This compound is a saturated fatty acid derivative characterized by two hydroxyl groups on adjacent carbons in the acyl chain. Accurate identification is critical for research and development purposes.
Synonyms and CAS Number
The nomenclature for this compound can vary in literature and commercial listings. The following table summarizes its key synonyms and the most specific CAS Registry Number.
| Identifier | Value | Reference |
| IUPAC Name | (12R,13R)-12,13-dihydroxyoctadecanoic acid (one possible enantiomer) | |
| Common Name | This compound | |
| CAS Registry Number | 73837-56-6 | [1][2] |
| Synonyms | 12,13-Dihydroxystearic acid | [1] |
| (±)-threo-12,13-Dihydroxyoctadecanoic acid | [1] | |
| 12,13-dihydroxy stearic acid | [3] | |
| (+-)-threo-12,13-Dihydroxy-octadecansaeure | [3] | |
| (+-)-threo-12,13-dihydroxy-octadecanoic acid | [3] | |
| Octadecanoic acid, 12,13-dihydroxy- | [3] | |
| 12,13-dihydroxy-octadecanoic acid | [3] |
Note: The CAS number 585-20-6 is also associated with 12,13-dihydroxyoctadecanoic acid but may not specify the threo stereochemistry.[3][4]
Experimental Protocols
General Analytical Protocol for Dihydroxy Fatty Acids via GC-MS
This protocol outlines the key steps for the extraction, derivatization, and analysis of dihydroxy fatty acids.
-
Lipid Extraction :
-
Total lipids are extracted from the sample matrix (e.g., cells, tissue, plasma) using a solvent system such as chloroform:methanol (2:1, v/v).
-
The organic phase, containing the lipids, is separated from the aqueous phase.
-
-
Saponification and Methylation :
-
The extracted lipids are saponified using a methanolic base (e.g., KOH or NaOH) to release the fatty acids from their ester linkages.
-
The resulting free fatty acids are then esterified, typically to fatty acid methyl esters (FAMEs), using an agent like BF3-methanol or methanolic HCl.[5]
-
-
Purification :
-
The FAMEs can be purified from other lipid classes using solid-phase extraction (SPE) or flash silica (B1680970) gel column chromatography.[5]
-
-
Derivatization :
-
The hydroxyl groups of the dihydroxy FAMEs must be derivatized to increase their volatility for GC analysis. This is commonly achieved by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[5]
-
-
GC-MS Analysis :
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[6]
-
The GC oven temperature is programmed to separate the different fatty acid derivatives.
-
The eluting compounds are ionized (e.g., by electron impact) and detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum, which shows characteristic fragmentation patterns for vicinal dihydroxy TMS methyl esters.[5]
-
Biological Context and Signaling Pathways
While the specific biological roles of this compound are not extensively documented, a closely related unsaturated analogue, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) , has emerged as a significant signaling molecule. 12,13-diHOME is an oxylipin derived from the essential fatty acid, linoleic acid.[7][8]
Biosynthesis of 12,13-diHOME
The biosynthesis of 12,13-diHOME from linoleic acid is a two-step enzymatic process.
References
- 1. This compound [cogershop.com]
- 2. This compound - CD Biosynsis [biosynsis.com]
- 3. 12,13-dihydroxyoctadecanoic acid price & availability - MOLBASE [molbase.com]
- 4. 12,13-Dihydroxy stearic acid | C18H36O4 | CID 5282931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
12,13-DiHOME: A Lipokine Signaling Molecule in Metabolic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid mediator, or lipokine, that has emerged as a critical signaling molecule in the regulation of energy metabolism. Primarily synthesized and secreted by brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise, 12,13-DiHOME plays a key role in enhancing fatty acid uptake and utilization in metabolic tissues. Its circulating levels are inversely correlated with body mass index (BMI) and insulin (B600854) resistance, highlighting its potential as a therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and hyperlipidemia. This guide provides a comprehensive overview of the core biology of 12,13-DiHOME, its signaling pathways, quantitative data on its effects, and detailed experimental protocols for its study.
Core Biology of 12,13-DiHOME
Biosynthesis and Metabolism
12,13-DiHOME is a diol derivative of the essential fatty acid, linoleic acid. The biosynthesis is a two-step enzymatic process:
-
Epoxidation: Linoleic acid is first converted to its epoxide intermediate, 12,13-epoxyoctadecenoic acid (12,13-EpOME), also known as isoleukotoxin. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2J and CYP2C subfamilies being implicated.[1]
-
Hydrolysis: The epoxide 12,13-EpOME is then hydrolyzed to 12,13-DiHOME by the action of soluble epoxide hydrolase (sEH).[1][2] The major sEH isoforms expressed in adipose tissue are encoded by the Ephx1 and Ephx2 genes.[2]
Brown adipose tissue is the primary source of circulating 12,13-DiHOME in response to cold and exercise.[3][4] These stimuli lead to an upregulation of the enzymes involved in its synthesis within BAT.[4][5]
Figure 1: Biosynthesis pathway of 12,13-DiHOME from linoleic acid.
Physiological Roles and Effects
The primary and most well-characterized function of 12,13-DiHOME is the stimulation of fatty acid uptake in brown adipose tissue and skeletal muscle.[3][6] This action provides fuel for thermogenesis in BAT and for oxidation in muscle. Other reported physiological effects include:
-
Enhanced Cold Tolerance: By activating BAT fuel uptake, 12,13-DiHOME administration improves the ability to maintain body temperature during cold challenges.[5]
-
Improved Lipid Homeostasis: 12,13-DiHOME has been shown to reduce circulating triglyceride levels.[5]
-
Cardioprotective Effects: Studies suggest a role for 12,13-DiHOME in mediating the beneficial effects of BAT on cardiac function.[7]
-
Immune Modulation: 12,13-DiHOME can influence macrophage polarization, skewing them towards an inflammatory phenotype.[8][9]
Signaling Pathways of 12,13-DiHOME
The signaling mechanism of 12,13-DiHOME is an area of active investigation. While a specific cell surface receptor has not yet been definitively identified, evidence points towards the involvement of a G-protein coupled receptor (GPCR).
Translocation of Fatty Acid Transporters
The central mechanism by which 12,13-DiHOME promotes fatty acid uptake is by inducing the translocation of key fatty acid transporters, namely Fatty Acid Transport Protein 1 (FATP1) and CD36 , from intracellular stores to the plasma membrane.[6][10] This increased cell surface presence of FATP1 and CD36 enhances the capacity of brown adipocytes and muscle cells to import fatty acids from the circulation.[6]
Intracellular Signaling
Recent studies suggest that the signaling cascade initiated by 12,13-DiHOME involves a Gq-coupled protein receptor , leading to an increase in intracellular calcium mobilization . The inhibition of Gq signaling has been shown to attenuate 12,13-DiHOME-stimulated fatty acid uptake. The identity of the specific GPCR that binds 12,13-DiHOME remains an active area of research, with several orphan GPCRs known to be activated by lipid mediators being potential candidates.
Figure 2: Proposed signaling pathway of 12,13-DiHOME leading to increased fatty acid uptake.
Quantitative Data on 12,13-DiHOME Effects
The following tables summarize quantitative data from various studies on the effects of 12,13-DiHOME.
Table 1: In Vivo Effects of 12,13-DiHOME in Mice
| Parameter | Species | Dose | Duration | Effect | Reference |
| Cold Tolerance | Mouse | 1 µg/kg | Acute | Protected against a decrease in body temperature during cold challenge. | [5] |
| Serum Triglycerides | Mouse (diet-induced obesity) | 10 µg/kg | 2 weeks | Decreased circulating triglyceride levels. | [5] |
| Fatty Acid Uptake in BAT | Mouse | 1 µg/kg | Acute | Increased BAT-specific lipid uptake. | [5] |
| Fatty Acid Uptake in Skeletal Muscle | Mouse | Not specified | Acute | Increased skeletal muscle fatty acid uptake and oxidation. | [1] |
Table 2: In Vitro Effects of 12,13-DiHOME
| Cell Type | Concentration | Duration | Effect | Reference |
| Mature Brown Adipocytes | 1 µM | 15 min | Increased fatty acid uptake. | [5] |
| C2C12 Myotubes | Not specified | Not specified | Increased fatty acid uptake and oxidation. | [1] |
| THP-1 Macrophages | 37.5 µM and 75 µM | 24 and 48 hours | Skewed macrophages toward an inflammatory IL-1βhighCD206low phenotype. | [8] |
Experimental Protocols
Quantification of 12,13-DiHOME by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of 12,13-DiHOME from plasma or tissue homogenates.
Figure 3: General workflow for the quantification of 12,13-DiHOME by LC-MS/MS.
Materials:
-
Plasma or tissue homogenate
-
Deuterated internal standard (e.g., 12,13-diHOME-d4)
-
Methanol (B129727) (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Acetonitrile (B52724) with 0.1% formic acid (LC-MS grade)
-
C18 Solid Phase Extraction (SPE) cartridges
-
Nitrogen evaporator
-
UPLC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: a. To 100 µL of plasma or tissue homogenate, add a known amount of deuterated internal standard. b. Precipitate proteins by adding 3 volumes of ice-cold methanol. Vortex and incubate at -20°C overnight. c. Centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant from the protein precipitation step onto the conditioned cartridge. c. Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities. d. Elute 12,13-DiHOME and other lipids with a high percentage of organic solvent (e.g., methanol or methyl formate).
-
Evaporation and Reconstitution: a. Dry the eluate under a stream of nitrogen. b. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). b. Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) for chromatographic separation. c. Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for 12,13-DiHOME and its deuterated internal standard. d. Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a 12,13-DiHOME analytical standard.
In Vitro Fatty Acid Uptake Assay
This protocol describes a method to measure the effect of 12,13-DiHOME on fatty acid uptake in cultured adipocytes or muscle cells using a fluorescent fatty acid analog.
Materials:
-
Differentiated adipocytes (e.g., from primary brown preadipocytes) or myotubes (e.g., C2C12) cultured in appropriate plates.
-
12,13-DiHOME stock solution (e.g., in ethanol (B145695) or DMSO).
-
Serum-free culture medium.
-
Fluorescently labeled fatty acid analog (e.g., BODIPY-C12).
-
Bovine serum albumin (BSA), fatty acid-free.
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Preparation: a. Seed and differentiate cells to maturity in a multi-well plate suitable for fluorescence measurement. b. On the day of the assay, wash the cells twice with warm PBS.
-
12,13-DiHOME Treatment: a. Prepare a working solution of 12,13-DiHOME in serum-free medium containing fatty acid-free BSA. A final concentration of 1 µM is a common starting point.[5] Include a vehicle control (medium with BSA and the same concentration of the solvent used for the stock solution). b. Incubate the cells with the 12,13-DiHOME or vehicle solution for a specified time (e.g., 15-30 minutes) at 37°C.
-
Fatty Acid Uptake: a. Prepare the fatty acid uptake solution containing the fluorescent fatty acid analog complexed with BSA in serum-free medium. b. After the pre-incubation with 12,13-DiHOME, remove the treatment solution and add the fatty acid uptake solution to the cells. c. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Measurement: a. Stop the uptake by removing the fatty acid solution and washing the cells rapidly with ice-cold PBS containing a fatty acid uptake inhibitor (e.g., phloretin) or a high concentration of unlabeled fatty acids. b. Measure the intracellular fluorescence using a fluorescence plate reader or visualize the uptake with a fluorescence microscope. c. Normalize the fluorescence intensity to the protein content of each well.
Assessment of CD36/FATP1 Translocation by Cell Surface Biotinylation
This protocol outlines a method to quantify the amount of CD36 and FATP1 on the cell surface in response to 12,13-DiHOME treatment.
Materials:
-
Differentiated adipocytes or myotubes.
-
12,13-DiHOME.
-
Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent).
-
Quenching buffer (e.g., PBS with 100 mM glycine).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-agarose beads.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies against CD36 and FATP1.
Procedure:
-
Cell Treatment: a. Treat cells with 12,13-DiHOME or vehicle as described in the fatty acid uptake assay protocol.
-
Cell Surface Biotinylation: a. After treatment, wash the cells with ice-cold PBS. b. Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice with gentle rocking to label cell surface proteins. c. Quench the reaction by washing the cells with quenching buffer.
-
Cell Lysis and Protein Isolation: a. Lyse the cells with lysis buffer and collect the total protein lysate. b. Determine the protein concentration of the lysates.
-
Pull-down of Biotinylated Proteins: a. Incubate a portion of the total lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins. b. Wash the beads extensively to remove non-biotinylated proteins.
-
Western Blot Analysis: a. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the eluted proteins (cell surface fraction) and a portion of the total cell lysate by SDS-PAGE. c. Transfer the proteins to a membrane and perform Western blotting using primary antibodies against CD36 and FATP1. d. Quantify the band intensities to determine the relative amount of CD36 and FATP1 in the cell surface fraction compared to the total lysate. An increase in the ratio of surface to total protein indicates translocation to the plasma membrane.
Therapeutic Potential and Future Directions
The ability of 12,13-DiHOME to promote fatty acid uptake and utilization in thermogenic fat and muscle makes it a compelling therapeutic target for metabolic disorders. Strategies aimed at increasing endogenous 12,13-DiHOME levels, such as through the modulation of its synthesizing enzymes, or the development of stable mimetics, could offer novel approaches for the treatment of obesity, type 2 diabetes, and hyperlipidemia.[6][11][12]
Future research will likely focus on the definitive identification of the 12,13-DiHOME receptor, which will be instrumental in designing targeted therapeutics and further elucidating its signaling pathways. A deeper understanding of the regulation of its biosynthesis and its diverse physiological roles in different tissues will also be crucial for harnessing its full therapeutic potential.
References
- 1. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clone.siditalia.it [clone.siditalia.it]
- 5. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FAT/CD36 is localized in sarcolemma and in vesicle-like structures in subsarcolemma regions but not in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Adaptable Immunofluorescence Protocol for Muscle Fiber Typing in FFPE Human and Mouse Skeletal Muscle and Intact Mouse Hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Sources of threo-12,13-Dihydroxyoctadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-12,13-Dihydroxyoctadecanoic acid (12,13-DiHOME) is a bioactive lipid mediator derived from the most abundant polyunsaturated fatty acid in the Western diet, linoleic acid.[1] Initially studied for its cytotoxic effects, recent research has recast 12,13-DiHOME as a significant signaling molecule, or "lipokine," with roles in metabolic regulation, particularly in response to physiological stimuli such as exercise and cold exposure.[1][2] This technical guide provides an in-depth overview of the endogenous sources of 12,13-DiHOME, quantitative data on its levels in biological systems, detailed experimental protocols for its analysis, and a visualization of its key signaling pathways.
Endogenous Biosynthesis and Sources
The primary endogenous pathway for the synthesis of 12,13-DiHOME involves a two-step enzymatic conversion of linoleic acid. This process is predominantly localized in specific tissues and upregulated by distinct physiological cues.
Primary Biosynthesis Pathway
The synthesis of 12,13-DiHOME from linoleic acid is a well-characterized pathway involving two key enzyme families:
-
Cytochrome P450 (CYP) Epoxygenases: Linoleic acid is first metabolized by CYP enzymes to form its epoxide intermediate, 12,13-epoxyoctadecenoic acid (12,13-EpOME), also known as isoleukotoxin.[1] The primary CYP isoforms responsible for this conversion include CYP2J2, CYP2C8, and CYP2C9.[3]
-
Soluble Epoxide Hydrolase (sEH): The epoxide intermediate, 12,13-EpOME, is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form the vicinal diol, 12,13-DiHOME.[4][5] The expression and activity of sEH are critical in determining the levels of 12,13-DiHOME.
Primary Tissue Source: Brown Adipose Tissue (BAT)
Brown adipose tissue (BAT) has been identified as the primary source of circulating 12,13-DiHOME, particularly in response to physiological stimuli.[6][7]
-
Cold Exposure: Acute and chronic cold exposure leads to a significant increase in the expression of sEH (encoded by the Ephx1 and Ephx2 genes) in BAT.[1][4][8] This upregulation, combined with increased lipolysis providing the linoleic acid substrate, results in elevated production and release of 12,13-DiHOME into circulation.[4]
-
Exercise: A single bout of moderate-intensity exercise has been shown to cause a pronounced increase in circulating 12,13-DiHOME in humans and mice.[6][7] Surgical removal of interscapular BAT in mice negates this exercise-induced increase, confirming BAT as the principal source.[6]
Other Potential Endogenous Sources
While BAT is the major regulated source, other tissues and systems may contribute to the basal levels of 12,13-DiHOME:
-
Gut Microbiome: The gut microbiome possesses epoxide hydrolase activity and can metabolize dietary fatty acids, potentially contributing to the systemic pool of 12,13-DiHOME.[1][9]
-
Lipoxygenase (LOX) Pathways: While the CYP-sEH pathway is predominant for 12,13-DiHOME, LOX enzymes are involved in the synthesis of other dihydroxy fatty acids and represent a potential, though less defined, alternative pathway for octadecanoid metabolism.
Quantitative Data
The concentration of 12,13-DiHOME in biological matrices varies depending on the tissue, species, and physiological state. The following tables summarize representative quantitative data from the literature.
Table 1: 12,13-DiHOME Concentrations in Human Plasma
| Condition | Subject Group | Mean Concentration (ng/mL) | Fold Change | Reference |
| Basal | Sedentary Males | ~30 | - | [6] |
| Basal | Active Males | ~50 | ~1.7x vs. Sedentary | [6] |
| Post-Exercise (acute) | Mixed Adults | Increase from ~35 to ~60 | ~1.7x | [6] |
| Basal (Room Temp) | Healthy Adults | ~35 | - | [4] |
| Post-Cold Exposure (1h at 14°C) | Healthy Adults | ~60 | ~1.7x | [4] |
| Preeclampsia | Maternal Plasma | Significantly higher than control | - | [10] |
| Normal Pregnancy | Maternal Plasma | Lower than preeclampsia group | - | [10] |
Table 2: 12,13-DiHOME Concentrations in Murine Tissues
| Tissue | Condition | Mean Concentration | Fold Change | Reference |
| Plasma | Room Temperature | ~3 ng/mL | - | [6] |
| Plasma | Post-Exercise (acute) | ~10-30 ng/mL | ~3-10x | [6] |
| Plasma | Post-Cold Exposure (1h at 4°C) | Increased | - | [4] |
| Brown Adipose Tissue | Room Temperature | Undetected/Low | - | [4] |
| Brown Adipose Tissue | Post-Cold Exposure (1h at 4°C) | ~1.5 ng/mg protein | - | [4] |
Note: Concentrations can vary significantly between studies due to analytical methods and subject populations.
Experimental Protocols
The analysis of 12,13-DiHOME is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which is necessary for quantifying this low-abundance lipid mediator.
Sample Preparation: Lipid Extraction from Plasma/Serum
A common workflow involves protein precipitation followed by solid-phase extraction (SPE) to isolate and concentrate oxylipins, including 12,13-DiHOME.
-
Internal Standard Spiking: To a 100-200 µL aliquot of plasma or serum, add a deuterated internal standard (e.g., 12,13-diHOME-d4 or d4-9,10-diHOME) to correct for extraction losses and matrix effects.[4][11][12]
-
Protein Precipitation: Add 3 volumes of cold methanol (B129727) to the sample. Vortex vigorously for 5 minutes and incubate at -20°C overnight to precipitate proteins.[4]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Acidification: Dilute the supernatant with acidified water (pH 3.5) to a final volume of approximately 3 mL.[4]
-
Solid-Phase Extraction (SPE):
-
Cartridge: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by acidified water.
-
Loading: Load the acidified sample onto the cartridge.
-
Washing: Wash the cartridge with a low-organic solvent (e.g., water or low-percentage methanol) to remove polar interferences.
-
Elution: Elute the oxylipins with a suitable solvent, such as methyl formate (B1220265) or methanol.[4]
-
-
Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen and reconstitute the residue in a small volume (e.g., 50 µL) of a solvent compatible with the LC mobile phase (e.g., 1:1 methanol:water).[4]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 150 x 0.5 mm, 4 µm) is commonly used for separation.[4]
-
Mobile Phase A: Water with 0.1% acetic acid.[4]
-
Mobile Phase B: Methanol with 0.1% acetic acid.[4]
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic analytes. For example: start at 40% A / 60% B, increase to 20% A / 80% B over 5 minutes, then to 5% A / 95% B over 4 minutes.[4]
-
Flow Rate: Dependent on column dimensions, typically in the µL/min range for capillary columns.[4]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.
-
MRM Transitions:
-
Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of 12,13-DiHOME has an m/z of 313.2.
-
Product Ions (Q3): Characteristic fragment ions are selected for monitoring. Common transitions include those resulting from cleavage adjacent to the hydroxyl groups.
-
-
Quantification: A calibration curve is constructed using a series of known concentrations of a 12,13-DiHOME analytical standard. The concentration in the unknown sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.[4]
-
Signaling Pathways
12,13-DiHOME functions as a signaling molecule that enhances fatty acid uptake in metabolically active tissues like BAT and skeletal muscle. This is primarily achieved by promoting the translocation of fatty acid transporters to the plasma membrane.
The proposed mechanism involves:
-
Receptor Binding: 12,13-DiHOME is thought to bind to a G-protein coupled receptor (GPCR) on the surface of brown adipocytes and skeletal muscle cells.
-
G-Protein Activation: This binding activates a Gq-type G-protein.
-
Downstream Signaling: The activated Gq protein stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3).
-
Calcium Mobilization: IP3 triggers the release of calcium (Ca²⁺) from intracellular stores.
-
Transporter Translocation: The rise in intracellular calcium promotes the translocation of vesicles containing the fatty acid transporters CD36 and Fatty Acid Transport Protein 1 (FATP1) to the plasma membrane.[4]
-
Increased Fatty Acid Uptake: The increased density of these transporters on the cell surface facilitates a higher rate of fatty acid uptake from the circulation, providing fuel for thermogenesis in BAT and oxidation in skeletal muscle.[4][6]
References
- 1. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gα12/13 signaling in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Membrane Calcium Transport Proteins by the Surrounding Lipid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brown Fat–Activating Lipokine 12,13-diHOME in Human Milk Is Associated With Infant Adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Crossroads of Immunity and Disease: An In-depth Technical Guide to Linoleic Acid Metabolites and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Linoleic acid (LA), the most abundant polyunsaturated fatty acid in the Western diet, stands at a critical metabolic nexus, influencing a vast array of physiological and pathological processes.[1][2] Once consumed, this essential omega-6 fatty acid is not merely a source of energy but a precursor to a complex web of bioactive lipid mediators.[3] These metabolites, collectively known as oxylipins, are potent signaling molecules that regulate inflammation, immune responses, cardiovascular function, and tumorigenesis.[1][4][5] This technical guide provides a comprehensive overview of the major metabolic pathways of linoleic acid, the functions of its key metabolites, and the experimental methodologies used to study them, offering a vital resource for researchers and professionals in drug development.
Core Metabolic Pathways of Linoleic Acid
Linoleic acid is metabolized through three primary enzymatic pathways—the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways—as well as through non-enzymatic autoxidation.[1][6] Each pathway generates a unique profile of bioactive metabolites with distinct, and sometimes opposing, biological activities.
The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are widely known for their role in the metabolism of arachidonic acid to prostaglandins.[7] However, they also metabolize linoleic acid, primarily producing 13-hydroperoxyoctadecadienoic acid (13-HPODE), which is subsequently reduced to 13-hydroxyoctadecadienoic acid (13-HODE).[7][8]
The Lipoxygenase (LOX) Pathway
Various lipoxygenase enzymes, including 5-LOX, 12-LOX, and 15-LOX, oxygenate linoleic acid at different positions.[6][9] The primary products are hydroperoxyoctadecadienoic acids (HPODEs), such as 9-HPODE and 13-HPODE, which are then reduced to their corresponding hydroxy derivatives (HODEs).[6][10] These metabolites are key players in inflammatory processes.[8]
The Cytochrome P450 (CYP) Epoxygenase Pathway
Cytochrome P450 epoxygenases, particularly isoforms like CYP2C8, CYP2C9, and CYP2J2, metabolize linoleic acid to epoxyoctadecenoic acids (EpOMEs), namely 9,10-EpOME (vernolic acid) and 12,13-EpOME (coronaric acid).[1][6][11] These epoxides are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form their corresponding diols, dihydroxyoctadecenoic acids (DiHOMEs).[1][11]
Non-Enzymatic Autoxidation
Linoleic acid is also susceptible to non-enzymatic autoxidation, a free radical-driven process that generates a mixture of hydroperoxides, including 9-HPODE, 13-HPODE, and the bis-allylic 11-hydroperoxide (11-HPODE).[12] This process contributes to oxidative stress and the formation of reactive aldehydes.[12][13]
Functions of Key Linoleic Acid Metabolites
The diverse array of linoleic acid metabolites exerts a wide range of biological effects, often with opposing actions. Understanding these functions is crucial for developing targeted therapeutic strategies.
| Metabolite Class | Key Metabolites | Primary Functions | Associated Diseases/Conditions |
| Hydroxyoctadecadienoic Acids (HODEs) | 9-HODE, 13-HODE | Pro-inflammatory, involved in cell signaling, can modulate immune responses.[2][6] | Inflammation, Atherosclerosis, Cancer.[4][8][14] |
| Epoxyoctadecenoic Acids (EpOMEs) | 9,10-EpOME, 12,13-EpOME | Vasoconstrictive, cardiodepressive, cytotoxic, pro-inflammatory, pro-angiogenic.[4] | Cardiovascular Disease, Cancer.[4][15] |
| Dihydroxyoctadecenoic Acids (DiHOMEs) | 9,10-DiHOME, 12,13-DiHOME | Pro-inflammatory, involved in pain perception, altered immune response, activation of brown adipose tissue.[1] | Pain, Inflammation, Metabolic Syndrome.[1][11] |
| Oxo-octadecadienoic Acids (oxo-ODEs) | 9-oxo-ODE, 13-oxo-ODE | Pro-inflammatory, linked to pathological conditions.[6][10] | Cardiovascular Disease, Chronic Pain.[10] |
Table 1: Summary of Key Linoleic Acid Metabolites and Their Functions.
Signaling Pathways of Linoleic Acid Metabolites
The biological effects of linoleic acid metabolites are mediated through complex signaling pathways. For instance, the pro-inflammatory effects of 9,10-EpOME and 9,10-DiHOME can be mediated through the activation of NF-κB and AP-1 transcription factors.[11] In the context of cancer, 12,13-EpOME has been shown to promote colon tumorigenesis by increasing JNK activation and activating inflammatory signaling pathways.[4] More recently, EpOMEs have been implicated in breast cancer development through a PLEC/NFκB1/CXCL9-mediated pathway that promotes tumor growth and metastasis.[15][16]
Experimental Protocols for Studying Linoleic Acid Metabolism
The analysis of linoleic acid and its metabolites requires sophisticated analytical techniques. A general workflow for their identification and quantification is outlined below.
Key Methodologies
-
Lipid Extraction: Total lipids are typically extracted from biological samples using methods like the Folch or Bligh-Dyer procedures, which utilize chloroform (B151607) and methanol (B129727) mixtures to separate lipids from other cellular components.
-
Derivatization: For analysis by gas chromatography (GC), fatty acids are often converted to their more volatile fatty acid methyl esters (FAMEs).[17]
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques used to separate the complex mixture of linoleic acid metabolites.[17]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is the gold standard for the identification and quantification of these metabolites due to its high sensitivity and specificity.[17]
Conclusion
The metabolism of linoleic acid is a complex and highly regulated process that generates a diverse array of potent signaling molecules. These metabolites play crucial roles in health and disease, particularly in the realms of inflammation, cardiovascular function, and cancer. A thorough understanding of the enzymatic pathways, the functions of the resulting oxylipins, and the intricate signaling networks they govern is paramount for the development of novel therapeutic interventions. The methodologies outlined in this guide provide a framework for the continued exploration of this critical area of lipid research, paving the way for new diagnostic and therapeutic strategies targeting the linoleic acid metabolic pathway.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic Acid in Food and Nutraceuticals - Periodical [periodical.knowde.com]
- 4. Role of Linoleic Acid-Derived Oxylipins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Linoleic acid - Wikipedia [en.wikipedia.org]
- 7. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Linoleic acid metabolites in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism of Linoleic Acid by Human Gut Bacteria: Different Routes for Biosynthesis of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to threo-12,13-Dihydroxyoctadecanoic Acid in Plant Physiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
threo-12,13-Dihydroxyoctadecanoic acid (12,13-diHOME) is a dihydroxylated fatty acid belonging to the oxylipin family of signaling molecules in plants. Derived from the oxidation of linoleic acid, this compound is implicated in a range of physiological processes, including plant defense against pathogens and responses to abiotic stress. This technical guide provides a comprehensive overview of the current understanding of this compound in plant physiology, with a focus on its biosynthesis, analytical quantification, and putative signaling roles. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in plant biology and related fields.
Introduction
Oxylipins are a diverse class of oxygenated fatty acids that play crucial roles as signaling molecules in plants, mediating responses to developmental cues and environmental stimuli. Among these, the C18 octadecanoids, derived from linoleic and α-linolenic acids, have been extensively studied, particularly the jasmonate pathway. This compound is a less-studied octadecanoid that emerges from the lipoxygenase (LOX) pathway. While its precise functions are still being elucidated, evidence suggests its involvement in plant defense and stress responses. This document aims to consolidate the existing knowledge on this compound, providing a technical foundation for further research.
Biosynthesis of this compound
The biosynthesis of this compound in plants originates from linoleic acid, a common C18 polyunsaturated fatty acid. The pathway is initiated by the action of lipoxygenases (LOXs), which catalyze the dioxygenation of linoleic acid.
The key enzymatic steps are:
-
Lipoxygenase (LOX) Action: 13-lipoxygenase (13-LOX) specifically oxygenates linoleic acid at the C-13 position, forming 13-hydroperoxyoctadecadienoic acid (13-HPODE).
-
Formation of an Epoxy Intermediate: The unstable 13-HPODE can be converted to a 12,13-epoxy-11-hydroxy intermediate through the action of enzymes like epoxy alcohol synthase (EAS).
-
Hydrolysis to the Diol: The epoxy-alcohol intermediate is then hydrolyzed, leading to the formation of the vicinal diol, this compound.
This pathway is part of the larger octadecanoid pathway, which also gives rise to other important signaling molecules like jasmonic acid.
Biosynthesis Pathway Diagram
Caption: Biosynthesis of this compound.
Quantitative Data
Quantitative data for this compound in plant tissues is sparse in the literature. However, studies on related dihydroxyoctadecenoic acids (DiHOMEs) in vegetable oils provide some context for their occurrence. The following table summarizes representative data for 12,13-DiHOME in commercially available plant-derived oils. It is important to note that these values can vary significantly based on the plant species, developmental stage, and environmental conditions.
| Plant Source | Tissue/Product | Compound | Concentration (ng/g) | Analytical Method | Reference |
| Corn Oil | Commercial Oil | 12,13-DiHOME | > 11 times higher than other oils | UPLC-MS/MS | [1] |
| Soybean Oil | Commercial Oil | 12,13-DiHOME | > 11 times higher than other oils | UPLC-MS/MS | [1] |
Experimental Protocols
Extraction of Oxylipins from Plant Tissue
This protocol provides a general method for the extraction of oxylipins, including this compound, from plant tissues, which can be adapted for specific research needs.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% aqueous methanol (B129727) with 0.1% formic acid and 0.1% butylated hydroxytoluene (BHT)
-
Internal standards (e.g., deuterated analogs like d4-9-HODE)
-
Centrifuge tubes
-
Refrigerated centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen powder (typically 50-100 mg) into a pre-chilled centrifuge tube.
-
Add a known amount of internal standard to each sample.
-
Add 1 mL of cold extraction solvent to the tube.
-
Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
The extract can be directly analyzed or further purified using SPE.
Extraction Workflow Diagram
Caption: General workflow for oxylipin extraction from plant tissue.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of oxylipins.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example for 12,13-diHOME):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor ion (Q1): m/z 313.2 (for the [M-H]⁻ ion of C18H34O4)
-
Product ion (Q3): Specific fragment ions for 12,13-diHOME (to be determined by infusion of a standard)
-
-
Collision Energy: Optimized for the specific MRM transition.
Quantification:
-
A calibration curve is generated using authentic standards of this compound of known concentrations.
-
The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling in Plant Physiology
The precise signaling role of this compound is an active area of research. As an octadecanoid, it is positioned within the broader oxylipin signaling network that governs plant defense and development.
Putative Roles:
-
Plant Defense: Oxylipins are well-established mediators of plant defense responses against pathogens and herbivores. It is hypothesized that 12,13-diHOME may act as a signaling molecule in these pathways, potentially interacting with other defense-related hormones like salicylic (B10762653) acid and jasmonic acid.
-
Abiotic Stress Response: Plants produce oxylipins in response to various abiotic stresses such as drought and wounding. 12,13-diHOME may contribute to the plant's ability to tolerate these environmental challenges.
Signaling Pathway Context:
Currently, a distinct signaling pathway for this compound has not been fully elucidated. It is likely integrated into the complex web of oxylipin signaling.
Oxylipin Signaling Network Diagram
References
The Microbial Metabolism of threo-12,13-Dihydroxyoctadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
threo-12,13-Dihydroxyoctadecanoic acid (12,13-diHOME) is a bioactive lipid metabolite produced from the microbial transformation of dietary fatty acids. Emerging research has identified its significant role in host-microbe interactions, particularly in modulating the host's immune system. Elevated levels of fecal 12,13-diHOME in infants have been associated with an increased risk for childhood atopy and asthma, highlighting its potential as a biomarker and therapeutic target.[1] This technical guide provides an in-depth overview of the microbial metabolism of this compound, focusing on its biosynthesis, potential degradation, and its effects on host cells. It includes a summary of quantitative data, detailed experimental protocols from cited literature, and visualizations of key pathways to facilitate further research and drug development in this area.
Introduction
The gut microbiome plays a crucial role in human health and disease by metabolizing dietary components into a vast array of bioactive molecules.[2] Among these are oxidized fatty acids, known as oxylipins, which are emerging as important signaling molecules. This compound is a diol derivative of oleic or linoleic acid. In mammals, the precursors to diols, epoxides, are formed through the activity of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes.[2] However, the gut microbiota has been identified as a significant source of 12,13-diHOME, primarily through the action of bacterial epoxide hydrolases.[2] This guide will delve into the microbial aspects of 12,13-diHOME metabolism.
Microbial Biosynthesis of this compound
The primary pathway for the microbial production of this compound involves a two-step process starting from unsaturated C18 fatty acids like oleic acid or linoleic acid.
Step 1: Epoxidation of the Unsaturated Fatty Acid
The initial step is the formation of an epoxide at the double bond of the fatty acid. In the context of 12,13-diHOME derived from linoleic acid, the precursor is 12(13)-epoxy-9Z-octadecenoic acid (12(13)-EpOME), also known as isoleukotoxin. While the specific microbial enzymes responsible for this epoxidation are not fully elucidated in the provided literature, it is a known reaction catalyzed by various monooxygenases.
Step 2: Hydrolysis of the Epoxide
The subsequent and critical step is the hydrolysis of the epoxide ring of 12(13)-EpOME by a microbial epoxide hydrolase (EH). This enzymatic reaction adds a molecule of water across the epoxide, resulting in the formation of the vicinal diol, this compound. The presence of bacterial epoxide hydrolase genes in the gut microbiome has been linked to the production of 12,13-diHOME.[2]
Below is a diagram illustrating the proposed microbial biosynthesis pathway.
Microbial Degradation of Dihydroxyoctadecanoic Acids
The microbial degradation pathways for this compound are not as well-defined as its biosynthesis. However, based on the metabolism of similar oxidized fatty acids, several potential routes can be proposed. One likely mechanism involves the oxidation of the secondary alcohol groups to ketones, followed by cleavage of the carbon-carbon bond. For instance, the oxidation of threo-9,10-dihydroxystearic acid by Micrococcus luteus is a key step in its conversion to smaller fatty acids. A similar process could be involved in the catabolism of 12,13-diHOME.
A potential degradation pathway could involve the following steps:
-
Dehydrogenation: Oxidation of one or both hydroxyl groups to form a keto-hydroxy or a diketo derivative, catalyzed by microbial alcohol dehydrogenases.
-
Carbon-Carbon Bond Cleavage: Enzymatic cleavage of the bond between the two original hydroxyl-bearing carbons.
-
Further Metabolism: The resulting shorter-chain fatty acids can then enter central metabolic pathways such as beta-oxidation.
The following diagram illustrates a hypothetical degradation pathway.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically on the microbial metabolism of this compound. The existing literature primarily focuses on the qualitative identification of this metabolite and its biological effects. However, studies on related microbial fatty acid transformations provide some context for potential yields.
| Microorganism | Substrate | Product | Yield | Reference |
| Saccharomyces cerevisiae | Oleic acid | 10-hydroxyoctadecanoic acid | 45% | [3][4] |
| Nocardia aurantia | Oleic acid | 10-oxo-octadecanoic acid | 65% | [3][4] |
| Mycobacterium fortuitum | Oleic acid | 10-oxo-octadecanoic acid | 80% | [3][4] |
Table 1: Yields of Microbial Oxidation of Oleic Acid. This table presents data on the conversion of oleic acid to related hydroxy and oxo fatty acids by different microorganisms, which can serve as a reference for potential yields in the metabolism of 12,13-diHOME.
Signaling and Biological Effects
Microbially produced 12,13-diHOME has been shown to have significant effects on host immune cells, particularly macrophages.[1] Exposure to 12,13-diHOME can promote inflammatory macrophage responses and epigenetically alter their ability to respond to microbial and allergic stimuli.[1] Specifically, it can diminish the accessibility of interferon-stimulated response elements in macrophage chromatin, leading to a reduced expression of interferon-regulated genes upon stimulation with bacterial lipopolysaccharide (LPS).[1] This reprogramming of macrophage function can exacerbate inflammatory responses to allergens while muting antimicrobial responses.[1]
The following diagram illustrates the signaling effect of 12,13-diHOME on macrophages.
Experimental Protocols
This section provides an overview of key experimental methodologies that can be adapted for studying the microbial metabolism of this compound.
Microbial Culture and Biotransformation
Objective: To produce 12,13-diHOME through microbial fermentation.
Protocol Outline (adapted from microbial fatty acid oxidation studies):
-
Microorganism Selection and Growth:
-
Select a microbial strain of interest (e.g., from the gut microbiome).
-
Culture the microorganism in a suitable liquid medium (e.g., Tryptic Soy Broth or a defined minimal medium) under optimal growth conditions (temperature, aeration, pH).
-
Grow the culture to a specific phase, typically late logarithmic or early stationary phase.
-
-
Substrate Addition:
-
Prepare a stock solution of the precursor fatty acid (e.g., linoleic acid or 12(13)-EpOME) in a suitable solvent (e.g., ethanol (B145695) or DMSO) to ensure its solubility in the aqueous culture medium.
-
Add the substrate to the microbial culture to a final concentration that is not toxic to the cells (typically in the µM to low mM range).
-
-
Incubation and Biotransformation:
-
Continue to incubate the culture under the same conditions for a defined period (e.g., 24-72 hours) to allow for the biotransformation to occur.
-
Monitor the process by taking samples at different time points.
-
-
Extraction of Metabolites:
-
Centrifuge the culture to separate the microbial cells from the supernatant.
-
Extract the lipids from both the supernatant and the cell pellet using a solvent system such as the Folch or Bligh-Dyer method (chloroform:methanol).
-
Analysis of Metabolites
Objective: To identify and quantify 12,13-diHOME and related metabolites.
Protocol Outline:
-
Sample Preparation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
For GC-MS analysis, derivatization (e.g., silylation or methylation) is often required to increase the volatility of the hydroxy fatty acids.
-
-
Chromatographic Separation and Mass Spectrometry Analysis:
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid) to separate the fatty acid metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Use a suitable capillary column for the separation of derivatized fatty acids.
-
Mass Spectrometry (MS): Couple the chromatographic system to a mass spectrometer for the detection and identification of the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantification: Use an internal standard (e.g., a deuterated analog of 12,13-diHOME) for accurate quantification.
-
The following diagram outlines the experimental workflow.
Conclusion and Future Directions
The microbial metabolism of this compound represents a significant intersection of diet, the microbiome, and host immunity. While the biosynthetic pathway involving bacterial epoxide hydrolases is becoming clearer, further research is needed to identify the specific microbial species and enzymes responsible for both the production and degradation of this bioactive lipid. Elucidating the complete metabolic network and its regulation will be crucial for understanding its role in health and disease. For drug development professionals, targeting these microbial metabolic pathways could offer novel therapeutic strategies for inflammatory and allergic conditions. Future studies should focus on isolating and characterizing the key enzymes, quantifying the production of 12,13-diHOME by different gut commensals, and further unraveling its downstream signaling effects on the host.
References
- 1. 12,13-diHOME Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Microbial oxidation of oleic acid. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Lipokine 12,13-DiHOME: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is an oxidized linoleic acid metabolite that has emerged as a significant signaling molecule with pleiotropic therapeutic potential. This lipokine, primarily released from brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise, plays a crucial role in regulating systemic metabolism and cardiovascular function.[1][2][3] In humans, circulating levels of 12,13-DiHOME are negatively correlated with body mass index (BMI) and insulin (B600854) resistance, highlighting its potential as a target for metabolic diseases.[4] This technical guide provides a comprehensive overview of the core mechanisms of action of 12,13-DiHOME, detailed experimental protocols for its study, and a summary of key quantitative data to support further research and development.
Core Mechanisms of Action
12,13-DiHOME exerts its biological effects through various mechanisms, primarily by enhancing fatty acid uptake and utilization in metabolically active tissues and improving cardiovascular performance.
Metabolic Regulation in Brown Adipose Tissue and Skeletal Muscle
In response to cold or exercise, BAT releases 12,13-DiHOME, which acts in an autocrine and endocrine fashion to stimulate fatty acid uptake in both BAT and skeletal muscle.[1][5] This process is mediated by the translocation of fatty acid transporters, specifically Fatty Acid Transport Protein 1 (FATP1) and CD36, to the cell membrane.[4][6] The increased intracellular fatty acid availability provides fuel for thermogenesis in BAT and for oxidation in skeletal muscle.[4][5] Studies in mice have shown that acute treatment with 12,13-DiHOME enhances cold tolerance and increases lipid oxidation.[4]
Cardioprotective Effects
12,13-DiHOME has demonstrated significant cardioprotective effects. It directly enhances cardiac hemodynamics by improving both systolic and diastolic function.[1][7] The underlying mechanism involves the activation of nitric oxide synthase 1 (NOS1), which leads to modulation of calcium cycling via the ryanodine (B192298) receptor (RyR) in cardiomyocytes.[1][7] This signaling cascade results in increased cardiomyocyte contraction and relaxation. Furthermore, 12,13-DiHOME enhances mitochondrial respiration in cardiomyocytes, independent of increased contractile demand.[1] Notably, circulating levels of 12,13-DiHOME are found to be decreased in patients with heart disease and are positively correlated with ejection fraction.[1][6]
Biosynthesis of 12,13-DiHOME
The biosynthesis of 12,13-DiHOME originates from linoleic acid, an essential omega-6 fatty acid.
Linoleic acid is first converted to 12,13-epoxy-9Z-octadecenoic acid (12,13-epOME) by cytochrome P450 (CYP) enzymes.[4] Subsequently, soluble epoxide hydrolases (sEH), with Ephx1 and Ephx2 being the major isoforms in adipose tissue, catalyze the hydrolysis of 12,13-epOME to form 12,13-DiHOME.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on 12,13-DiHOME.
Table 1: In Vivo Effects of 12,13-DiHOME in Animal Models
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Cold Tolerance | C57BL/6J mice | 1 µg/kg 12,13-DiHOME (retro-orbital) | Maintained higher body temperature during 90 min cold challenge (4°C) | [4] |
| Serum Triglycerides | C57BL/6J mice | Acute 12,13-DiHOME injection | Decreased serum triglycerides | [4] |
| Fatty Acid Uptake | C57BL/6J mice | Acute 12,13-DiHOME injection | Increased in BAT and skeletal muscle | [4][8] |
| Cardiac Function | C57BL/6J mice | Acute 12,13-DiHOME injection | Improved systolic and diastolic function | [1] |
| Cardiac Remodeling | Mice on high-fat diet | Sustained overexpression of Ephx1/2 via TNT | Negated adverse effects of high-fat diet on cardiac function and remodeling | [1] |
Table 2: In Vitro Effects of 12,13-DiHOME
| Cell Type | Treatment | Outcome | Reference |
| Differentiated C2C12 myotubes | 12,13-DiHOME | Increased basal oxygen consumption rate and maximal respiration | [2] |
| Isolated Cardiomyocytes | 12,13-DiHOME | Increased fatty acid uptake | [1] |
| Isolated Cardiomyocytes | 12,13-DiHOME | Increased basal oxygen consumption rates and maximal respiratory capacity | [1] |
| Mature Brown Adipocytes | 1 µM 12,13-DiHOME | Increased fatty acid uptake | [4] |
Table 3: Human Studies on 12,13-DiHOME
| Population | Condition | Finding | Reference |
| Healthy volunteers | 1 hour cold exposure (14°C) | Significant increase in circulating 12,13-DiHOME | [4] |
| Healthy subjects | Acute moderate-intensity exercise | Pronounced increase in circulating 12,13-DiHOME | [5] |
| Cohort of 55 individuals | --- | Negative correlation between plasma 12,13-DiHOME and BMI, HOMA-IR, fasting insulin, and glucose | [4] |
| Patients with heart disease | --- | Decreased concentrations of 12,13-DiHOME correlated with lower ejection fraction | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Quantification of 12,13-DiHOME by LC-MS/MS
This protocol is adapted from studies performing lipidomic analysis of plasma and tissue samples.[4][9]
-
Sample Preparation:
-
To 100 µl of serum or 1 mg of homogenized tissue protein, add a mixture of deuterium-labeled internal standards (e.g., 12,13-diHOME-d4).
-
Add 3 volumes of cold methanol, vortex for 5 minutes, and store at -20°C overnight.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 3 ml of acidified water (pH 3.5).
-
Perform solid-phase extraction (SPE) using C18 cartridges.
-
Collect the methyl formate (B1220265) fractions, dry under nitrogen, and reconstitute in 50 µl of methanol:water (1:1, v/v).
-
-
LC-MS/MS Analysis:
-
Inject 10 µl of the reconstituted sample onto a C18 column (e.g., Synergi Fusion-RP, 150 x 0.5 mm, 4 µm) heated to 40°C.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/isopropanol (70:30, v/v) with 0.1% formic acid) at a flow rate of 20 µl/min.
-
Perform mass spectrometry in negative ion mode using a high-resolution mass spectrometer.
-
Quantify 12,13-DiHOME against a standard calibration curve, correcting for the recovery of the internal standard.
-
In Vivo Animal Studies
-
High-Fat Diet (HFD) Model:
-
Acute 12,13-DiHOME Treatment:
-
Sustained Overexpression via Tissue Nanotransfection (TNT):
Cell-Based Assays
-
C2C12 Myotube Culture and Treatment:
-
Fatty Acid Uptake Assay:
-
Cells (e.g., isolated cardiomyocytes or differentiated brown adipocytes) are incubated with 12,13-DiHOME (e.g., 1 µM for 15 minutes).[4]
-
The medium is then replaced with a solution containing a labeled fatty acid (e.g., [1-14C]-palmitic acid or a luciferin-conjugated fatty acid).[1][4]
-
After incubation, cells are lysed, and the amount of incorporated label is measured to determine fatty acid uptake.
-
-
Mitochondrial Respiration Assay:
-
Isolated cardiomyocytes (25,000 cells/well) are seeded on laminin-coated Seahorse plates.[15]
-
Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer.
-
A standard mitochondrial stress test protocol is used, involving sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[1]
-
Signaling Pathways of 12,13-DiHOME
Cardiomyocyte Signaling
Brown Adipocyte and Skeletal Myocyte Signaling
Conclusion and Future Directions
12,13-DiHOME stands out as a promising therapeutic agent for metabolic and cardiovascular diseases. Its multifaceted roles in enhancing fatty acid metabolism and improving cardiac function provide a strong rationale for the development of novel therapeutic strategies. Future research should focus on elucidating the specific cell surface receptor for 12,13-DiHOME, further defining its downstream signaling pathways, and exploring the therapeutic efficacy of 12,13-DiHOME analogues with improved pharmacokinetic properties in preclinical models of obesity, type 2 diabetes, and heart failure. The development of technologies like tissue nanotransfection for sustained delivery of 12,13-DiHOME-producing enzymes also holds significant promise for clinical translation.[16][17]
References
- 1. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adipokines as Cardioprotective Factors: BAT Steps Up to the Plate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia [frontiersin.org]
- 10. High-fat diet-induced obesity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. emjreviews.com [emjreviews.com]
- 14. encodeproject.org [encodeproject.org]
- 15. researchgate.net [researchgate.net]
- 16. RePORT ⟩ RePORTER [reporter.nih.gov]
- 17. researchgate.net [researchgate.net]
The Lipokine threo-12,13-Dihydroxyoctadecanoic Acid: A Technical Guide to its Role in Brown Adipose Tissue Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
threo-12,13-Dihydroxyoctadecanoic acid (12,13-diHOME) has emerged as a critical signaling lipid, or lipokine, in the regulation of energy metabolism.[1][2] Released by brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise, 12,13-diHOME plays a pivotal role in enhancing BAT activity, promoting fatty acid uptake, and improving systemic metabolic health.[1][3] This technical guide provides an in-depth overview of the core biology of 12,13-diHOME, focusing on its interaction with brown adipose tissue. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways, offering a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction: The Role of 12,13-diHOME in Metabolic Regulation
Brown adipose tissue is a key site for non-shivering thermogenesis, a process critical for maintaining core body temperature and a promising target for combating obesity and related metabolic disorders.[4] The activity of BAT is regulated by a complex network of signaling molecules, among which lipokines have garnered significant attention.[1] 12,13-diHOME, a linoleic acid-derived oxylipin, has been identified as a potent activator of BAT.[1] Circulating levels of 12,13-diHOME are inversely correlated with body mass index (BMI) and insulin (B600854) resistance in humans, highlighting its potential as a therapeutic target.[5] This guide will delve into the quantitative effects, experimental methodologies, and signaling mechanisms associated with 12,13-diHOME's action on BAT.
Quantitative Data Summary
The following tables summarize the key quantitative findings from seminal studies on the effects of 12,13-diHOME.
Table 1: Circulating Levels of 12,13-diHOME in Response to Stimuli
| Species | Condition | Fold Change in 12,13-diHOME | Reference |
| Human | Acute Cold Exposure (14°C for 1h) | ~2-fold increase in plasma | Lynes et al., 2017 |
| Mouse | Acute Cold Exposure (4°C for 1h) | ~2.5-fold increase in plasma | Lynes et al., 2017 |
| Human | Acute Exercise (moderate intensity) | Significant increase in plasma | Stanford et al., 2018[3] |
| Mouse | Acute Exercise | Significant increase in plasma | Stanford et al., 2018[3] |
Table 2: Effects of 12,13-diHOME on Brown Adipose Tissue and Systemic Metabolism
| Experimental Model | Treatment | Outcome Measure | Quantitative Effect | Reference |
| Mice | 12,13-diHOME injection (1 µg/kg) | Cold Tolerance | Improved maintenance of body temperature during cold challenge | Lynes et al., 2017 |
| Mice | 12,13-diHOME injection (1 µg/kg) | Serum Triglycerides | Acutely decreased levels | Lynes et al., 2017[6] |
| Differentiated Brown Adipocytes | 12,13-diHOME treatment | Fatty Acid Uptake | Increased | Lynes et al., 2017 |
| Mice | 12,13-diHOME injection | BAT Fatty Acid Uptake | Increased | Lynes et al., 2017 |
| Mice | 12,13-diHOME injection | Skeletal Muscle Fatty Acid Uptake | Increased | Stanford et al., 2018[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the effects of 12,13-diHOME on brown adipose tissue.
Quantification of 12,13-diHOME in Biological Samples using LC-MS/MS
This protocol is adapted from methodologies described in Lynes et al., 2017.
1. Sample Preparation:
- Collect plasma or serum samples and store at -80°C.
- Thaw samples on ice.
- To 100 µL of plasma, add an internal standard (e.g., d4-9,10-diHOME).
- Perform protein precipitation by adding 300 µL of ice-cold methanol (B129727).
- Vortex and incubate at -20°C for at least 2 hours to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant for solid-phase extraction (SPE).
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.5).
- Load the supernatant onto the conditioned cartridge.
- Wash the cartridge with acidified water.
- Elute the lipids with methyl formate.
- Dry the eluate under a stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a C18 reversed-phase column.
- Employ a gradient elution with mobile phase A (water with 0.1% acetic acid) and mobile phase B (methanol with 0.1% acetic acid).
- Mass Spectrometry (MS):
- Operate in negative ion mode.
- Use multiple reaction monitoring (MRM) for targeted quantification of 12,13-diHOME and the internal standard.
In Vitro Brown Adipocyte Differentiation and Fatty Acid Uptake Assay
This protocol combines standard methods for brown adipocyte differentiation and fatty acid uptake assays.
1. Brown Adipocyte Differentiation:
- Culture immortalized brown preadipocytes in a growth medium (e.g., DMEM with 10% FBS and antibiotics).
- Once confluent, induce differentiation with a cocktail containing insulin, dexamethasone, IBMX, and a PPARγ agonist (e.g., rosiglitazone).
- Maintain the cells in a differentiation medium containing insulin for 7-10 days until mature, lipid-laden brown adipocytes are observed.
2. Fatty Acid Uptake Assay:
- Plate differentiated brown adipocytes in a multi-well plate.
- Wash the cells with a serum-free medium.
- Treat the cells with 12,13-diHOME or vehicle control for a specified time.
- Add a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) to the medium.
- Incubate for a short period (e.g., 5-15 minutes) to allow for fatty acid uptake.
- Wash the cells with ice-cold PBS to stop the uptake.
- Lyse the cells and measure the fluorescence intensity using a plate reader.
- Normalize the fluorescence signal to the protein content of each well.
In Vivo Fatty Acid Uptake Assay in Brown Adipose Tissue
This protocol is based on the methodology described in Lynes et al., 2017.
1. Animal Preparation:
- Acclimate mice to the experimental conditions.
- Fast the mice for a short period (e.g., 4-6 hours) before the experiment.
2. Injection of 12,13-diHOME and Tracer:
- Administer 12,13-diHOME (e.g., 1 µg/kg) or vehicle via retro-orbital or tail vein injection.
- After a specified time, inject a radiolabeled fatty acid tracer (e.g., ¹⁸F-FATP or ¹⁴C-palmitate) intravenously.
3. Tissue Collection and Analysis:
- After a defined circulation time, euthanize the mice and collect the interscapular brown adipose tissue (iBAT).
- Homogenize the tissue and measure the radioactivity using a gamma or scintillation counter.
- Calculate the fatty acid uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Mechanisms of Action
12,13-diHOME enhances fatty acid uptake in brown adipocytes primarily through the translocation of fatty acid transporters to the plasma membrane.
Translocation of Fatty Acid Transporters
12,13-diHOME stimulates the movement of fatty acid transport protein 1 (FATP1) and CD36 from intracellular stores to the cell surface of brown adipocytes. This increased cell surface presence of these transporters facilitates a higher rate of fatty acid influx into the cells, providing fuel for thermogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake. | Semantic Scholar [semanticscholar.org]
- 3. abmgood.com [abmgood.com]
- 4. ixcellsbiotech.com [ixcellsbiotech.com]
- 5. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Method to Induce Brown/Beige Adipocyte Differentiation from Murine Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of threo-12,13-Dihydroxyoctadecanoic Acid Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-12,13-Dihydroxyoctadecanoic acid is a dihydroxylated fatty acid, a class of molecules gaining increasing interest in biomedical research. These oxidized lipids are metabolites of unsaturated fatty acids and are involved in various physiological and pathological processes. As a specific regio- and stereoisomer, this compound serves as a crucial standard for analytical studies, enabling accurate identification and quantification in biological samples. Its availability is essential for research into lipid metabolism, cell signaling, and the development of potential therapeutics targeting pathways involving fatty acid metabolites. This application note provides a detailed protocol for the chemical synthesis of this compound.
Principle of Synthesis
The synthesis of this compound is achieved through a two-step process starting from cis-12-octadecenoic acid. The methodology is based on the principle of anti-dihydroxylation of an alkene.
-
Epoxidation: The first step involves the epoxidation of the cis-double bond of cis-12-octadecenoic acid using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms a cis-epoxide intermediate.
-
Acid-Catalyzed Hydrolysis: The subsequent step is the acid-catalyzed ring-opening of the epoxide with water. This hydrolysis proceeds via a backside attack, resulting in the formation of a threo-diol.
This stereospecific approach ensures the desired threo configuration of the final product.
Experimental Protocols
The following protocols are adapted from established methods for the dihydroxylation of long-chain unsaturated fatty acids.[1][2]
Materials and Reagents
-
cis-12-Octadecenoic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl)
-
Ethanol (95%)
-
Hexane
-
Ethyl acetate (B1210297)
Protocol 1: Epoxidation of cis-12-Octadecenoic Acid
-
Dissolve cis-12-octadecenoic acid (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the stirred solution of the fatty acid.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2, v/v) solvent system.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cis-12,13-epoxyoctadecanoic acid.
Protocol 2: Acid-Catalyzed Hydrolysis to this compound
-
To a well-stirred mixture of the crude cis-12,13-epoxyoctadecanoic acid (1.0 eq) and formic acid, add 30% hydrogen peroxide dropwise.
-
Maintain the reaction temperature at 40 °C with stirring for 3-4 hours.
-
After the reaction, remove the formic acid by distillation under reduced pressure.
-
To the residue, add a 3N aqueous solution of sodium hydroxide (B78521) and heat at 100 °C for 1 hour to saponify the formate (B1220265) ester intermediate.
-
Pour the hot soap solution into an excess of 3N hydrochloric acid with vigorous stirring to precipitate the dihydroxy acid.
-
Collect the solid precipitate by filtration and wash with hot water until the washings are neutral.
-
Purify the crude product by recrystallization from 95% ethanol.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions.[2]
| Parameter | Value |
| Starting Material | cis-12-Octadecenoic acid |
| Final Product | This compound |
| Molecular Formula | C₁₈H₃₆O₄ |
| Molecular Weight | 316.48 g/mol |
| Theoretical Yield | Dependent on starting quantity |
| Expected Overall Yield | 60-70% |
| Purity (after recrystallization) | >95% |
| Appearance | White solid |
| Melting Point | To be determined experimentally |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Plausible Signaling Pathway
This compound, as an oxidized lipid, may exert its biological effects by interacting with specific cellular receptors. While direct evidence for its signaling pathway is still under investigation, related hydroxy fatty acids are known to act as ligands for G-protein coupled receptors (GPCRs) such as GPR132 and nuclear receptors like peroxisome proliferator-activated receptors (PPARs). The diagram below illustrates a plausible signaling cascade initiated by this compound.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound, a valuable standard for research in lipidomics and drug development. The detailed protocols and workflow diagrams offer a clear path for its preparation in a laboratory setting. The proposed signaling pathway provides a conceptual framework for investigating its biological functions.
References
Application Notes: Analytical Methods for Threo-12,13-Dihydroxyoctadecanoic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-12,13-dihydroxyoctadecanoic acid is a dihydroxy fatty acid that is of growing interest in various fields of research, including metabolic diseases and drug development. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its physiological roles and for the development of potential therapeutics. These application notes provide detailed protocols for the analysis of this compound using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The LC-MS/MS method offers high sensitivity and selectivity for the direct analysis of this compound in biological fluids like plasma and serum.
Quantitative Data Summary
| Parameter | Value | Reference / Note |
| Linearity Range | 1 - 1,000 ng/mL | Based on a validated method for a similar compound (Compound K) in human plasma.[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Based on a validated method for a similar compound (Compound K) in human plasma.[1] |
| Limit of Detection (LOD) | S/N ratio < 3 | General guidance for LOD determination.[2] |
| Accuracy (Relative Error) | < 12.63% | Based on a validated method for a similar compound (Compound K) in human plasma.[1] |
| Precision (Coefficient of Variation) | < 9.14% | Based on a validated method for a similar compound (Compound K) in human plasma.[1] |
| Recovery | 85.40% - 112.50% | Based on a validated method for a similar compound (Compound K) in human plasma.[1] |
| Internal Standard | Deuterated analog (e.g., d4-9,10-diHOME) | Recommended for accurate quantification. |
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol describes the steps for sample preparation and LC-MS/MS analysis.
1. Materials and Reagents:
-
This compound analytical standard
-
Deuterated internal standard (e.g., d4-9,10-diHOME)
-
Human plasma (collected with EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X)[2]
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Preparation: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 30 µL of plasma, add an internal standard mixture (e.g., 20 ng/mL of prostaglandin (B15479496) E2-d4, 20 ng/mL of leukotriene B4-d4, and 200 ng/mL of arachidonic acid-d8 in 300 µL of 0.1% formic acid in methanol).[2] A deuterated analog of the analyte is highly recommended.
-
Protein Precipitation: Vortex the mixture for 5 minutes.[2]
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge sequentially with appropriate solvents to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent.
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
3. LC-MS/MS Analysis:
-
LC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1x100 mm.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Column Oven Temperature: 40°C.[2]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for fatty acids.
-
MRM Transitions:
-
This compound: To be determined by infusing a standard solution.
-
Internal Standard: To be determined based on the chosen standard.
-
4. Data Analysis:
-
Quantify the analyte by integrating the peak areas of the analyte and the internal standard.
-
Generate a calibration curve using a series of known concentrations of the analytical standard.
-
Determine the concentration of the analyte in the plasma samples by interpolating from the calibration curve.
Workflow Diagram
Caption: LC-MS/MS analytical workflow.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
The GC-MS method requires derivatization to increase the volatility of the analyte but can provide excellent separation and quantification.
Quantitative Data Summary
| Parameter | Value | Reference / Note |
| Limit of Detection (LOD) | 0.2 - 10 ng | Dependent on the number of ions monitored.[3] |
| Internal Standard | Odd-chain hydroxy fatty acids (e.g., C17, C19) | Recommended for accurate quantification.[3] |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) | Commonly used for silylation of hydroxyl and carboxyl groups. |
Experimental Protocol: Quantification of this compound in Biological Tissue
This protocol describes the steps for sample preparation, derivatization, and GC-MS analysis.
1. Materials and Reagents:
-
This compound analytical standard
-
Internal standard (e.g., heptadecanoic acid)
-
Biological tissue (e.g., liver, adipose)
-
Solvents for extraction (e.g., chloroform, methanol)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
GC-MS system with a capillary column
2. Sample Preparation and Derivatization:
-
Homogenization and Extraction: Homogenize the tissue sample in a suitable solvent mixture (e.g., chloroform:methanol) to extract the lipids.
-
Saponification (Optional): To analyze total fatty acids (free and esterified), perform a saponification step using a methanolic base (e.g., KOH).
-
Acidification and Liquid-Liquid Extraction: Acidify the sample and perform a liquid-liquid extraction with an organic solvent (e.g., hexane) to isolate the fatty acids.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA and 50 µL of pyridine.[4]
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.
-
Evaporate the excess derivatizing reagent under nitrogen.
-
Reconstitute the sample in hexane for GC-MS analysis.[4]
-
3. GC-MS Analysis:
-
GC Column: A capillary column suitable for fatty acid analysis (e.g., DB-23, (50%-cyanopropyl)-methylpolysiloxane phase).[4]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 10 min.
-
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron Ionization (EI) source.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Characteristic Ions for TMS-derivatized dihydroxyoctadecanoic acid: Monitor for characteristic fragment ions resulting from the cleavage between the two TMSO- groups.
4. Data Analysis:
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
-
Establish a calibration curve using derivatized analytical standards.
-
Determine the concentration of the analyte in the tissue samples.
Workflow Diagram
Caption: GC-MS analytical workflow.
III. Signaling Pathway Context
This compound is a metabolite of linoleic acid. Understanding its biosynthetic pathway can provide context for its analysis.
Caption: Biosynthesis of 12,13-diHOME.
Disclaimer
These protocols are intended as a guide and may require optimization for specific applications and instrumentation. It is recommended to perform a full method validation to ensure accuracy and reliability for your specific research needs.
References
- 1. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of 12,13-DiHOME in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 12,13-DiHOME is a bioactive lipid mediator, or lipokine, derived from linoleic acid metabolism that has garnered significant interest for its role in regulating energy metabolism.[1][2] It is released by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise and is associated with increased fatty acid uptake by BAT and skeletal muscle.[1][2][3] Dysregulated levels of circulating 12,13-DiHOME have been linked to various metabolic conditions, making its precise quantification in plasma a critical tool for researchers in physiology, drug development, and clinical science.
Introduction
12,13-DiHOME is an oxylipin produced from the metabolism of linoleic acid by cytochrome P450 and soluble epoxide hydrolase (sEH) enzymes.[1][4] Emerging evidence highlights its function as a signaling molecule ("lipokine" or "batokine") that modulates systemic energy homeostasis.[1][2] Studies have shown that circulating levels of 12,13-DiHOME are increased by cold exposure and physical exercise.[1][2] Functionally, this lipokine enhances fatty acid uptake and utilization in brown adipocytes and skeletal muscle cells.[3][5] Furthermore, plasma concentrations of 12,13-DiHOME have been found to be inversely correlated with body mass index (BMI), insulin (B600854) resistance, and total fat mass, suggesting its potential as a biomarker and therapeutic target for metabolic diseases.[1][4][6] Recent studies have also implicated elevated 12,13-DiHOME levels in pregnancy complications such as preeclampsia.[7][8]
The reliable quantification of 12,13-DiHOME in complex biological matrices like plasma is essential for understanding its physiological roles and clinical relevance. This document outlines a robust LC-MS/MS-based methodology for this purpose.
Signaling and Metabolic Pathways
12,13-DiHOME is synthesized from dietary linoleic acid and exerts its effects through various signaling pathways. In brown adipose tissue and skeletal muscle, it stimulates fatty acid uptake, partly through a Gq-protein-mediated pathway involving intracellular calcium mobilization.[5] In cardiomyocytes, its action is mediated by nitric oxide synthase type 1 (NOS1) and the ryanodine (B192298) receptor (RyR), leading to improved cardiac function.[9]
Experimental Protocol
This protocol describes a general procedure for the extraction and quantification of 12,13-DiHOME from human plasma. Optimization may be required depending on the specific LC-MS/MS system used.
Materials and Reagents
-
Human plasma (collected in K2-EDTA tubes, stored at -80°C)
-
12,13-DiHOME analytical standard (Cayman Chemical or equivalent)
-
Deuterated internal standard (e.g., 12,13-diHOME-d4 or 9,10-diHOME-d4)[8][10]
-
LC-MS grade Methanol (B129727) (MeOH), Acetonitrile (ACN), Water, and Formic Acid
-
Solid Phase Extraction (SPE) C18 cartridges (optional, for sample cleanup)[10][11]
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Standards:
-
Prepare a stock solution of 12,13-DiHOME in ethanol (B145695) or methanol.
-
Create a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 0.01 pg/µL to 100 pg/µL).[10]
-
Prepare a stock solution of the deuterated internal standard (IS).
-
-
Sample Preparation and Extraction:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.[10]
-
Spike the sample with a known amount of the deuterated internal standard solution (e.g., 12,13-diHOME-d4).[8]
-
Add 300 µL of ice-cold methanol to precipitate proteins.[10]
-
Vortex the mixture vigorously for 5 minutes.
-
Incubate the samples at -20°C overnight to ensure complete protein precipitation.[10]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis. For higher purity, the supernatant can be further processed through an SPE C18 cartridge.[10][11]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Waters Nova-Pak 4.0 µm C18, 3.9 x 150 mm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 12,13-DiHOME and its deuterated internal standard must be optimized on the specific mass spectrometer being used.
-
Quantification: The concentration of 12,13-DiHOME in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the standard curve generated from the analytical standards.[10]
-
-
Data Presentation
Quantitative analysis of 12,13-DiHOME has revealed significant associations with various physiological and pathological states.
Table 1: Association of Plasma 12,13-DiHOME with Adiposity and Metabolic Traits
This table summarizes findings from a large human cross-sectional study, demonstrating the inverse relationship between 12,13-DiHOME and adverse metabolic profiles.
| Metabolic Trait | Association with a 1-SD Increase in 12,13-DiHOME | Equivalent Change |
| Total Fat Mass | -0.08 SD | -0.75 kg |
| Visceral Fat Mass | -0.09 SD | -68 g |
| Fasting Plasma Insulin | -0.10 SD | -5.1 pmol/L |
| Plasma Triacylglycerols | -0.10 SD | -0.082 mmol/L |
| Data adapted from a study on the association of thermogenic metabolites with adiposity.[6] |
Table 2: Plasma 12,13-DiHOME Concentrations in Preeclampsia (PE)
This table shows the significantly elevated levels of 12,13-DiHOME in both maternal and fetal circulation in pregnancies complicated by preeclampsia.
| Plasma Source | Control Group (Concentration) | Preeclampsia (PE) Group (Concentration) | p-value |
| Maternal Plasma | Significantly lower | Significantly higher | 0.007 |
| Umbilical Venous Plasma | Significantly lower | Significantly higher | 0.008 |
| Umbilical Arterial Plasma | Significantly lower | Significantly higher | 0.005 |
| Data adapted from a study on lipid metabolism in preeclampsia.[7][8] |
Logical Relationships and Clinical Significance
The concentration of 12,13-DiHOME in plasma is influenced by various factors and, in turn, impacts systemic metabolism and organ function. Its measurement provides insights into the activity of brown adipose tissue and overall metabolic health.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for quantifying the lipokine 12,13-DiHOME in human plasma. This analytical tool is invaluable for researchers investigating metabolic diseases, exercise physiology, and cardiovascular health. Accurate measurement of 12,13-DiHOME will aid in elucidating its role as a biomarker for metabolic status and as a potential target for novel therapeutic strategies aimed at improving metabolic health.
References
- 1. researchgate.net [researchgate.net]
- 2. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The proposed systemic thermogenic metabolites succinate and 12,13-diHOME are inversely associated with adiposity and related metabolic traits: evidence from a large human cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Metabolomics reveals increased isoleukotoxin diol (12,13-DHOME) in human plasma after acute Intralipid infusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of threo-12,13-Dihydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-12,13-Dihydroxyoctadecanoic acid (threo-12,13-DiHOA) is a dihydroxylated fatty acid derived from the metabolism of linoleic acid, an essential omega-6 fatty acid. This metabolite is implicated in various physiological and pathological processes, including inflammation and mitochondrial function. Accurate and sensitive quantification of threo-12,13-DiHOA is crucial for understanding its biological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of threo-12,13-DiHOA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Presentation
The analysis of this compound is typically performed using LC-MS/MS in negative ionization mode. The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) and are characteristic of the molecule's structure. The following table summarizes the key mass spectrometry parameters for the quantitative analysis of threo-12,13-DiHOA.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 315.3 | 171.1 | 153.1 | 15-25 |
| Internal Standard (e.g., d4-12,13-DiHOA) | 319.3 | 175.1 | 157.1 | 15-25 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of threo-12,13-DiHOA from biological matrices such as plasma, serum, or tissue homogenates.
Materials:
-
SPE cartridges (e.g., C18, 50-100 mg)
-
Water (LC-MS grade)
-
Ethyl acetate
-
Acetic acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Acidification: Acidify the liquid sample (e.g., 1 mL of plasma) with 0.1% acetic acid to a pH of approximately 3-4.
-
Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., d4-12,13-DiHOA) to the sample and vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities, followed by 2 mL of hexane to remove non-polar lipids.
-
Elution: Elute the analyte with 2 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 2.0 50 10.0 95 12.0 95 12.1 20 | 15.0 | 20 |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer.
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Capillary Voltage: 3.0 kV.
-
Gas Flow (Desolvation): 800 L/hr.
-
Gas Flow (Cone): 50 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for the analysis of threo-12,13-DiHOA.
Caption: Biosynthetic pathway of threo-12,13-DiHOA from linoleic acid.
Application Notes and Protocols for GC-MS Measurement of 12,13-DiHOME
For Researchers, Scientists, and Drug Development Professionals
Abstract
12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a lipokine released by brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.[1][2][3] It plays a significant role in metabolic regulation, including enhancing fatty acid uptake in BAT and skeletal muscle.[1][4] This document provides a detailed protocol for the quantitative analysis of 12,13-DiHOME in biological samples, such as plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of 12,13-DiHOME, a crucial derivatization step is required to convert it into a thermally stable and volatile compound suitable for GC-MS analysis.
Introduction
12,13-DiHOME is an oxidized linoleic acid metabolite that has emerged as a key signaling molecule in metabolic health.[5] It is synthesized from linoleic acid via a cytochrome P450-mediated epoxidation to 12,13-epoxy-9Z-octadecenoic acid (12,13-EpOME), followed by hydrolysis by soluble epoxide hydrolase (sEH).[2][3] Dysregulation of 12,13-DiHOME levels has been associated with metabolic diseases, making its accurate quantification in biological matrices essential for research and clinical studies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is commonly used for oxylipin analysis, GC-MS offers a robust and sensitive alternative, particularly with appropriate sample preparation.
Signaling Pathway of 12,13-DiHOME
The biosynthesis of 12,13-DiHOME begins with the conversion of linoleic acid to 12,13-EpOME by cytochrome P450 enzymes. Soluble epoxide hydrolases, with Ephx1 and Ephx2 being major isoforms in adipose tissue, then catalyze the conversion of 12,13-EpOME to 12,13-DiHOME.[2][3] Once released into circulation, 12,13-DiHOME can act on various tissues. For instance, in cardiomyocytes, it has been shown to increase mitochondrial respiration, an effect that is dependent on nitric oxide synthase 1 (NOS1).[3]
Experimental Workflow for GC-MS Analysis
The overall workflow for the quantification of 12,13-DiHOME by GC-MS involves sample preparation, including extraction and derivatization, followed by instrumental analysis.
Detailed Experimental Protocol
This protocol is designed for the analysis of 12,13-DiHOME in human plasma.
Materials and Reagents
-
12,13-DiHOME standard (Cayman Chemical or equivalent)
-
Deuterated internal standard (e.g., 12,13-DiHOME-d4)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Iso-octane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (B78521) (KOH)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Nitrogen gas evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Sample Preparation
-
Sample Collection and Storage : Collect blood in EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C until analysis.
-
Internal Standard Spiking : Thaw plasma samples on ice. To 100 µL of plasma, add the deuterated internal standard to a final concentration of 50 ng/mL.
-
Protein Precipitation and Lipid Extraction :
-
Add 300 µL of cold methanol to the plasma sample.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
The extract can be further purified using Solid-Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant, wash with water, and elute the lipids with methanol or acetonitrile.
-
Derivatization (Silylation)
-
Drying : Evaporate the lipid extract to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture as it can interfere with the silylation reaction.
-
Reagent Addition : To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Reaction : Cap the vial tightly and heat at 60°C for 60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups of 12,13-DiHOME to their trimethylsilyl (B98337) (TMS) ethers and ester, respectively.
-
Reconstitution : After cooling to room temperature, evaporate the derivatization reagents under a gentle stream of nitrogen. Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS injection.
GC-MS Instrumental Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 100°C, hold for 1 min- Ramp 1: 15°C/min to 250°C- Ramp 2: 5°C/min to 300°C, hold for 10 min |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data Presentation
For quantification, a calibration curve should be prepared using the 12,13-DiHOME standard, spiked with the same amount of internal standard as the samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: Selected Ions for SIM Mode
| Compound | Derivatized Form | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 12,13-DiHOME | Tris-TMS | Target ion 1 | Target ion 2, Target ion 3 |
| 12,13-DiHOME-d4 | Tris-TMS | IS ion 1 | IS ion 2 |
(Note: The specific m/z values for the derivatized 12,13-DiHOME and its internal standard need to be determined by analyzing the mass spectrum of the derivatized standards.)
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 250 | Value |
| 500 | Value |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of 12,13-DiHOME in biological samples using GC-MS. The key to successful analysis is the efficient extraction and derivatization of the analyte. The provided workflow and instrument parameters can be adapted and optimized based on the specific instrumentation and sample matrix used. Accurate measurement of 12,13-DiHOME will aid in further understanding its physiological roles and its potential as a biomarker and therapeutic target in metabolic diseases.
References
- 1. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Separation of Threo and Erythro Isomers of 12,13-Dihydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12,13-Dihydroxyoctadecanoic acid is a dihydroxylated fatty acid that can exist as threo and erythro diastereomers. These isomers may exhibit different biological activities, making their separation and quantification crucial in various research fields, including lipidomics and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of these closely related isomers. This document provides a detailed protocol for the separation of threo and erythro isomers of 12,13-dihydroxyoctadecanoic acid using normal-phase HPLC.
Principle
The separation of threo and erythro diastereomers is based on the differential interaction of their hydroxyl groups with a polar stationary phase. In normal-phase chromatography, a polar stationary phase (e.g., silica (B1680970) or diol) and a non-polar mobile phase are used. The hydroxyl groups in the threo and erythro isomers have different spatial orientations, leading to distinct interactions with the stationary phase and resulting in different retention times, thus allowing for their separation.
Experimental Protocols
Method 1: Normal-Phase HPLC of Underivatized Isomers
This method is suitable for the direct separation of the free acid isomers.
1. Sample Preparation:
-
Dissolve the sample containing the 12,13-dihydroxyoctadecanoic acid isomers in the initial mobile phase (e.g., hexane (B92381)/isopropanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A normal-phase column is recommended. A silica-based or diol-functionalized column is suitable.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like isopropanol (B130326) is effective. Acetic acid is often added to improve peak shape for acidic analytes.
-
Detection: Since dihydroxyoctadecanoic acid lacks a strong chromophore, UV detection at low wavelengths (e.g., 205-210 nm) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
Table 1: HPLC Parameters for Separation of Underivatized Isomers
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Silica Column (250 mm x 4.6 mm, 5 µm) or Diol Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol / Acetic Acid (e.g., 95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or MS |
3. Data Analysis:
-
Identify the peaks corresponding to the threo and erythro isomers based on their retention times (if standards are available).
-
Quantify the isomers by integrating the peak areas.
Method 2: Normal-Phase HPLC after Derivatization
Derivatization of the carboxylic acid group to an ester (e.g., methyl ester) can improve peak shape and resolution.
1. Derivatization Protocol (Methyl Esterification):
-
To the dried sample, add a solution of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, add water and extract the methyl esters with hexane.
-
Evaporate the hexane layer to dryness and reconstitute the residue in the HPLC mobile phase.
2. HPLC Conditions:
-
The same HPLC system and column as in Method 1 can be used. The mobile phase composition may need to be adjusted for optimal separation of the derivatized isomers.
Table 2: HPLC Parameters for Separation of Methyl Ester Derivatives
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Silica Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol (e.g., 98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV (205 nm), ELSD, or MS |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC separation of 12,13-dihydroxyoctadecanoic acid isomers.
Caption: Chemical structures of threo and erythro isomers of 12,13-dihydroxyoctadecanoic acid.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a table for easy comparison.
Table 3: Example of Quantitative Data Summary
| Isomer | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Threo | e.g., 10.5 | Value | Value |
| Erythro | e.g., 12.2 | Value | Value |
Note: The retention times are hypothetical and will depend on the specific HPLC conditions used.
Troubleshooting and Considerations
-
Peak Tailing: If peak tailing is observed for the underivatized acids, increasing the percentage of acetic acid in the mobile phase can help improve the peak shape.
-
Resolution: To improve the resolution between the two isomers, the polarity of the mobile phase can be adjusted. Decreasing the proportion of the more polar solvent (e.g., isopropanol) will generally increase retention times and may improve separation.
-
Sensitivity: For low concentrations of the analytes, ELSD or MS detection is recommended over UV detection due to their higher sensitivity for non-chromophoric compounds.
-
Derivatization: If separation of the underivatized acids is not successful, the derivatization method should be employed. Ensure the derivatization reaction goes to completion for accurate quantification.
This application note provides a comprehensive guide for the separation of threo and erythro isomers of 12,13-dihydroxyoctadecanoic acid. The provided protocols and data presentation guidelines will aid researchers in accurately analyzing these important lipid molecules.
Application Notes and Protocols for the Extraction of 12,13-DiHOME from Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid molecule, classified as a lipokine, that has garnered significant attention for its role in metabolic regulation.[1][2] This oxylipin is derived from linoleic acid and is increasingly recognized for its function in stimulating brown adipose tissue (BAT) activity, enhancing fatty acid uptake in skeletal muscle, and its inverse correlation with body mass index and insulin (B600854) resistance.[3][4][5] Elevated levels of circulating 12,13-DiHOME have been observed in response to stimuli such as cold exposure and exercise, suggesting its potential as a therapeutic target for metabolic diseases.[1][2][4] Accurate and reliable methods for the extraction and quantification of 12,13-DiHOME from various biological tissues are crucial for advancing our understanding of its physiological roles and its potential clinical applications.
This document provides detailed application notes and protocols for the extraction of 12,13-DiHOME from biological tissues, primarily focusing on plasma/serum and adipose tissue. The methodologies described are based on established lipidomics workflows, employing solid-phase extraction (SPE) for sample cleanup followed by sensitive quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes representative quantitative data for 12,13-DiHOME levels in human and mouse biological samples under different physiological conditions as reported in the literature.
Table 1: Representative Concentrations of 12,13-DiHOME in Human and Mouse Tissues
| Species | Tissue/Sample | Condition | 12,13-DiHOME Concentration | Reference |
| Human | Plasma | Baseline | Varies significantly between individuals | [3] |
| Human | Plasma | After 1 hour of cold exposure (14°C) | Significantly increased in all measured individuals | [3] |
| Human | Plasma | Fasting | Inversely correlated with total fat mass | [6] |
| Human | Plasma | Preeclampsia | Significantly increased compared to control | [7] |
| Mouse | Plasma | Room Temperature | Baseline levels established | [3] |
| Mouse | Plasma | After cold exposure | Increased levels observed | [3] |
| Mouse | Brown Adipose Tissue (BAT) | Cold exposure | Increased local concentrations | [3] |
| Mouse | White Adipose Tissue (WAT) | Cold exposure | Lower secretion compared to BAT | [3] |
Experimental Protocols
Protocol 1: Extraction of 12,13-DiHOME from Plasma/Serum
This protocol outlines the solid-phase extraction (SPE) of 12,13-DiHOME from plasma or serum samples prior to LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS): d4-9,10-diHOME or other suitable deuterated standard
-
Methanol (B129727) (HPLC or LC/MS grade)
-
Water (HPLC or LC/MS grade)
-
Formic acid
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X, Oasis HLB)[8][9]
-
SPE manifold
-
Glass culture tubes
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of water.[8]
-
Sample Loading: Load the diluted plasma/serum sample onto the conditioned SPE cartridge.
-
Washing: Rinse the column with 10% methanol to remove interfering substances.[8]
-
Drying: Dry the column under a vacuum (approximately 200 mmHg) for 2 minutes.[8]
-
Elution: Elute the lipids, including 12,13-DiHOME, with methanol containing 0.0004% (v/v) BHT into a glass culture tube containing 10 µL of 30% glycerol in methanol.[8]
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of HPLC grade methanol (e.g., 50-100 µL) for LC-MS/MS analysis.[8]
-
-
LC-MS/MS Analysis:
-
Analyze the reconstituted sample using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., TripleTOF or triple quadrupole).
-
Separation is typically achieved using a C18 reversed-phase column.[10]
-
Quantification is performed using a multiple reaction monitoring (MRM) method in negative ion mode, with transitions specific for 12,13-DiHOME and the internal standard.[9][11]
-
A standard calibration curve ranging from picograms to nanograms per microliter is used for absolute quantification.[3]
-
Protocol 2: Extraction of 12,13-DiHOME from Adipose Tissue
This protocol describes the extraction of 12,13-DiHOME from brown or white adipose tissue.
Materials:
-
Adipose tissue samples
-
Phosphate-buffered saline (PBS)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Internal Standard (IS): d4-9,10-diHOME or other suitable deuterated standard
-
Methanol (HPLC or LC/MS grade)
-
Water (HPLC or LC/MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X)
-
Nitrogen gas
-
Centrifuge
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the frozen adipose tissue (e.g., 10-50 mg).
-
Homogenize the tissue in ice-cold PBS.
-
-
Lipid Extraction (Folch Method or similar):
-
To the tissue homogenate, add an appropriate amount of internal standard.
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Solid-Phase Extraction (SPE):
-
Dry the collected organic phase under nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the SPE loading conditions.
-
Proceed with the SPE cleanup as described in Protocol 1, Step 2 .
-
-
Solvent Evaporation, Reconstitution, and LC-MS/MS Analysis:
-
Follow the procedures outlined in Protocol 1, Steps 3 and 4 .
-
Mandatory Visualization
Caption: Experimental workflow for 12,13-DiHOME extraction and analysis.
Caption: Biosynthesis and signaling pathway of 12,13-DiHOME.
Discussion
The accurate measurement of 12,13-DiHOME is critical for elucidating its role in health and disease. The protocols provided here describe a robust workflow for the extraction and quantification of this lipokine from biological matrices. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of oxylipins, offering good recovery and removal of interfering substances.[8][12] The choice of SPE sorbent (e.g., polymeric reversed-phase) is important for achieving optimal results.[13]
LC-MS/MS provides the sensitivity and selectivity required for the quantification of low-abundance lipids like 12,13-DiHOME.[9][11] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in extraction recovery, thereby ensuring accurate quantification.[3]
The signaling pathway of 12,13-DiHOME highlights its function in promoting fatty acid transport into brown adipocytes by facilitating the translocation of fatty acid transporters FATP1 and CD36 to the cell membrane.[3][14] This mechanism underlies its ability to enhance thermogenesis. Furthermore, 12,13-DiHOME has been shown to improve cardiac function through a nitric oxide synthase 1 (NOS1)-dependent mechanism.[15][16]
References
- 1. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics of brown and white adipose tissue: implications for energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proposed systemic thermogenic metabolites succinate and 12,13-diHOME are inversely associated with adiposity and related metabolic traits: evidence from a large human cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. Solid phase extraction [bio-protocol.org]
- 9. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics reveals increased isoleukotoxin diol (12,13-DHOME) in human plasma after acute Intralipid infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols for threo-12,13-Dihydroxyoctadecanoic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing threo-12,13-Dihydroxyoctadecanoic acid in cell culture experiments. Due to the limited specific data on this compound, this document leverages protocols and insights from the closely related and well-studied lipokine, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME). The structural similarity between these molecules suggests that the experimental approaches and observed biological effects may be comparable. Researchers should, however, optimize these protocols for their specific cell systems.
Introduction
This compound is a dihydroxy fatty acid. While its specific biological functions are not extensively documented, the related compound 12,13-diHOME has been identified as a lipokine that plays a significant role in metabolic regulation.[1][2] Specifically, 12,13-diHOME is known to be released from brown adipose tissue (BAT) in response to cold exposure and exercise.[2][3] It stimulates fatty acid uptake in brown adipocytes, suggesting a role in thermogenesis and energy homeostasis.[1][4] The proposed mechanism involves the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane.[1][2] Given their structural similarities, this compound may exhibit comparable activities and could be a valuable tool for studying lipid metabolism and signaling in various cell types.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on the related compound 12,13-diHOME, which can serve as a starting point for designing experiments with this compound.
| Parameter | Value | Cell Type/System | Notes | Reference |
| Effective Concentration | 1 µM | Differentiated brown preadipocytes | Used for fatty acid uptake and oxidation assays. | [4] |
| Incubation Time | 15 minutes | Differentiated brown preadipocytes | Pre-incubation time before fatty acid uptake measurement. | [4] |
| In Vivo Dosage | 10 µg/kg body weight | Diet-induced obese mice | Daily treatment for 2 weeks. | [4] |
Experimental Protocols
Protocol 1: Fatty Acid Uptake Assay in Adipocytes
This protocol is adapted from a study on 12,13-diHOME and can be used to assess the effect of this compound on fatty acid uptake in differentiated adipocytes.[4]
Materials:
-
Differentiated adipocytes (e.g., from brown preadipocyte cell line)
-
This compound (dissolved in a suitable vehicle like ethanol (B145695) or methyl acetate)
-
Vehicle control (e.g., methyl acetate)
-
Serum-free culture medium
-
0.1% (w/v) BSA in PBS
-
DMEM/H containing 4% (w/v) fatty acid-free BSA in PBS
-
Palmitic acid
-
[1-¹⁴C]-palmitic acid
-
PBS
-
Cell lysis buffer
-
Scintillation counter
Procedure:
-
Seed and differentiate brown preadipocytes in appropriate culture plates according to standard protocols.
-
One hour prior to the experiment, replace the culture medium with serum-free medium.
-
Prepare treatment solutions of this compound at the desired concentrations (e.g., starting with 1 µM) in 0.1% (w/v) BSA in PBS. Include a vehicle-only control.
-
Treat the cells with the prepared solutions for 15 minutes at 37°C.
-
Remove the treatment medium and incubate the cells with DMEM/H containing 4% fatty acid-free BSA, 0.5 mM palmitic acid, and 0.2 µCi/mL [1-¹⁴C]-palmitic acid for 1 hour at 37°C.
-
To measure fatty acid uptake, rinse the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Extract lipids from the cell lysate using a chloroform-methanol mixture (2:1).
-
Measure the radioactivity in the organic phase using a scintillation counter to determine the amount of ¹⁴C-labeled fatty acid taken up by the cells.
-
Normalize the fatty acid uptake to the total protein content of each sample, determined by a BCA assay.
Protocol 2: Fatty Acid Oxidation Assay
This protocol measures the conversion of radiolabeled fatty acids to CO₂ and can be performed in conjunction with the fatty acid uptake assay.[4]
Materials:
-
Same as for the Fatty Acid Uptake Assay
-
1 M Acetic acid
-
Hyamine hydroxide (B78521)
Procedure:
-
Follow steps 1-5 of the Fatty Acid Uptake Assay protocol.
-
After the 1-hour incubation with [1-¹⁴C]-palmitic acid, transfer the incubation medium to a vial containing 1 M acetic acid.
-
Cap the vial quickly and incubate for 1 hour to allow the release of ¹⁴CO₂.
-
The released ¹⁴CO₂ is absorbed by hyamine hydroxide placed in a separate container within the sealed vial.
-
Measure the radioactivity of the hyamine hydroxide using a scintillation counter to quantify the amount of ¹⁴CO₂ produced.
-
Calculate the fatty acid oxidation rate and normalize it to the total protein content.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the impact of this compound on fatty acid metabolism.
Proposed Signaling Pathway
The signaling pathway below is based on the known mechanism of 12,13-diHOME, which is hypothesized to be similar for this compound.
References
- 1. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of threo-12,13-Dihydroxyoctadecanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threo-12,13-dihydroxyoctadecanoic acid, also known as 12,13-diHOME, is a bioactive lipid molecule that has garnered significant interest for its roles in metabolic regulation and pain signaling. As a lipokine, it is released from tissues and acts systemically or locally to elicit its effects. Notably, 12,13-diHOME has been identified as a stimulator of brown adipose tissue (BAT) activity, promoting fatty acid uptake and enhancing cold tolerance.[1][2] It also plays a role in inflammatory pain by sensitizing sensory neurons. These diverse biological functions make it a compelling target for therapeutic development in metabolic disorders and pain management.
These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.
Data Presentation
Table 1: In Vivo Administration Parameters and Outcomes
| Animal Model | Dosage | Administration Route | Frequency | Duration | Key Outcomes | Reference |
| Mice | 1 µg/kg | Retro-orbital Injection | Single dose | Acute | Mimics physiological concentration after cold exposure, activates BAT fuel uptake, enhances cold tolerance, decreases serum triglycerides. | [1][2] |
| Diet-induced obese mice | 10 µg/kg | Not specified | Daily | 2 weeks | Decreased circulating triglycerides, increased lipoprotein lipase (B570770) (LPL) expression in BAT. No significant effect on body weight or glucose tolerance at this dose. | [1] |
| Mice | Not specified | Peripheral Injection | Single dose | Acute | Induces TRPV1-dependent thermal pain hypersensitivity. | [3] |
Table 2: Effects on Fatty Acid and Glucose Uptake
| Tissue | Effect of 12,13-diHOME | Mechanism | Reference |
| Brown Adipose Tissue (BAT) | Increased fatty acid uptake | Promotes translocation of FATP1 and CD36 to the cell membrane. | [1][4] |
| Brown Adipose Tissue (BAT) | Increased glucose uptake | Similar to norepinephrine (B1679862) stimulation. | [1] |
| Skeletal Muscle | Increased fatty acid uptake and oxidation | Not fully elucidated, but likely involves translocation of fatty acid transporters. | [5][6] |
| Skeletal Muscle | No effect on glucose uptake | - | [5] |
Experimental Protocols
Protocol 1: Acute In Vivo Administration to Assess Metabolic Effects in Mice
Objective: To investigate the acute effects of this compound on brown adipose tissue activation, cold tolerance, and serum triglyceride levels.
Materials:
-
This compound (12,13-diHOME)
-
Vehicle (e.g., saline or other appropriate solvent)
-
8-12 week old male C57BL/6 mice
-
Standard laboratory animal housing and equipment
-
Equipment for retro-orbital injection
-
Rectal probe for measuring core body temperature
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride assay kit
-
Cold exposure chamber (4°C)
Procedure:
-
Animal Acclimation: Acclimate mice to standard laboratory conditions (22-24°C, 12-hour light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Preparation of Dosing Solution: Prepare a stock solution of 12,13-diHOME in a suitable solvent. On the day of the experiment, dilute the stock solution with the vehicle to achieve a final concentration for a dosage of 1 µg/kg body weight.
-
Animal Dosing:
-
Randomly assign mice to two groups: a vehicle control group and a 12,13-diHOME treatment group.
-
Record the body weight of each mouse.
-
Administer the prepared 12,13-diHOME solution (1 µg/kg) or an equivalent volume of vehicle via retro-orbital injection.
-
-
Cold Tolerance Test:
-
Immediately after injection, place the mice in a pre-cooled chamber at 4°C.
-
Measure core body temperature using a rectal probe at baseline (before injection) and at regular intervals (e.g., every 30 minutes) for the duration of the cold exposure (e.g., 2-4 hours).
-
-
Blood Collection and Analysis:
-
At the end of the experiment, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).
-
Process the blood to obtain serum.
-
Measure serum triglyceride levels using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Analyze the data for statistical significance. Compare the changes in core body temperature and serum triglyceride levels between the vehicle and 12,13-diHOME treated groups.
Protocol 2: Assessment of Thermal Pain Hypersensitivity
Objective: To determine if peripheral administration of this compound induces thermal hyperalgesia.
Materials:
-
This compound (12,13-diHOME)
-
Vehicle
-
8-12 week old male mice (wild-type and TRPV1-deficient if available)
-
Plantar test apparatus (e.g., Hargreaves' test)
-
Syringes for intraplantar injection
Procedure:
-
Animal Acclimation and Baseline Measurement:
-
Acclimate mice to the testing environment and apparatus for several days before the experiment to minimize stress-induced variability.
-
On the day of the experiment, measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus.
-
-
Animal Dosing:
-
Randomly assign mice to control and treatment groups.
-
Inject a specific amount of 12,13-diHOME (dose to be optimized based on preliminary studies) or vehicle into the plantar surface of one hind paw.
-
-
Behavioral Testing:
-
At various time points after the injection (e.g., 30, 60, 90, 120 minutes), re-measure the paw withdrawal latency to the thermal stimulus in the injected paw.
-
-
Data Analysis: Compare the paw withdrawal latencies before and after injection, and between the vehicle and 12,13-diHOME treated groups. A significant decrease in withdrawal latency in the 12,13-diHOME group indicates thermal hyperalgesia. If using TRPV1-deficient mice, compare their response to that of wild-type mice to determine the involvement of the TRPV1 receptor.[3]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through distinct signaling pathways in different tissues.
Metabolic Signaling in Brown Adipose and Skeletal Muscle Tissue
In metabolically active tissues like brown adipose tissue and skeletal muscle, 12,13-diHOME enhances the uptake of fatty acids.[1][5] This is achieved by promoting the translocation of key fatty acid transporters, namely Fatty Acid Transport Protein 1 (FATP1) and CD36, from intracellular stores to the plasma membrane.[1][4] This increased availability of fatty acids within the cells fuels thermogenesis in BAT and oxidation in skeletal muscle.
Pain Signaling in Sensory Neurons
In the context of inflammatory pain, 12,13-diHOME acts on sensory neurons to induce thermal hyperalgesia.[3] It causes an influx of calcium and sensitizes the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This sensitization is mediated by Protein Kinase C (PKC), leading to an enhanced response to thermal stimuli.[3]
Experimental Workflow Visualization
The following diagram outlines a general workflow for in vivo studies investigating the effects of this compound.
References
- 1. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpgbio.com [bpgbio.com]
Application Notes and Protocols for Studying 12,13-DiHOME Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid, or lipokine, primarily released from brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.[1][2][3] It plays a significant role in regulating systemic metabolism, particularly by enhancing fatty acid uptake and utilization in tissues like BAT and skeletal muscle.[2][4] Emerging evidence also points to its beneficial effects on cardiac function.[5][6] This document provides detailed application notes and experimental protocols for studying the multifaceted functions of 12,13-DiHOME using established in vivo and in vitro models.
I. Experimental Models for Studying 12,13-DiHOME Function
A variety of experimental models are available to investigate the physiological roles of 12,13-DiHOME. The choice of model depends on the specific research question, ranging from systemic metabolic effects to cell-autonomous mechanisms.
A. In Vivo Models:
-
Mouse Models:
-
Wild-type mice (e.g., C57BL/6): Commonly used to study the effects of exogenous 12,13-DiHOME administration on metabolism and cold tolerance.[2]
-
Diet-induced obesity (DIO) mice: These models are valuable for investigating the therapeutic potential of 12,13-DiHOME in the context of metabolic disorders like obesity and hyperlipidemia.[4]
-
Transgenic mice:
-
Surgical Models:
-
Genetic Knockout Models:
-
NOS1-/- mice: These mice are used to investigate the role of nitric oxide synthase 1 in mediating the cardiac effects of 12,13-DiHOME.[5]
-
-
B. In Vitro Models:
-
Cell Culture Models:
-
Differentiated brown adipocytes: The primary cell type for studying the direct effects of 12,13-DiHOME on fatty acid uptake, gene expression, and mitochondrial respiration.[4]
-
C2C12 myotubes: A skeletal muscle cell line used to examine the cell-autonomous effects of 12,13-DiHOME on fatty acid metabolism.[2][8]
-
3T3-L1 adipocytes: A white adipocyte cell line used as a negative control to demonstrate the specificity of 12,13-DiHOME's effects on brown adipocytes.[2]
-
Isolated primary cardiomyocytes: Used to study the direct effects of 12,13-DiHOME on cardiac muscle cell function and respiration.[5][6]
-
II. Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the function of 12,13-DiHOME.
Table 1: In Vivo Effects of 12,13-DiHOME Administration in Mice
| Parameter Measured | Mouse Model | Treatment | Key Findings | Reference |
| Cold Tolerance | Wild-type | Acute 1 µg/kg 12,13-diHOME (i.v.) | Protected mice from a decrease in body temperature during a 90-minute cold challenge at 4°C. | [4] |
| Serum Triglycerides | High-fat diet-induced obese | Daily 10 µg/kg 12,13-diHOME for 2 weeks (i.p.) | Significantly decreased circulating triglyceride levels. | [4][9] |
| Fatty Acid Uptake in BAT | Wild-type | Acute 1 µg/kg 12,13-diHOME (i.v.) | Markedly increased radiolabeled fatty acid uptake specifically in BAT. | [4] |
| Fatty Acid Uptake in Skeletal Muscle | ACTA1Cre+/– Rosa(stop)Luc+/– | Acute 12,13-diHOME injection (i.v.) | Significantly increased fatty acid uptake in skeletal muscle. | [2] |
| Respiratory Exchange Ratio (RER) | Wild-type | Acute 12,13-diHOME injection | Decreased RER, indicating increased lipid oxidation. | [2] |
| Cardiac Function | Wild-type | Acute 12,13-diHOME injection | Improved systolic and diastolic function. | [5] |
Table 2: In Vitro Effects of 12,13-DiHOME
| Parameter Measured | Cell Type | Treatment | Key Findings | Reference |
| Fatty Acid Uptake | Differentiated brown adipocytes | 12,13-diHOME | Increased fatty acid uptake. | [4] |
| Fatty Acid Uptake | C2C12 myotubes | 12,13-diHOME | Significantly increased fatty acid uptake and oxidation. | [2] |
| Fatty Acid Uptake | 3T3-L1 adipocytes | 12,13-diHOME | No significant increase in fatty acid uptake or oxidation. | [2] |
| Mitochondrial Respiration | Differentiated brown adipocytes | 12,13-diHOME | Increased basal respiration. | [4] |
| Mitochondrial Respiration | C2C12 myotubes | 12,13-diHOME | Increased basal oxygen consumption rate and respiratory capacity. | [2][8] |
| Mitochondrial Respiration | Isolated cardiomyocytes | 12,13-diHOME | Increased basal oxygen consumption rates and maximal respiratory capacity. | [5][6] |
III. Experimental Protocols
A. Protocol 1: In Vivo Administration of 12,13-DiHOME and Cold Tolerance Test in Mice
Objective: To assess the effect of 12,13-DiHOME on cold tolerance in mice.
Materials:
-
C57BL/6 mice
-
12,13-DiHOME (commercially available)
-
Vehicle (e.g., 0.1% BSA in PBS)
-
Rectal temperature probe
-
Cold exposure chamber (4°C)
Procedure:
-
Acclimatize mice to handling and baseline temperature measurements for several days prior to the experiment.
-
Prepare a stock solution of 12,13-DiHOME in the vehicle. A typical dose is 1 µg/kg body weight.[4]
-
Administer 12,13-DiHOME or vehicle via retro-orbital or intraperitoneal injection.[4][9]
-
Immediately after injection, place the mice in a pre-cooled chamber at 4°C.
-
Measure core body temperature using a rectal probe at regular intervals (e.g., every 15-30 minutes) for a total of 90 minutes.[4]
-
Monitor mice closely for signs of distress.
-
Analyze the data by comparing the change in body temperature over time between the 12,13-DiHOME-treated and vehicle-treated groups.
B. Protocol 2: In Vitro Fatty Acid Uptake Assay in Differentiated Brown Adipocytes
Objective: To measure the effect of 12,13-DiHOME on fatty acid uptake in cultured brown adipocytes.
Materials:
-
Differentiated brown adipocytes (e.g., from immortalized pre-adipocyte cell lines)
-
12,13-DiHOME
-
Vehicle (e.g., DMSO or ethanol)
-
Radiolabeled fatty acid (e.g., [3H]-palmitate or a fluorescent fatty acid analog)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Plate differentiated brown adipocytes in multi-well plates.
-
Pre-treat the cells with 12,13-DiHOME at the desired concentration (e.g., 1-10 µM) or vehicle for a specified duration (e.g., 1-4 hours).
-
Prepare the fatty acid uptake solution containing the radiolabeled or fluorescent fatty acid complexed to BSA.
-
Remove the pre-treatment media and add the fatty acid uptake solution to the cells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the uptake to the total protein content in each well.
C. Protocol 3: Measurement of Mitochondrial Respiration in C2C12 Myotubes
Objective: To determine the effect of 12,13-DiHOME on mitochondrial oxygen consumption in skeletal muscle cells.
Materials:
-
Differentiated C2C12 myotubes
-
12,13-DiHOME
-
Vehicle
-
Seahorse XF Analyzer (or similar instrument)
-
Assay medium
-
Mitochondrial stress test reagents (oligomycin, FCCP, rotenone (B1679576)/antimycin A)
Procedure:
-
Seed and differentiate C2C12 myoblasts into myotubes in a Seahorse XF cell culture microplate.
-
Pre-treat the myotubes with 12,13-DiHOME or vehicle for the desired time.
-
Replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour prior to the assay.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the oxygen consumption rate (OCR) at baseline and after each injection.
-
Calculate key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Compare the mitochondrial parameters between 12,13-DiHOME-treated and vehicle-treated cells.[2]
IV. Signaling Pathways and Experimental Workflows
A. 12,13-DiHOME Biosynthesis and Action in Brown Adipose Tissue
Caption: Biosynthesis and local action of 12,13-DiHOME in BAT.
B. Experimental Workflow for In Vivo Studies
References
- 1. researchgate.net [researchgate.net]
- 2. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: threo-12,13-Dihydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-12,13-Dihydroxyoctadecanoic acid is a dihydroxy fatty acid that, along with its analogs, is emerging as a significant bioactive lipid molecule. Research, particularly on the closely related compound 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME), has identified it as a lipokine—a lipid hormone—involved in critical physiological processes. These molecules are of increasing interest in metabolic research and pain signaling. The primary applications for this class of compounds are in the study of brown adipose tissue (BAT) activation, skeletal muscle fatty acid uptake, and the modulation of transient receptor potential vanilloid 1 (TRPV1) channels.
This document provides an overview of commercial suppliers, key applications, and detailed experimental protocols to facilitate the use of this compound and its analogs in research settings.
Commercial Suppliers
Several specialized chemical suppliers offer this compound and its derivatives. The quality and formulation may vary, so it is crucial to select a supplier that meets the specific requirements of your experimental setup.
| Supplier | Product Name | Purity | Formulation |
| CD Biosynsis | This compound | High Purity | Not specified |
| Larodan | threo-12,13-Dihydroxy-9(Z),15(Z)-octadecadienoic acid | >98% | In solution |
| Cogershop.com | This compound | >98% | Liquid, in Ethanol |
| MedChemExpress | This compound | Not specified | Ester Product |
Key Applications & Signaling Pathways
The biological activities of this compound and its analogs are primarily centered around two areas: metabolic regulation and sensory nerve activation.
Metabolic Regulation via Brown Adipose Tissue (BAT) Activation
The analog 12,13-diHOME has been identified as a lipokine released by BAT in response to stimuli like cold exposure and exercise. It enhances the uptake of fatty acids into brown adipocytes, thereby fueling thermogenesis. This mechanism involves the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane.
Modulation of Pain Signaling via TRPV1 Activation
Oxidized linoleic acid metabolites, including 12,13-diHOME, have been shown to be endogenous agonists of the TRPV1 channel, a key player in thermal and inflammatory pain signaling. Activation of TRPV1 in sensory neurons leads to calcium influx and the sensation of pain.
Quantitative Data
The following table summarizes concentrations of 12,13-diHOME used in various experimental settings. These can serve as a starting point for designing experiments with this compound.
| Application | Assay Type | Species/Cell Line | Concentration | Observed Effect |
| Metabolic Regulation | In vitro Fatty Acid Uptake | Brown Adipocytes | 1 µM | Increased fatty acid uptake |
| Metabolic Regulation | In vivo Administration | Mice | 1 µg/kg | Enhanced cold tolerance and BAT-specific fatty acid uptake |
| Pain Signaling | Whole-Cell Electrophysiology | Rat Trigeminal Ganglion (TG) Neurons | 100 µM | Generation of inward currents |
Experimental Protocols
The following protocols are based on published research on 12,13-diHOME and can be adapted for this compound.
Protocol 1: In Vitro Fatty Acid Uptake in Brown Adipocytes
Objective: To measure the effect of this compound on fatty acid uptake in cultured brown adipocytes.
Materials:
-
Immortalized brown preadipocytes
-
Standard adipogenic differentiation media
-
This compound (and vehicle control, e.g., ethanol)
-
Fatty acid-free BSA
-
[1-14C]-palmitic acid
-
Scintillation counter
Procedure:
-
Culture and differentiate brown preadipocytes into mature adipocytes in appropriate multi-well plates.
-
One hour prior to the experiment, serum-starve the mature adipocytes.
-
Prepare a working solution of this compound (e.g., 1 µM) and a vehicle control in PBS containing 0.1% (w/v) fatty acid-free BSA.
-
Treat the cells with the working solution or vehicle for 15 minutes.
-
Remove the treatment medium and incubate the cells for 1 hour with DMEM/H containing 4% fatty acid-free BSA, 0.5 mM palmitic acid, and 0.2 µCi/mL [1-14C]-palmitic acid.
-
To measure fatty acid uptake, rinse the cells twice with PBS and lyse them.
-
Extract lipids using a chloroform-methanol mixture (2:1).
-
Determine the 14C-counts in the organic phase using a scintillation counter.
-
Normalize fatty acid uptake to total protein content, determined by a BCA assay.
Protocol 2: In Vivo Administration in Mice to Assess Metabolic Effects
Objective: To evaluate the acute effects of this compound on whole-body metabolism and tissue-specific fatty acid uptake in mice.
Materials:
-
C57BL/6J mice
-
This compound
-
Vehicle control (e.g., saline)
-
Radiolabeled fatty acid tracer (e.g., 18F-FTHA)
-
PET/CT scanner (optional, for tracer imaging)
-
Metabolic cages (for respirometry)
Procedure:
-
Acclimate mice to handling and injection procedures.
-
Prepare a sterile solution of this compound for injection (e.g., 1 µg/kg).
-
Administer the compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
For cold tolerance: Following injection, place mice in a cold environment (4°C) and monitor core body temperature at regular intervals.
-
For metabolic rate: Place mice in metabolic cages and measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER).
-
For fatty acid uptake: Co-administer a radiolabeled fatty acid tracer. After a defined period, euthanize the mice, collect tissues of interest (BAT, skeletal muscle, heart, etc.), and measure radioactivity using a gamma counter.
Protocol 3: Assessment of TRPV1 Activation using Patch-Clamp Electrophysiology
Objective: To determine if this compound can directly activate TRPV1 channels in sensory neurons.
Materials:
-
Primary culture of dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons, or a cell line expressing TRPV1 (e.g., HEK293-TRPV1)
-
Patch-clamp electrophysiology rig
-
External and internal recording solutions
-
This compound
-
Capsaicin (B1668287) (positive control)
-
TRPV1 antagonist (e.g., capsazepine, for specificity testing)
Procedure:
-
Prepare cultured sensory neurons or TRPV1-expressing cells on coverslips.
-
Establish a whole-cell patch-clamp recording configuration.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Perfuse the cell with the external solution containing the vehicle to establish a baseline current.
-
Apply this compound (e.g., 100 µM) via the perfusion system and record any induced inward currents.
-
Wash out the compound and apply capsaicin as a positive control to confirm the presence of functional TRPV1 channels.
-
To confirm specificity, pre-incubate the cells with a TRPV1 antagonist before re-applying the test compound.
Conclusion
This compound and its analogs are promising research tools for investigating metabolic diseases and pain mechanisms. The provided application notes and protocols, largely based on the well-characterized lipokine 12,13-diHOME, offer a solid foundation for researchers to explore the biological functions of this class of molecules. As research progresses, the specific roles and mechanisms of the threo isomer will likely be further elucidated, opening new avenues for therapeutic development.
Application Notes and Protocols for Stable Isotope Labeling of threo-12,13-Dihydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-12,13-Dihydroxyoctadecanoic acid (12,13-diHOME) is a lipokine that has garnered significant interest in metabolic research. It is known to be released from brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise.[1][2][3] This molecule plays a crucial role in enhancing fatty acid uptake and utilization in skeletal muscle and BAT, making it a potential therapeutic target for metabolic disorders.[1][2][3][4] Stable isotope-labeled 12,13-diHOME is an invaluable tool for researchers to trace its metabolic fate, quantify its endogenous levels with high accuracy using mass spectrometry-based methods, and investigate its mechanism of action. These application notes provide detailed protocols for the synthesis and analysis of stable isotope-labeled this compound.
Applications
Stable isotope-labeled this compound serves as a critical internal standard for accurate quantification of endogenous 12,13-diHOME in biological samples by isotope dilution mass spectrometry.[1][5] Furthermore, its use as a tracer in metabolic studies allows for the elucidation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its downstream signaling effects.[6]
Data Presentation
Table 1: Commonly Used Stable Isotopes for Labeling
| Isotope | Common Precursor | Typical Incorporation Site | Mass Shift (Da) |
| Deuterium (B1214612) (²H or D) | Deuterated reagents (e.g., D₂O, NaBD₄) | C-H bonds at various positions | +1 per D atom |
| Carbon-13 (¹³C) | ¹³C-labeled precursors (e.g., ¹³C-linoleic acid) | Carbon backbone | +1 per ¹³C atom |
Table 2: Illustrative Quantitative Data for Labeled 12,13-diHOME Analysis (Hypothetical)
| Parameter | Unlabeled 12,13-diHOME | Labeled 12,13-diHOME (d₄-12,13-diHOME) |
| Molecular Weight ( g/mol ) | 314.46 | 318.5 |
| LC-MS/MS Transition (m/z) | 313.2 -> 185.1 | 317.2 -> 189.1 |
| Retention Time (min) | 5.8 | 5.8 |
| Limit of Detection (LOD) | 5 pg/mL | N/A (Internal Standard) |
| Limit of Quantification (LOQ) | 20 pg/mL | N/A (Internal Standard) |
| Linear Range | 20 - 5000 pg/mL | N/A (Internal Standard) |
Experimental Protocols
Protocol 1: Chemical Synthesis of Deuterium-Labeled this compound (d₄-12,13-diHOME)
This protocol describes a plausible synthetic route starting from linoleic acid, involving epoxidation followed by deuterated acid-catalyzed ring-opening to yield the threo-diol.
Materials:
-
Linoleic acid
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Deuterated sulfuric acid (D₂SO₄) in D₂O
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Epoxidation of Linoleic Acid:
-
Dissolve linoleic acid in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of mCPBA in DCM to the flask with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated NaHCO₃ solution.
-
Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude epoxide (12,13-epoxy-9Z-octadecenoic acid).
-
-
Deuterated Acid-Catalyzed Ring Opening:
-
Dissolve the crude epoxide in THF.
-
Add a solution of D₂SO₄ in D₂O to the flask.
-
Stir the reaction at room temperature for 2-3 hours. The acid catalyzes the ring-opening of the epoxide, with the two deuterium atoms from D₂O adding across the former epoxide ring to form the threo-diol.
-
Neutralize the reaction with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (B1210297), wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure d₂-threo-12,13-dihydroxyoctadecanoic acid. To introduce four deuterium atoms, a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be used in a different synthetic approach starting from a diketone precursor.
-
Expected Outcome:
This synthesis is expected to yield deuterium-labeled this compound. The purity and isotopic enrichment should be confirmed by NMR and mass spectrometry.
Protocol 2: Enzymatic Synthesis of ¹³C-Labeled this compound
This protocol utilizes the biosynthetic pathway of 12,13-diHOME, starting from uniformly ¹³C-labeled linoleic acid.[7]
Materials:
-
Uniformly ¹³C-labeled linoleic acid ([U-¹³C₁₈]-linoleic acid)
-
Microsomes containing cytochrome P450 enzymes
-
Purified soluble epoxide hydrolase (sEH)
-
NADPH
-
Phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Epoxidation by Cytochrome P450:
-
Incubate [U-¹³C₁₈]-linoleic acid with liver microsomes (a source of cytochrome P450) and NADPH in a phosphate buffer at 37°C for 1-2 hours. This reaction will produce [U-¹³C₁₈]-12,13-epoxy-9Z-octadecenoic acid.
-
-
Hydrolysis by Soluble Epoxide Hydrolase:
-
To the reaction mixture from step 1, add purified sEH.
-
Continue the incubation at 37°C for another 1-2 hours. The sEH will hydrolyze the epoxide to the corresponding diol.
-
-
Extraction and Purification:
-
Stop the reaction by adding ice-cold ethyl acetate.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer and dry it under a stream of nitrogen.
-
Resuspend the dried extract and purify the ¹³C-labeled 12,13-diHOME using SPE cartridges or HPLC.
-
Expected Outcome:
This enzymatic synthesis provides a stereospecific method to produce ¹³C-labeled this compound, closely mimicking its natural biosynthesis.
Protocol 3: Quantification of 12,13-diHOME in Biological Samples using LC-MS/MS
This protocol details the use of stable isotope-labeled 12,13-diHOME as an internal standard for accurate quantification.[1][5]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Deuterated 12,13-diHOME (e.g., d₄-12,13-diHOME) as an internal standard
-
Methanol
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known amount of the biological sample, add a known amount of the d₄-12,13-diHOME internal standard.
-
Perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction or protein precipitation with cold methanol.
-
Dry the lipid extract and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Set up the mass spectrometer to monitor the specific parent-to-fragment ion transitions for both endogenous (unlabeled) and the internal standard (labeled) 12,13-diHOME in negative ion mode using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the endogenous 12,13-diHOME to the d₄-12,13-diHOME internal standard.
-
Quantify the concentration of the endogenous analyte by comparing this ratio to a standard curve generated with known concentrations of unlabeled 12,13-diHOME and a fixed concentration of the internal standard.
-
Visualizations
Caption: Workflow for synthesis and analysis of labeled 12,13-diHOME.
Caption: Signaling pathway of 12,13-diHOME in metabolic regulation.
References
- 1. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic fate of an oral tracer dose of [13C]docosahexaenoic acid triglycerides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the GC Analysis of threo-12,13-Dihydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-12,13-Dihydroxyoctadecanoic acid is a dihydroxy fatty acid (DHFA) that plays a role in various biological processes and is a potential biomarker for certain pathological conditions. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification and structural elucidation of such compounds. However, due to the low volatility and high polarity of DHFAs, derivatization is a critical step to convert them into thermally stable and volatile derivatives suitable for GC analysis.
This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis. It covers the most common and effective derivatization techniques, including trimethylsilylation and alkylboronation, along with sample preparation and GC-MS analysis parameters.
Derivatization Strategies for GC-MS Analysis
The primary goal of derivatization is to replace the active hydrogen atoms in the hydroxyl and carboxyl functional groups with less polar, more volatile moieties. The two main approaches for this compound are:
-
Two-Step Methylation and Trimethylsilylation: This is the most widely used method. The carboxylic acid group is first converted to a methyl ester, followed by the conversion of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This results in a fatty acid methyl ester, trimethylsilyl ether (FAME-TMS) derivative.
-
Alkylboronate Ester Formation: This method is specific for vicinal diols. An alkylboronic acid reacts with the 1,2-diol functionality to form a cyclic boronate ester. The carboxylic acid group still requires esterification, typically to a methyl ester.
Quantitative Data Summary
The choice of derivatization method can influence the analytical performance. The following table summarizes typical quantitative data for the GC-MS analysis of dihydroxy fatty acids using different derivatization approaches.
| Derivatization Method | Analyte Derivative | Typical Derivatization Yield | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Methylation + Trimethylsilylation | Methyl 12,13-bis(trimethylsilyloxy)octadecanoate | > 95% | 0.1 - 10 ng/mL[1] | 0.5 - 30 ng/mL | High volatility, excellent chromatographic properties, characteristic mass spectral fragmentation. | Two-step reaction, derivatives can be sensitive to moisture. |
| Methylation + Alkylboronation | Methyl 12,13-(alkylboronate)octadecanoate | > 90% | 1 - 20 ng/mL | 5 - 60 ng/mL | Specific for vicinal diols, stable derivatives. | Less common, may require synthesis of boronic acid reagent. |
Experimental Protocols
Protocol 1: Two-Step Methylation and Trimethylsilylation
This protocol describes the conversion of this compound to its methyl ester, trimethylsilyl ether derivative.
Materials:
-
This compound standard or sample extract
-
Methanolic HCl (3 N) or 14% Boron trifluoride in methanol (B129727) (BF₃/MeOH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) (GC grade)
-
Nitrogen gas (high purity)
-
Heating block or oven
-
GC vials with inserts
Procedure:
Step 1: Methyl Esterification
-
Place a known amount of the dried sample (typically 10-100 µg) into a reaction vial.
-
Add 200 µL of 3 N methanolic HCl or 14% BF₃/MeOH.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of water and 500 µL of hexane.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.
-
Repeat the extraction with another 500 µL of hexane and combine the extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Trimethylsilylation
-
To the dried FAMEs, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 45 minutes.[2]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: Alkylboronate Ester Formation
This protocol is for the formation of a cyclic boronate ester at the vicinal diol position.
Materials:
-
This compound methyl ester (prepared as in Protocol 1, Step 1)
-
n-Butylboronic acid
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Nitrogen gas (high purity)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried methyl ester of the dihydroxy fatty acid, add 100 µL of a 10 mg/mL solution of n-butylboronic acid in pyridine.
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the pyridine under a gentle stream of nitrogen.
-
Re-dissolve the residue in an appropriate volume of hexane for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: A non-polar or semi-polar column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 10 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Data Interpretation
The mass spectrum of the methyl 12,13-bis(trimethylsilyloxy)octadecanoate derivative is characterized by specific fragmentation patterns that are diagnostic for the structure. The primary cleavage occurs between the two carbon atoms bearing the trimethylsiloxy groups.[2] For the 12,13-dihydroxy isomer, this results in two prominent fragment ions.
Expected Fragmentation for Methyl 12,13-bis(trimethylsilyloxy)octadecanoate:
The electron ionization mass spectrum will show characteristic fragment ions resulting from the cleavage of the C12-C13 bond.[2] Other significant ions include those corresponding to the loss of a methyl group ([M-15]⁺) and the loss of a methoxy (B1213986) group from the ester ([M-31]⁺).[2]
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Logical workflow of the GC-MS analysis process.
References
Application Notes and Protocols: Threo-12,13-Dihydroxyoctadecanoic Acid as a Biomarker for Metabolic Disease
Introduction
Threo-12,13-dihydroxyoctadecanoic acid (12,13-diHOME) is an oxidized metabolite of the essential fatty acid, linoleic acid.[1] Emerging as a significant lipokine, this molecule is increasingly recognized for its role in regulating systemic energy metabolism.[2] Secreted by tissues like brown adipose tissue (BAT), 12,13-diHOME influences fatty acid uptake and utilization in skeletal muscle and other metabolically active tissues.[2] Alterations in the circulating levels of 12,13-diHOME have been linked to various metabolic disorders, including insulin (B600854) resistance and type 2 diabetes, positioning it as a promising biomarker for disease diagnosis, progression, and therapeutic monitoring.[2][3]
This document provides detailed application notes for researchers, scientists, and drug development professionals on the role of this compound in metabolic disease. It includes summaries of quantitative data, detailed experimental protocols for its measurement, and an overview of its underlying signaling pathways.
Biological Role and Signaling Pathways
Metabolic Pathway of 12,13-diHOME Formation
12,13-diHOME is synthesized from linoleic acid (LA), an omega-6 polyunsaturated fatty acid.[1] The process is initiated by cytochrome P450 (CYP450) enzymes, which convert LA into epoxy-fatty acids (EpOMEs), specifically 12(13)-epoxyoctadecenoic acid.[2] These epoxide intermediates are then hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form the corresponding diols, including 12,13-diHOME.[2][4][5] Both threo and erythro diastereomers can be formed depending on the stereochemistry of the epoxide precursor.[6]
Signaling and Physiological Effects
Once released into circulation, 12,13-diHOME acts as a signaling molecule. It has been shown to stimulate fatty acid uptake by brown adipose tissue and skeletal muscle, contributing to energy expenditure and thermogenesis.[2] This action is particularly relevant in response to stimuli like cold exposure and exercise, which are known to increase circulating 12,13-diHOME levels.[2] A negative correlation between circulating 12,13-diHOME and insulin resistance has been reported, suggesting that higher levels of this lipokine are associated with improved insulin sensitivity.[2] Conversely, elevated levels have also been identified as an independent risk factor for acute myocardial infarction in patients with type 2 diabetes, indicating a complex role in cardiovascular complications of metabolic disease.[3]
Quantitative Data Summary
The concentration of 12,13-diHOME in biological fluids is a key indicator of metabolic status. Below is a summary of reported concentrations in human studies.
| Condition Studied | Group | Sample Type | 12,13-diHOME Concentration | Finding | Reference |
| Type 2 Diabetes Mellitus (T2DM) with Acute Myocardial Infarction (AMI) | T2DM | Serum | Not specified | Levels were significantly lower than in the T2DM + AMI group. | [3] |
| T2DM + AMI | Serum | Not specified | Levels were significantly higher than in the T2DM only group. | [3] | |
| T2DM + AMI vs. T2DM | Serum | OR: 1.491 (95% CI 1.230–1.807) | Identified as an independent risk factor for AMI in T2DM patients. | [3] | |
| Intensive Exercise | Healthy Adults | Plasma | Not specified | Post-exercise levels were positively correlated with F2-isoprostanes (r=0.75) and linoleate (B1235992) (r=0.54). | [7] |
Experimental Protocols
Accurate quantification of 12,13-diHOME is critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.
Sample Collection and Preparation
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Immediately after collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Storage: Transfer the resulting plasma to clean polypropylene (B1209903) tubes. For immediate analysis, store at 4°C. For long-term storage, store at -80°C to prevent lipid degradation. Avoid repeated freeze-thaw cycles.
Lipid Extraction (Solid-Phase Extraction)
Solid-Phase Extraction (SPE) is a reliable method for isolating oxylipins from complex biological matrices like plasma.
-
Internal Standard: Spike 0.5 mL of plasma with an appropriate deuterated internal standard (e.g., 12,13-diHOME-d4) to correct for extraction losses and matrix effects.
-
Protein Precipitation: Add 1.5 mL of cold methanol (B129727) to the plasma sample, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the lipids with 3 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Quantification by LC-MS/MS
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% B to 95% B over 10-15 minutes is typically effective.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is preferred for detecting fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
MRM Transitions:
-
12,13-diHOME (Analyte): Precursor ion (m/z) 313.2 → Product ion (m/z) 199.1 / 171.1
-
12,13-diHOME-d4 (Internal Standard): Precursor ion (m/z) 317.2 → Product ion (m/z) 203.1 / 175.1
-
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of a 12,13-diHOME analytical standard.
-
Application in Drug Development
The role of 12,13-diHOME in metabolic regulation makes it a valuable tool in drug discovery and development.
-
Target Engagement Biomarker: For therapies targeting the linoleic acid metabolic pathway, such as sEH inhibitors, measuring changes in 12,13-diHOME levels can serve as a direct biomarker of target engagement and pharmacological activity.[8] Inhibition of sEH is expected to decrease the formation of 12,13-diHOME while increasing the levels of its precursor, 12(13)-EpOME.[4][5]
-
Efficacy and Stratification: Monitoring 12,13-diHOME in clinical trials for anti-diabetic or weight-loss drugs can provide insights into the metabolic response to treatment. Patients could potentially be stratified based on their baseline 12,13-diHOME levels or their response to an intervention.
-
Therapeutic Target: The enzymes responsible for 12,13-diHOME synthesis, particularly sEH, are themselves therapeutic targets for managing inflammation and metabolic diseases.[4][8]
Conclusion
This compound is a key signaling lipid that reflects the interplay between fatty acid metabolism, energy expenditure, and insulin sensitivity. Its association with metabolic health and disease makes it a compelling biomarker for research and clinical applications. The standardized protocols provided herein for its quantification will aid in elucidating its full potential in diagnosing metabolic disorders and in the development of novel therapeutic strategies. Further investigation is warranted to fully understand its complex roles in different physiological and pathological contexts.
References
- 1. Linoleic acid and Its Oxidized Metabolites: Exposure, Bioavailability and Brain Metabolism [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. 12,13-diHOME and noradrenaline are associated with the occurrence of acute myocardial infarction in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Soluble Epoxide Hydrolase Reduces Inflammation and Myocardial Injury in Arrhythmogenic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress leads to the formation of esterified erythro- and threo-dihydroxy-fatty acids in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of threo-12,13-Dihydroxyoctadecanoic Acid
Welcome to the technical support center for the analysis of threo-12,13-dihydroxyoctadecanoic acid (12,13-diHOME). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a dihydroxy fatty acid. A related compound, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME), is a bioactive lipid molecule known as a lipokine.[1] This lipokine is gaining prominence in scientific literature as it has been associated with improved metabolic health and its action appears to be mediated by brown adipose tissue (BAT).[1] Increased circulating levels of 12,13-diHOME, stimulated by factors like physical exercise and cold exposure, may enhance the uptake of fatty acids by BAT.[1] Given its potential therapeutic implications for metabolic diseases, accurate and reliable analysis of 12,13-diHOME and its related compounds is crucial.
Q2: What are the primary analytical methods for this compound analysis?
A2: The two primary analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids, but often requires a derivatization step to increase the volatility of the analyte. LC-MS/MS is highly sensitive and is widely used for the quantification of lipids like 12,13-diHOME from biological matrices, often with minimal sample preparation.[2]
Q3: Why is derivatization necessary for the GC-MS analysis of dihydroxy fatty acids?
A3: Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the GC column's stationary phase.[3] This interaction can lead to poor peak shape and inaccurate quantification.[3] Derivatization, typically through esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) derivatives, converts the fatty acids into more volatile and less polar compounds, making them suitable for GC analysis.[3]
Q4: What are the main challenges in separating stereoisomers of 12,13-dihydroxyoctadecanoic acid?
A4: A significant challenge in the analysis of 12,13-dihydroxyoctadecanoic acid is the presence of stereoisomers, specifically the threo and erythro diastereomers. These isomers have very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.[4][5] Chiral chromatography is typically required to resolve these different stereoisomers. The formation of erythro-dihydroxy-fatty acids can be indicative of oxidative stress and hydrolysis of trans-epoxy-fatty acids.[4][5]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Derivatization | Moisture in the sample or reagents. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh derivatization reagents. Samples must be completely dry before adding derivatization agents.[3][6] |
| Incomplete reaction. | Optimize derivatization time and temperature. Ensure a sufficient molar excess of the derivatization reagent is used.[6] | |
| Peak Tailing | Interaction of the analyte with active sites in the GC system. | Use a properly deactivated liner and column. Check for and clean any contamination in the injector port.[7] |
| Baseline Instability or Drift | Column bleed or contamination. | Bake out the column at a high temperature. If the problem persists, the column may need to be replaced. Ensure high-purity carrier gas is used.[7] |
| Ghost Peaks | Carryover from previous injections or contamination. | Run blank injections to identify the source of contamination. Clean the injector and replace the septum if necessary.[7] |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Recovery | Inefficient solid-phase extraction (SPE). | Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution solvents. The wash solvent should be strong enough to remove interferences but not elute the analyte.[8][9] |
| Matrix effects (ion suppression). | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup to remove phospholipids (B1166683) and other sources of suppression. Use a stable isotope-labeled internal standard to compensate for matrix effects.[10][11] | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[10] |
| Contaminated ion source. | Regularly clean the ion source components according to the manufacturer's instructions.[10] | |
| Poor Reproducibility | Inconsistent sample preparation. | Follow a standardized and validated sample preparation protocol. Ensure accurate and consistent pipetting.[7] |
| Variable matrix effects between samples. | Use a stable isotope-labeled internal standard to correct for variations.[10] |
Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Incorrect sorbent choice. | Select a sorbent with the appropriate retention mechanism for your analyte (e.g., C18 for nonpolar compounds).[9] |
| Elution solvent is too weak. | Increase the strength of the elution solvent or use a larger volume.[9][12] | |
| Cartridge dried out before sample loading. | Re-condition and re-equilibrate the cartridge. Do not let the sorbent bed dry out.[9][13] | |
| Poor Reproducibility | Inconsistent flow rate during sample loading. | Maintain a slow and consistent flow rate (e.g., 1-2 drops per second) to ensure proper interaction between the analyte and the sorbent.[14] |
| Overloading the cartridge. | Ensure the sample amount does not exceed the capacity of the SPE cartridge.[12] |
Quantitative Data Summary
The following table summarizes the concentration of 12,13-diHOME in maternal and umbilical cord plasma in a study comparing control subjects to those with preeclampsia (PE).
| Sample Type | Group | 12,13-diHOME Concentration (pg/mL) | p-value |
| Maternal Plasma | Control | ~1500 | 0.007[15] |
| PE | ~3000 | ||
| Umbilical Venous Plasma | Control | ~1000 | 0.008[15] |
| PE | ~2500 | ||
| Umbilical Arterial Plasma | Control | ~1200 | 0.005[15] |
| PE | ~2800 |
Data adapted from a study on preeclampsia and presented for illustrative purposes.[15] Values are approximate based on graphical representation in the source.
Experimental Protocols
Protocol 1: Derivatization for GC-MS Analysis (Silylation)
This protocol describes the trimethylsilylation of dihydroxy fatty acids using BSTFA with TMCS as a catalyst.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Anhydrous pyridine (B92270) (optional, as a catalyst)[16]
-
Aprotic solvent (e.g., dichloromethane, hexane)[16]
-
Heating block or oven[6]
-
GC vials with caps[6]
-
Vortex mixer[6]
Procedure:
-
Sample Preparation: Transfer a known amount of the dried lipid extract into a GC vial. If the sample is in a solvent, ensure it is an aprotic solvent. Protic solvents like methanol (B129727) will react with the derivatization reagent.[16]
-
Reagent Addition: Add a molar excess of the derivatization agent. For a ~100 µL sample, add 50 µL of BSTFA with 1% TMCS.[6] For sterically hindered hydroxyl groups, 25 µL of anhydrous pyridine can also be added as a catalyst.[16]
-
Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. The reaction time and temperature can be optimized depending on the specific analytes.[6]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent before analysis.[6]
Protocol 2: Solid-Phase Extraction (SPE) using C18 Cartridge
This protocol outlines a general procedure for the extraction of fatty acids from a biological fluid using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge
-
Conditioning Solution (e.g., 90% Methanol in water with 0.1% TFA)[17]
-
Equilibration/Loading Solution (e.g., 0.1% TFA in water)[17]
-
Wash Solution (e.g., 5% Methanol in water with 0.1% TFA)[17]
-
Elution Solution (e.g., 50% Acetonitrile in water with 0.1% TFA)[17]
-
Sample pre-treated to be at a pH < 3[17]
Procedure:
-
Conditioning: Pass 3 mL of the Conditioning Solution through the C18 cartridge. Do not allow the cartridge to dry.[17]
-
Equilibration: Pass 2 mL of the Equilibration/Load Solution through the cartridge. Do not allow the cartridge to dry.[17]
-
Sample Loading: Slowly pass the pre-treated sample through the cartridge at a flow rate of approximately 1 drop per second.[17]
-
Washing: Pass 1 mL of the Wash Solution through the cartridge to remove polar impurities.[17]
-
Elution: Slowly pass 1 mL of the Elution Solution through the cartridge to elute the retained fatty acids. Collect the eluate in a clean tube.[17]
-
Drying: The collected eluate can be dried down under a stream of nitrogen or using a centrifugal evaporator before reconstitution in a suitable solvent for analysis.[17]
Visualizations
References
- 1. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative stress leads to the formation of esterified erythro- and threo-dihydroxy-fatty acids in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-Hydroxy, Trans-Epoxy, and Erythro-dihydroxy Fatty Acids Increase during Deep-Frying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. silicycle.com [silicycle.com]
- 9. welch-us.com [welch-us.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - TH [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.gps.caltech.edu [web.gps.caltech.edu]
- 17. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Technical Support Center: 12,13-DiHOME Detection by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide: Enhancing 12,13-DiHOME Signal Intensity
Low sensitivity or a complete lack of signal for 12,13-DiHOME can be a significant hurdle in experimental workflows. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Weak or No 12,13-DiHOME Signal
Question: I am observing a very low or non-existent signal for my 12,13-DiHOME analyte. What are the potential causes and how can I troubleshoot this?
Answer: A weak or absent signal can stem from issues in sample preparation, the LC system, or the MS detector. Follow these steps to diagnose the problem:
-
Verify Analyte and Standard Integrity:
-
Ensure the 12,13-DiHOME standard and the deuterated internal standard (e.g., 12,13-diHOME-d4) are of the correct concentration and have not degraded. If in doubt, prepare fresh solutions.
-
Confirm you are monitoring the correct mass-to-charge ratio (m/z) for the precursor and product ions. For 12,13-DiHOME, the [M-H]⁻ precursor ion is approximately 313.2 m/z.[1]
-
-
Isolate the Problem: LC vs. MS
-
Perform a direct infusion of your 12,13-DiHOME standard into the mass spectrometer, bypassing the LC column.
-
If a stable signal is observed during infusion: The issue is likely with the LC system (e.g., column, mobile phase, tubing).
-
If no signal is observed during infusion: The problem is likely with the MS source, settings, or the analyte itself.
-
-
LC System Troubleshooting:
-
Check for Leaks and Blockages: Visually inspect all fittings and tubing for leaks. A sudden drop in system pressure can indicate a leak, while a spike in pressure may suggest a blockage in the column or in-line filters.
-
Column Health: The analytical column may be contaminated or degraded. Flush the column according to the manufacturer's instructions or replace it if necessary. Using a guard column is highly recommended to protect the analytical column.
-
Mobile Phase Composition: Ensure mobile phases are correctly prepared, using LC-MS grade solvents, and have been recently degassed. For oxylipins like 12,13-DiHOME, acidic modifiers like 0.1% acetic acid or formic acid are commonly used in the mobile phase to improve chromatography and ionization.[2]
-
-
MS System Troubleshooting:
-
Ion Source Cleaning: The ESI source can become contaminated over time, leading to a significant drop in sensitivity. Follow the manufacturer's protocol for cleaning the ion source components.
-
Source Parameter Optimization: ESI parameters are critical for sensitivity. Systematically optimize the following:
-
Capillary Voltage (Negative Mode): Typically in the range of -2.5 to -4.5 kV.
-
Nebulizer and Drying Gas: Adjust pressures and flow rates to ensure efficient desolvation.
-
Drying Gas Temperature: Optimize for efficient solvent evaporation without causing thermal degradation of the analyte.
-
-
MRM Transition and Collision Energy: Verify that the correct precursor and product ions are selected and that the collision energy is optimized for the fragmentation of 12,13-DiHOME.
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective method for extracting 12,13-DiHOME from plasma or serum?
A1: A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust method. Typically, plasma or serum samples are first treated with a threefold volume of cold methanol (B129727) containing an internal standard (e.g., 12,13-diHOME-d4) to precipitate proteins.[2] After centrifugation, the supernatant can be diluted and loaded onto a C18 SPE cartridge for further cleanup and concentration of the analyte.[2]
Q2: Why is an internal standard crucial, and which one should I use?
A2: An internal standard (IS) is essential to correct for variability during sample preparation and ionization suppression in the MS source. The ideal IS is a stable isotope-labeled version of the analyte. For 12,13-DiHOME, 12,13-diHOME-d4 is a commonly used and effective internal standard.[3]
Liquid Chromatography
Q3: What type of LC column and mobile phases are recommended for 12,13-DiHOME analysis?
A3: A reversed-phase C18 column is the standard choice for separating 12,13-DiHOME and other oxylipins. Mobile phases typically consist of water (A) and methanol or acetonitrile (B52724) (B), both containing an acidic modifier like 0.1% acetic acid or formic acid to improve peak shape and ionization efficiency in negative mode.[2] A gradient elution, starting with a higher percentage of aqueous phase and ramping up to a high organic phase, is used to elute the analytes.
Q4: My peak shape is poor (tailing or fronting). How can I improve it?
A4: Poor peak shape can be caused by several factors. Ensure your injection solvent is not significantly stronger than your initial mobile phase composition. Column contamination can also lead to peak tailing; flushing or replacing the column may be necessary. Secondary interactions with the column's stationary phase can also be a cause, which can sometimes be mitigated by adjusting the mobile phase pH with additives.
Mass Spectrometry
Q5: What are the typical MRM transitions and collision energies for 12,13-DiHOME?
A5: For quantitative analysis in negative ion mode, the deprotonated molecule [M-H]⁻ is used as the precursor ion. While optimal collision energies are instrument-dependent and should be determined empirically, published values can be used as a starting point.
Q6: I suspect matrix effects are suppressing my signal. How can I mitigate this?
A6: Matrix effects, often caused by co-eluting phospholipids (B1166683) from plasma or serum, are a major cause of ionization suppression.[4] To mitigate this:
-
Improve Sample Cleanup: Use more rigorous extraction methods like SPE or liquid-liquid extraction to remove interfering matrix components.
-
Optimize Chromatography: Adjust the LC gradient to separate 12,13-DiHOME from the bulk of the phospholipids.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard like 12,13-diHOME-d4 will experience similar matrix effects as the analyte, allowing for accurate quantification.[3]
Q7: Is derivatization necessary to improve 12,13-DiHOME sensitivity?
A7: While not always necessary, chemical derivatization of the carboxylic acid group can significantly enhance ionization efficiency, particularly in positive ion mode.[5] This "charge-reversal" derivatization can lead to substantial improvements in sensitivity.[5] However, this adds an extra step to sample preparation and requires method re-optimization. For many applications, a well-optimized method in negative ion mode provides sufficient sensitivity without derivatization.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the LC-MS/MS analysis of 12,13-DiHOME. Note that optimal values, particularly for collision energy, are instrument-dependent.
| Parameter | Analyte | Value | Reference |
| Precursor Ion (Q1) | 12,13-DiHOME | 313.2 m/z | [1] |
| Product Ion (Q3) | 12,13-DiHOME | 183.2 m/z | [1] |
| Precursor Ion (Q1) | 12,13-diHOME-d4 (IS) | 317.3 m/z | [1] |
| Product Ion (Q3) | 12,13-diHOME-d4 (IS) | 185.2 m/z | [1] |
| Typical Calibration Range | 12,13-DiHOME | 0.01 - 100 pg/µL | [2] |
| Potential LOQ | 12,13-DiHOME | ~10 pg/mL | [2] |
Experimental Protocols
Sample Preparation: Plasma/Serum Extraction
This protocol is adapted from established methods for oxylipin analysis.[2]
-
Aliquoting: Aliquot 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of 12,13-diHOME-d4 internal standard solution (e.g., to a final concentration of 20 ng/mL).[3]
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the sample.
-
Vortexing and Incubation: Vortex the mixture for 5 minutes and incubate at -20°C overnight to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Acidify the supernatant with water to a pH of 3.5.[2]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the 12,13-DiHOME using an appropriate solvent (e.g., methyl formate (B1220265) or methanol).
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of a Methanol:Water (1:1, v/v) solution.[2]
-
Final Centrifugation: Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet any remaining particulates.[2]
-
Transfer for Analysis: Transfer the clear supernatant to an LC-MS vial.
LC-MS/MS Method Parameters
The following is a representative LC-MS/MS method. Parameters should be optimized for your specific instrumentation.
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Methanol with 0.1% Acetic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 40% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 40% B and equilibrate
-
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: See Table above.
-
Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Nebulizer Gas (Nitrogen): 50 psi
-
Visualizations
Caption: Experimental workflow for 12,13-DiHOME quantification.
Caption: Troubleshooting decision tree for low LC-MS/MS sensitivity.
Caption: Simplified signaling pathway of 12,13-DiHOME.
References
- 1. lcms.cz [lcms.cz]
- 2. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Dihydroxyoctadecanoic Acid (DiHOME) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of dihydroxyoctadecanoic acid (DiHOME) isomers. Overcoming the analytical challenge of isomeric overlap is critical for accurate quantification and understanding the biological roles of these lipid mediators.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of dihydroxyoctadecanoic acid (DiHOME) that can cause analytical challenges?
A1: DiHOME analysis is often complicated by the presence of several positional and stereoisomers which can co-elute during chromatographic separation and have the same mass-to-charge ratio (m/z) in mass spectrometry. Common isomers include:
-
Positional isomers: These isomers differ in the location of the two hydroxyl groups on the octadecanoic acid chain. The most frequently studied are 9,10-DiHOME and 12,13-DiHOME. Other positional isomers like 7,8-DiHOME also exist.
-
Stereoisomers: For each positional isomer, there can be multiple stereoisomers due to the presence of chiral centers at the hydroxylated carbons. These include diastereomers (e.g., erythro and threo forms of 9,10-DiHOME) and enantiomers (e.g., (9S,10S)-DiHOME, (9R,10R)-DiHOME, (9S,10R)-DiHOME, and (9R,10S)-DiHOME).[1][2][3]
Q2: Why is it critical to resolve DiHOME isomers in biological and pharmaceutical research?
Q3: What are the primary analytical techniques for resolving DiHOME isomers?
A3: A multi-faceted approach is often necessary to resolve the isomeric overlap of DiHOMEs. The most effective strategies involve a combination of high-resolution separation techniques and advanced mass spectrometry:
-
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate positional isomers. For enantiomeric separation, chiral chromatography is required.[4][5]
-
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS), typically after derivatization (e.g., trimethylsilylation), can also be used to separate DiHOME isomers.[6]
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is essential for differentiating isomers based on their unique fragmentation patterns.
-
Ion Mobility Spectrometry (IMS): IMS, when coupled with MS, offers an additional dimension of separation based on the size, shape, and charge of the ions, which can be highly effective in resolving isomers that are difficult to separate by chromatography alone.[7][8][9]
Troubleshooting Guides
Problem 1: Co-elution of DiHOME isomers in LC-MS analysis.
Symptoms:
-
A single, broad, or asymmetric peak is observed in the chromatogram where multiple isomers are expected.
-
Inconsistent quantitative results between samples.
-
Mass spectrometry fragmentation patterns suggest the presence of multiple isomers within a single chromatographic peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Optimize the LC method: • Gradient Modification: Employ a shallower gradient, especially around the elution time of the DiHOMEs, to improve resolution between positional isomers. • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity. • Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a column with an embedded polar group. For enantiomers, a chiral stationary phase is necessary. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition to avoid peak distortion and broadening. |
| Column Overload | Reduce the injection volume or the concentration of the sample to prevent exceeding the column's loading capacity. |
DOT Script for Co-elution Troubleshooting Workflow:
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Gas chromatographic retention indices of trimethylsilyl derivatives of mono- and diglycerides on capillary columns with non-polar stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Separation of a set of peptide sequence isomers using differential ion mobility spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of threo-12,13-Dihydroxyoctadecanoic acid in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability issues encountered with threo-12,13-dihydroxyoctadecanoic acid during storage and experimentation.
Troubleshooting Guide
This guide addresses specific problems you might encounter, their probable causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent experimental results. | Degradation of the compound due to improper storage. | Verify storage conditions. The compound should be stored at -20°C or lower, preferably under an inert atmosphere (e.g., argon or nitrogen). If the compound was stored as a powder and is unsaturated, it is highly susceptible to oxidation and should be dissolved in a suitable organic solvent for storage.[1] |
| Appearance of unknown peaks in analytical chromatography (e.g., GC-MS, LC-MS). | 1. Oxidative degradation. 2. Hydrolysis. 3. Contamination from storage container or handling. | 1. Store the compound under an inert gas and in a tightly sealed container to minimize exposure to oxygen. The addition of an antioxidant like BHT may also be considered.[2] 2. Ensure the compound is stored in a dry environment. If in solution, use a dry, aprotic solvent. 3. Use glass or Teflon-lined containers for storage. Avoid plastic containers with organic solvents as they can leach impurities.[1] |
| Change in physical appearance (e.g., color change, gumminess). | The compound may have oxidized or absorbed moisture. Unsaturated lipids are particularly hygroscopic as powders.[1] | If the compound is a powder, it is recommended to dissolve it in a suitable organic solvent for storage.[1] If already in solution, ensure the container is properly sealed and was flushed with inert gas. |
| Low purity determined after a period of storage. | General degradation from exposure to light, oxygen, and/or elevated temperatures. | Store in a dark, cold environment, such as a freezer rated at -20°C or -80°C. For long-term storage, -80°C is preferable.[2][3] Aliquot the sample to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For long-term stability, this compound should be stored in a freezer, ideally at -20°C or below.[4][5][6] If the compound is unsaturated, it is best to dissolve it in a suitable organic solvent, flush with an inert gas like argon or nitrogen, and store in a tightly sealed glass vial with a Teflon-lined cap.[1] Saturated lipids are more stable as powders but should still be stored at or below -16°C in a glass container with a Teflon closure.[1]
Q2: How can I tell if my sample of this compound has degraded?
Degradation can be indicated by a change in physical appearance (e.g., discoloration, becoming gummy), the appearance of new peaks in your analytical data (e.g., chromatography), or inconsistent experimental results. To confirm degradation, you can perform analytical tests such as peroxide value determination or chromatographic analysis (GC-MS or LC-MS) to identify degradation products.
Q3: Can I store this compound in a plastic tube?
It is strongly recommended to avoid storing organic solutions of lipids in plastic containers.[1] Plasticizers and other impurities can leach from the plastic into the solvent, contaminating your sample.[1] Glass containers with Teflon-lined caps (B75204) are the preferred choice for storing lipid solutions.[1] Aqueous solutions of lipids, however, can be stored in plastic.[1]
Q4: How does exposure to air affect the stability of this compound?
Exposure to air, and specifically oxygen, can lead to oxidative degradation of fatty acids, especially if they are unsaturated. This can result in the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, altering the structure and activity of the compound. Storing under an inert atmosphere is a key preventative measure.[1]
Q5: Is it necessary to add an antioxidant to my stored sample?
For long-term storage, especially of unsaturated fatty acids, the addition of an antioxidant such as butylated hydroxytoluene (BHT) can help to prevent oxidation.[2] The necessity will depend on the intended duration of storage and the specific experimental application.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for fatty acids based on general best practices. Specific data for this compound is limited, so these recommendations are based on chemically similar compounds.
| Storage Form | Temperature | Atmosphere | Container | Duration |
| Powder (Saturated) | ≤ -16°C | Air (in sealed container) | Glass with Teflon-lined cap | Long-term |
| Powder (Unsaturated) | Not Recommended | - | - | - |
| Organic Solution | -20°C ± 4°C | Inert Gas (Argon or Nitrogen) | Glass with Teflon-lined cap | Long-term |
| Aqueous Solution | -20°C or -80°C | Air (in sealed container) | Glass or Plastic | Long-term |
Experimental Protocols
Protocol 1: Stability Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the stability of this compound over time by monitoring its purity and the formation of degradation products.
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of this compound under the desired storage conditions (e.g., in ethanol (B145695) at -20°C under argon).
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot.
-
-
Derivatization:
-
Evaporate the solvent from the aliquot under a stream of nitrogen.
-
To the dried sample, add a methylating agent (e.g., BF3-methanol or diazomethane) to convert the carboxylic acid to its fatty acid methyl ester (FAME). This is necessary for GC analysis.
-
Incubate at the recommended temperature and time for the chosen derivatization reagent.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 160°C at 10°C/min, then ramp to 220°C at 2°C/min and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-500
-
-
-
Data Analysis:
-
Identify the peak corresponding to the FAME of this compound based on its retention time and mass spectrum.
-
Quantify the peak area to determine the relative purity of the compound at each time point.
-
Identify any new peaks that appear over time as potential degradation products by interpreting their mass spectra.
-
Protocol 2: Determination of Peroxide Value (PV)
Objective: To quantify the extent of initial oxidation in a sample of this compound.
Methodology:
This protocol is adapted from the American Oil Chemists' Society (AOCS) official method.
-
Sample Preparation:
-
Dissolve a known weight of the this compound sample in a suitable solvent mixture (e.g., acetic acid-chloroform).
-
-
Reaction:
-
Add a saturated solution of potassium iodide (KI) to the sample solution. The hydroperoxides present in the oxidized sample will oxidize the iodide ions (I⁻) to iodine (I₂).
-
-
Titration:
-
Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
-
Calculation:
-
The peroxide value, expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg), is calculated based on the volume and concentration of the sodium thiosulfate solution used in the titration.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. larodan.com [larodan.com]
- 6. threo-9,10-Dihydroxyoctadecanoic acid - CD Biosynsis [biosynsis.com]
minimizing matrix effects in 12,13-DiHOME quantification
Welcome to the technical support center for the accurate quantification of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 12,13-DiHOME quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds in the sample matrix.[1] In the context of 12,13-DiHOME quantification by liquid chromatography-mass spectrometry (LC-MS), endogenous components of biological samples, such as phospholipids (B1166683), salts, and proteins, can interfere with the ionization of 12,13-DiHOME in the MS source.[1] This interference, known as ion suppression or enhancement, can lead to inaccurate and irreproducible quantification, poor sensitivity, and reduced signal intensity.[1][2][3] Because of the specificity of LC-MS/MS methods, there is a misconception that chromatographic separation and sample preparation can be minimized; however, this can make ionization suppression problems more evident.[1]
Q2: What are the most common sources of matrix effects in biological samples for 12,13-DiHOME analysis?
A2: The most significant source of matrix effects in biological samples like plasma and serum are phospholipids. Phospholipids are highly abundant in cell membranes and are known to co-extract with analytes of interest during common sample preparation methods like protein precipitation.[4] They often co-elute with target analytes during chromatographic separation, leading to significant ion suppression. Other sources of interference include salts, proteins, and other lipids.[5]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: A common method to evaluate matrix effects is the post-extraction spike method.[6] This involves comparing the response of an analyte spiked into a blank matrix sample that has been extracted with the response of the analyte in a pure solvent at the same concentration. A significant difference between these responses indicates the presence of ion suppression or enhancement.[6] Another approach is to perform a post-column infusion experiment, where a constant flow of the analyte solution is introduced into the LC flow after the analytical column.[5] Dips in the signal intensity when a matrix sample is injected indicate regions of ion suppression.[5][7]
Troubleshooting Guides
Issue 1: Low signal intensity and poor reproducibility for 12,13-DiHOME.
This issue is often a direct consequence of ion suppression from matrix components. The following steps can help mitigate this problem.
Solution 1: Implement a Robust Sample Preparation Protocol.
Effective sample preparation is the most critical step in minimizing matrix effects. The primary goal is to remove interfering substances, especially phospholipids, before LC-MS analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples and removing phospholipids.[8][9][10] Mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbents can be particularly effective for removing phospholipids while retaining analytes of interest.[9]
-
Recommended Protocol: A general SPE protocol for oxylipin extraction involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes.
Experimental Protocol: General Solid-Phase Extraction (SPE) for Oxylipins
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis PRiME HLB) with methanol (B129727) followed by equilibration with water or an aqueous buffer.[11]
-
Sample Loading: Load the pre-treated sample (e.g., plasma after protein precipitation) onto the SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 25% methanol) to remove polar interferences like salts.[8]
-
Elution: Elute the 12,13-DiHOME and other oxylipins with a higher concentration of organic solvent (e.g., 90:10 acetonitrile:methanol).[8]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.[8]
-
-
-
Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE® technology are designed for the targeted removal of phospholipids.[10] These methods combine protein precipitation with a specific interaction to capture phospholipids.[10]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to extract oxylipins from biological matrices, though it may be less effective at removing all interfering phospholipids compared to modern SPE methods.[12]
Solution 2: Utilize Stable Isotope-Labeled Internal Standards.
A stable isotope-labeled (SIL) internal standard for 12,13-DiHOME (e.g., d4-9,10-diHOME) is crucial for accurate quantification.[13] The SIL internal standard co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte to the internal standard, variability due to ion suppression can be compensated for, leading to more accurate and precise results.[2][14]
Solution 3: Optimize Chromatographic Conditions.
Adjusting the chromatographic method can help separate 12,13-DiHOME from co-eluting matrix components.[1]
-
Gradient Modification: Altering the mobile phase gradient can shift the retention time of 12,13-DiHOME away from regions of significant ion suppression.
-
Column Chemistry: Using a different column chemistry (e.g., C18) or a column with a smaller particle size may improve separation efficiency.[7]
Issue 2: Inconsistent results between different sample batches.
Batch-to-batch variability can be caused by inconsistent sample preparation or changes in the LC-MS system performance over time due to matrix buildup.
Solution 1: Standardize Sample Handling and Preparation.
Ensure that all samples are treated identically. This includes using the same reagents, incubation times, and extraction procedures for every batch. The stability of oxylipins during sample processing is critical, and precautions should be taken to prevent their degradation or artificial formation.[7]
Solution 2: Implement System Suitability Tests.
Before running each batch of samples, inject a system suitability test sample containing a known concentration of 12,13-DiHOME and its internal standard. This helps to monitor the performance of the LC-MS system and detect any issues with sensitivity or chromatography.
Solution 3: Regular Instrument Maintenance.
Contamination of the ion source and mass spectrometer inlet can lead to a gradual decline in signal intensity and increased background noise.[3] Regular cleaning of these components is essential to maintain optimal performance.
Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a major source of matrix effects.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Key Advantages | Reference(s) |
| Protein Precipitation (PPT) | Low | Simple and fast | [9][15] |
| Liquid-Liquid Extraction (LLE) | Moderate | Can be effective for some matrices | [12] |
| Solid-Phase Extraction (SPE) | High | Excellent for cleanup and concentration | [8][9] |
| Phospholipid Removal SPE | >99% | Highly specific for phospholipid removal | [10][11] |
Visual Guides
Below are diagrams illustrating key concepts and workflows for minimizing matrix effects in 12,13-DiHOME quantification.
Caption: Experimental workflow for 12,13-DiHOME quantification.
Caption: The impact of matrix effects on ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. zefsci.com [zefsci.com]
- 4. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 12,13-DiHOME
Welcome to the technical support center for the HPLC analysis of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is 12,13-DiHOME and why is its analysis important?
A1: 12,13-DiHOME is an oxidized linoleic acid metabolite, a type of oxylipin that acts as a signaling molecule in various physiological processes.[1][2] It has been identified as a lipokine released from brown adipose tissue (BAT) that may play a role in metabolic health, including fatty acid uptake and thermogenesis.[1][2][3][4][5] Accurate and precise quantification of 12,13-DiHOME is crucial for understanding its biological functions and its potential as a therapeutic target for metabolic diseases.[1][2]
Q2: What are the typical chromatographic challenges encountered during the analysis of 12,13-DiHOME?
A2: As a long-chain fatty acid, 12,13-DiHOME can exhibit poor peak shape, including tailing and broadening, during reversed-phase HPLC analysis.[6] These issues can arise from several factors, including secondary interactions with the stationary phase, improper mobile phase pH, column overloading, and inappropriate sample solvent.
Q3: What is the estimated pKa of 12,13-DiHOME and why is it important for HPLC method development?
Troubleshooting Guide: Poor Peak Shape
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem in the analysis of acidic compounds like 12,13-DiHOME. It is characterized by an asymmetry factor > 1.2.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Most C18 columns have residual silanol (B1196071) groups that can interact with the carboxylic acid moiety of 12,13-DiHOME, causing peak tailing. To mitigate this, lower the mobile phase pH to 2.5-3.5 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the analyte.[7][8] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to or above the pKa of 12,13-DiHOME, the compound will be partially or fully ionized, leading to secondary interactions and peak tailing. Ensure the mobile phase pH is sufficiently low to keep the analyte in its protonated, less polar form. |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak tailing. Reduce the injection volume or dilute the sample and reinject. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or stationary phase can lead to active sites that cause tailing. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, consider replacing the column.[7] |
| Excessive Dead Volume | Large dead volumes in the HPLC system (e.g., long tubing, improper fittings) can contribute to peak tailing. Use short, narrow-bore tubing and ensure all fittings are secure. |
Issue 2: Peak Fronting
Peak fronting, characterized by an asymmetry factor < 0.8, is less common for acidic compounds but can still occur.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the initial mobile phase is 60% acetonitrile), it can cause peak fronting. Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent. |
| Column Overload | Severe column overload can sometimes manifest as peak fronting. Reduce the injection volume or sample concentration. |
| Column Collapse or Void | A void at the head of the column can lead to distorted peak shapes, including fronting. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges. Replacing the column is the only solution. |
Issue 3: Broad Peaks
Broad peaks can compromise resolution and sensitivity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Column Efficiency | An old or poorly packed column will result in broad peaks. Check the column's performance with a standard compound. If the efficiency is low, replace the column. |
| High Extra-Column Volume | Similar to peak tailing, excessive volume from tubing and connections can lead to peak broadening. Minimize the length and diameter of all tubing.[7] |
| Slow Gradient or Isocratic Elution | For complex samples, a slow gradient or isocratic elution may not be sufficient to focus the analyte band, leading to broad peaks. Optimize the gradient to ensure the peak elutes in a reasonable time with good shape. |
| Temperature Effects | Inconsistent or low column temperature can lead to broader peaks due to slower mass transfer. Use a column oven set to a stable temperature, typically between 30-40°C, to improve peak shape and reproducibility. |
Experimental Protocols
Representative Reversed-Phase HPLC-UV Method for 12,13-DiHOME
This protocol provides a starting point for developing a quantitative method for 12,13-DiHOME.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %B 0 50 15 100 20 100 21 50 | 25 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the extracted and dried 12,13-DiHOME sample in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
References
- 1. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue [dash.harvard.edu]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
- 8. halocolumns.com [halocolumns.com]
optimizing fragmentation parameters for 12,13-DiHOME in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).
Frequently Asked Questions (FAQs)
Q1: What is 12,13-DiHOME and why is it important?
A1: 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid molecule, or lipokine, derived from the metabolism of linoleic acid.[1] It has gained prominence as a signaling molecule that is released by brown adipose tissue (BAT) in response to stimuli like cold exposure or exercise.[2][3] Research indicates that 12,13-DiHOME stimulates fatty acid uptake into brown and skeletal muscle, enhances cold tolerance, and may play a role in improving overall metabolic health.[2][3] Its levels in circulation have been negatively correlated with body-mass index (BMI) and insulin (B600854) resistance, making it a key target in metabolic disease research.[4]
Q2: What is the general workflow for analyzing 12,13-DiHOME by LC-MS/MS?
A2: The general workflow involves sample preparation to isolate lipids, chromatographic separation using liquid chromatography (LC), and detection and quantification using tandem mass spectrometry (MS/MS). The key steps are:
-
Sample Extraction: Isolating lipids from the biological matrix (e.g., plasma, serum, tissue) using solid-phase extraction (SPE) or liquid-liquid extraction.
-
LC Separation: Using a reversed-phase C18 column to separate 12,13-DiHOME from its isomers and other lipids.
-
MS/MS Detection: Ionizing the molecule using negative mode electrospray ionization (ESI) and detecting it with Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
Mass Spectrometry Fragmentation Parameters
Optimizing fragmentation parameters is critical for achieving the sensitivity and specificity required for accurate quantification of 12,13-DiHOME, which is often present at low concentrations in biological samples.
Q3: What are the recommended MRM transitions and MS parameters for 12,13-DiHOME?
A3: The analysis is typically performed in negative electrospray ionization (ESI-) mode. The deprotonated molecule [M-H]⁻ is used as the precursor ion. Based on published methods, the following parameters are recommended as a starting point for method development.
| Parameter | 12,13-DiHOME | d4-12,13-DiHOME (Internal Standard) | Source / Rationale |
| Precursor Ion (Q1) m/z | 313.2 | 317.3 | [M-H]⁻ of the respective molecules.[5] |
| Product Ion (Q3) m/z | 183.2 | 185.2 | Corresponds to a characteristic fragment.[5] |
| Collision Energy (CE) | ~21 eV | 21 eV | Based on optimized value for the deuterated standard.[6] Needs to be optimized for each instrument. |
| Declustering Potential (DP) / Cone Voltage (CV) | To Be Optimized | To Be Optimized | Highly instrument-dependent. See Q4 for optimization protocol. |
Q4: My instrument requires a Cone Voltage or Declustering Potential. How do I optimize this parameter?
A4: Cone Voltage (CV) or Declustering Potential (DP) must be optimized for your specific instrument and source conditions. A non-optimized voltage can lead to poor sensitivity or unwanted in-source fragmentation.
An optimization protocol involves infusing a standard solution of 12,13-DiHOME (~100-500 ng/mL) directly into the mass spectrometer and monitoring the intensity of the precursor ion (m/z 313.2) while ramping the CV/DP across a relevant range (e.g., 20 V to 100 V). The voltage that produces the maximum stable intensity for the precursor ion should be selected.
Experimental Protocols & Methodologies
Q5: Can you provide a detailed protocol for LC-MS/MS analysis of 12,13-DiHOME?
A5: This protocol is a composite based on established methods for oxylipin analysis.[4][7][8]
1. Sample Preparation (Solid-Phase Extraction)
-
Spike plasma/serum sample with an internal standard (e.g., d4-12,13-DiHOME).
-
Use a mixed-mode solid-phase extraction (SPE) cartridge (e.g., Oasis MAX) for targeted extraction of acidic compounds like oxylipins.
-
Condition the cartridge with methanol (B129727) and then water.
-
Load the sample.
-
Wash the cartridge to remove interferences (e.g., with 15% ethanol, followed by hexane).[8]
-
Elute the oxylipins with an appropriate solvent like methanol or ethyl acetate (B1210297) containing a weak acid.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50:50 Methanol:Water).
2. Liquid Chromatography (LC) Parameters
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).[8]
-
Mobile Phase A: Water with 0.1% Acetic Acid or 0.1% Formic Acid.[4][8]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50, v/v) or pure Methanol.[4]
-
Flow Rate: 0.4 - 0.6 mL/min.[8]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 - 10 µL.
-
Example Gradient:
-
Start at 30-40% B.
-
Linearly increase to ~95% B over 8-10 minutes.
-
Hold at 95% B for 1-2 minutes (column wash).
-
Return to initial conditions and re-equilibrate for 2-3 minutes.
-
3. Mass Spectrometry (MS) Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Spray Voltage: -2.0 to -4.5 kV (optimize for your instrument).[5][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions & Energies: See table in Q3.
Troubleshooting Guide
Q6: I am observing poor sensitivity or no peak for 12,13-DiHOME. What are the common causes?
A6: Low signal is a frequent issue due to the low endogenous concentrations of oxylipins.[11]
-
Suboptimal MS Parameters: Ensure that the cone voltage/declustering potential and collision energy are properly optimized for your specific instrument. Using parameters from literature without verification can result in significant signal loss.[11]
-
Sample Degradation: Oxylipins can be unstable. Ensure samples are processed quickly on ice and stored at -80°C. Minimize freeze-thaw cycles.
-
Poor Extraction Recovery: Verify the efficiency of your solid-phase extraction protocol. Ensure the correct sorbent type is used and that conditioning, wash, and elution steps are performed correctly.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of 12,13-DiHOME. Improve sample cleanup or adjust chromatography to separate the analyte from the interfering compounds.
Q7: I am seeing multiple peaks around the expected retention time for 12,13-DiHOME. How can I resolve this?
A7: The presence of isomers is a major challenge in oxylipin analysis.[11] 12,13-DiHOME has a structural isomer, 9,10-DiHOME, which has the same molecular weight and can produce similar fragments.
-
Chromatographic Resolution: Your LC method is key to resolving isomers. Ensure your gradient is shallow enough to provide adequate separation. Using a high-efficiency column (e.g., sub-2 µm particle size) is crucial.
-
Confirming Peak Identity: If you suspect isomeric interference, you must use an authentic analytical standard for 9,10-DiHOME to confirm its retention time relative to 12,13-DiHOME under your chromatographic conditions.
Q8: My retention time is shifting between injections. What should I do?
A8: Retention time stability is critical for reliable quantification using scheduled MRM methods.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An insufficient equilibration time is a common cause of retention time drift.
-
Mobile Phase Preparation: Prepare mobile phases fresh and ensure they are thoroughly mixed. Inconsistent mobile phase composition can lead to shifts.
-
Column Health: The column may be degrading or contaminated. Try washing the column with a strong solvent series or replace it if performance does not improve.
Visualizations
Signaling & Biosynthetic Pathway
The diagram below illustrates the formation of 12,13-DiHOME from its precursor, linoleic acid, and its subsequent action on cell surface transporters to increase fatty acid uptake.
Caption: Biosynthesis of 12,13-DiHOME and its signaling pathway for fatty acid uptake.
Experimental Workflow
This diagram outlines the logical flow of an experiment to quantify 12,13-DiHOME from a biological sample.
Caption: Workflow for the quantification of 12,13-DiHOME via LC-MS/MS.
References
- 1. 12,13-DiHOME | C18H34O4 | CID 10236635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dihydroxy Fatty Acids
Welcome to the technical support center for the synthesis of dihydroxy fatty acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtaining dihydroxy fatty acids?
A1: There are two main strategies for synthesizing vicinal dihydroxy fatty acids from their unsaturated precursors:
-
Direct Dihydroxylation: This method involves the direct oxidation of the double bond in an unsaturated fatty acid to form a syn-diol (the two hydroxyl groups are on the same side of the carbon chain). Common reagents for this transformation include osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄).
-
Epoxidation followed by Hydrolysis: This is a two-step process that results in an anti-diol (the two hydroxyl groups are on opposite sides of the carbon chain). First, the double bond is converted to an epoxide, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or performic acid. The resulting epoxide is then hydrolyzed under acidic or basic conditions to open the ring and form the diol.
Q2: How can I control the stereochemistry of the final dihydroxy fatty acid?
A2: The stereochemistry of the product is determined by the chosen synthetic route:
-
To obtain syn-diols (erythro isomers from cis-alkenes), use a direct dihydroxylation method with reagents like osmium tetroxide or cold, alkaline potassium permanganate. For enantioselective synthesis of syn-diols, the Sharpless Asymmetric Dihydroxylation is the method of choice.
-
To obtain anti-diols (threo isomers from cis-alkenes), the two-step epoxidation and subsequent ring-opening hydrolysis is employed. The hydrolysis of the epoxide proceeds with inversion of stereochemistry, leading to the anti configuration.
Q3: What is the difference between erythro and threo isomers, and how do they relate to syn and anti addition?
A3: Erythro and threo are terms used to describe the relative stereochemistry of two adjacent chiral centers.
-
Erythro isomers have similar substituents on the same side in a Fischer projection. This stereoisomer is the result of a syn-dihydroxylation of a cis-alkene.
-
Threo isomers have similar substituents on opposite sides in a Fischer projection. This is the product of an anti-dihydroxylation of a cis-alkene.
Troubleshooting Guide
Problem 1: Low Yield or No Reaction in Direct Dihydroxylation
Q: I am attempting a dihydroxylation of my unsaturated fatty acid with potassium permanganate, but I am getting very low yields of the desired diol and a complex mixture of other products. What could be the issue?
A: This is a common pitfall when using potassium permanganate (KMnO₄).
-
Over-oxidation: KMnO₄ is a very strong oxidizing agent. If the reaction conditions are not carefully controlled (e.g., temperature is too high, or the reaction is left for too long), it can cleave the carbon-carbon bond of the newly formed diol, leading to the formation of carboxylic acids.[1] To mitigate this, it is crucial to use cold, alkaline conditions and to quench the reaction as soon as the starting material is consumed.
-
Reagent Stoichiometry: The amount of KMnO₄ used must be carefully calculated. An excess will lead to over-oxidation. It is recommended to strictly observe the reactant amounts.[1]
-
Alternative Reagents: For more reliable and higher-yielding syn-dihydroxylations, consider using osmium tetroxide (OsO₄). While more expensive and toxic, it is much less prone to over-oxidation.[2][3] The Upjohn dihydroxylation uses a catalytic amount of OsO₄ with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), which is a safer and more cost-effective approach.[4]
Problem 2: Poor Stereoselectivity in Asymmetric Dihydroxylation
Q: I am using the Sharpless Asymmetric Dihydroxylation (AD-mix) to synthesize a chiral diol, but my enantiomeric excess (ee) is lower than expected. What can I do to improve it?
A: Several factors can influence the enantioselectivity of the Sharpless AD reaction.
-
Substrate Concentration: If the concentration of the unsaturated fatty acid (the olefin) is too high, a competing non-enantioselective reaction pathway can occur, which will lower the overall ee.[5] Try running the reaction at a higher dilution.
-
Ligand Choice: The AD-mix formulations (AD-mix-α and AD-mix-β) contain different chiral ligands ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively) that provide opposite enantiomers of the diol.[6] Ensure you are using the correct mix for your desired stereoisomer. For certain substrates, specialized ligands may be required to achieve high ee.
-
Reaction Temperature: These reactions are typically run at low temperatures (e.g., 0 °C) to maximize selectivity. Ensure your reaction is adequately cooled.
Problem 3: Formation of Isomeric Byproducts in Epoxide Hydrolysis
Q: I have successfully epoxidized my unsaturated fatty acid and am now performing the hydrolysis step to get the diol. However, I am getting a mixture of regioisomers. How can I control the regioselectivity of the ring-opening?
A: The regioselectivity of epoxide ring-opening is highly dependent on the pH of the reaction medium.
-
Basic or Neutral Conditions: Under basic or neutral conditions, the hydrolysis proceeds via an Sₙ2 mechanism. The nucleophile (hydroxide or water) will attack the less sterically hindered carbon of the epoxide. For fatty acid epoxides, this typically leads to a specific and predictable regioisomer.
-
Acidic Conditions: In an acidic medium, the epoxide oxygen is first protonated. The reaction then proceeds with Sₙ1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. This can lead to a different regioisomer compared to basic hydrolysis.
Therefore, to ensure a single, desired product, carefully control the pH of your hydrolysis reaction.
Problem 4: Difficulty in Separating Diastereomers
Q: My synthesis has produced a mixture of erythro and threo diols. How can I separate them?
A: The separation of diastereomers can be challenging due to their similar physical properties.
-
Column Chromatography: Diastereomers have different physical properties and can often be separated by flash column chromatography.[7][8] Reversed-phase chromatography on a C18 stationary phase is often effective.[7] Normal phase chromatography on silica (B1680970) gel can also be successful.[9] You may need to screen different solvent systems to achieve good separation.
-
Recrystallization: Since diastereomers have different solubilities, fractional recrystallization can be an effective purification method, especially on a larger scale. For example, 9,10-dihydroxystearic acid can be purified by recrystallization from ethanol (B145695).[10][11]
Quantitative Data Summary
| Method | Substrate Example | Product | Yield | Enantiomeric/Diastereomeric Excess | Reference(s) |
| Performic Acid Hydroxylation | Oleic Acid | threo-9,10-Dihydroxystearic Acid | 60-65 g (from 141g) | Not applicable (racemic) | [10] |
| Potassium Permanganate Dihydroxylation | Oleic Acid | erythro-9,10-Dihydroxystearic Acid | 87% | Not applicable (racemic) | [1] |
| Sharpless Asymmetric Dihydroxylation (AD-mix-β) | Methyl Oleate | Chiral syn-diol | ~90% | >95% ee | [6][12] |
| Phosphotungstic acid/H₂O₂ | Oleic Acid | 9,10-Dihydroxystearic Acid | 90% | Not applicable (racemic) | [13] |
Experimental Protocols
Protocol 1: Synthesis of erythro-9,10-Dihydroxystearic Acid via Potassium Permanganate Oxidation
This protocol is adapted from a known procedure for the syn-dihydroxylation of oleic acid.[1]
Materials:
-
Oleic acid (technical grade, 90%)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium permanganate (KMnO₄)
-
Sodium sulfite (B76179) or sodium disulfite
-
Concentrated hydrochloric acid (HCl)
-
Petroleum ether (60-80 °C)
-
Ethanol
Procedure:
-
In a large beaker with a magnetic stir bar, dissolve 3.14 g of oleic acid in a solution of 3.14 g of NaOH in 320 mL of water. Heat the mixture while stirring until a clear solution is formed.
-
Cool the solution by adding 2.5 L of ice-cold water. The temperature should be maintained at around 10 °C.
-
While stirring vigorously, add 250 mL of a 1% potassium permanganate solution over the course of 1 minute.
-
After 5 minutes, quench the reaction by adding solid sodium sulfite until the purple color of the permanganate disappears.
-
Acidify the solution with 94 mL of concentrated HCl. A colorless, fluffy precipitate should form.
-
Collect the precipitate by vacuum filtration and dry it.
-
Wash the crude product with 50 mL of petroleum ether and dry it under reduced pressure.
-
To remove saturated fatty acid impurities, powder the dried product and digest it with 100-150 mL of petroleum ether. The dihydroxystearic acid is insoluble.
-
Collect the purified product by filtration and recrystallize from ethanol to yield pure erythro-9,10-dihydroxystearic acid.
Expected Yield: Approximately 87%.[1]
Protocol 2: Synthesis of threo-9,10-Dihydroxystearic Acid via Performic Acid Epoxidation and Hydrolysis
This protocol is based on a well-established method for anti-dihydroxylation.[10][11]
Materials:
-
Oleic acid
-
Formic acid (90%)
-
30% Hydrogen peroxide (H₂O₂)
-
3N Sodium hydroxide (NaOH) solution
-
3N Hydrochloric acid (HCl) solution
-
95% Ethanol
Procedure:
-
In a three-necked flask equipped with a stirrer, add 141 g of oleic acid and 425 mL of formic acid.
-
While stirring at 25 °C, slowly add approximately 60 g of 30% hydrogen peroxide over 15 minutes.
-
The reaction is exothermic. Maintain the temperature at 40 °C using a water bath. The mixture should become homogeneous after 20-30 minutes.
-
Continue stirring at 40 °C for about 3 hours, or until the peroxide is consumed (this can be checked by peroxide test strips).
-
Remove the formic acid by distillation under reduced pressure.
-
To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100 °C for 1 hour to hydrolyze the formate (B1220265) ester.
-
Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.
-
Isolate the solid, wash it with hot water to remove residual salts, and then recrystallize from 95% ethanol.
Expected Yield: 60-65 g after recrystallization.[10]
Visualizations
Caption: Synthetic routes to erythro and threo dihydroxy fatty acids.
Caption: Regioselectivity in epoxide hydrolysis.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. cdn.mysagestore.com [cdn.mysagestore.com]
- 8. santaisci.com [santaisci.com]
- 9. chromforum.org [chromforum.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN112812001A - Preparation method of 9, 10-dihydroxystearic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating Research on threo-12,13-Dihydroxyoctadecanoic Acid (12,13-diHOME)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with threo-12,13-Dihydroxyoctadecanoic acid (12,13-diHOME). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, particularly when dealing with low endogenous levels of this bioactive lipid.
Frequently Asked Questions (FAQs)
Q1: What is 12,13-diHOME and why are its endogenous levels significant?
A1: 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) is a bioactive lipid, often referred to as a lipokine, that is produced from the essential fatty acid, linoleic acid. It is primarily released by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise.[1][2] Endogenous levels of 12,13-diHOME are of significant interest because they are linked to enhanced fatty acid uptake and utilization by BAT and skeletal muscle.[3][4] This process is crucial for thermogenesis and overall metabolic health. Low circulating levels of 12,13-diHOME have been associated with conditions such as obesity, insulin (B600854) resistance, and cardiovascular disease.[5][1]
Q2: What are the primary physiological stimuli that increase 12,13-diHOME levels?
A2: The two main physiological stimuli known to significantly increase circulating 12,13-diHOME levels are:
-
Cold Exposure: Both acute and chronic exposure to cold temperatures stimulate BAT to produce and release 12,13-diHOME.[5][6]
-
Exercise: A single bout of moderate-intensity exercise has been shown to cause a notable increase in circulating 12,13-diHOME in humans and mice.[3][4][7][8]
Q3: What is the mechanism of action for 12,13-diHOME?
A3: 12,13-diHOME enhances fatty acid (FA) uptake into cells, particularly in brown adipocytes and skeletal muscle. It achieves this by promoting the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane.[9][10] Recent studies also suggest that its effects on improving cardiac function and mitochondrial respiration are mediated through a nitric oxide synthase 1 (NOS1)-dependent signaling pathway.[11]
Q4: What are the expected endogenous concentrations of 12,13-diHOME in biological samples?
A4: Endogenous concentrations of 12,13-diHOME can vary significantly depending on the species, physiological state, and the specific biological matrix being analyzed. Generally, levels are low and require sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification. Below is a summary of reported concentrations in human and mouse plasma.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when measuring and manipulating 12,13-diHOME levels.
Issue 1: Consistently low or undetectable 12,13-diHOME levels in plasma/serum samples.
-
Potential Cause 1: Inadequate Stimulation. The physiological stimulus (cold exposure or exercise) may not have been sufficient to elicit a significant increase in 12,13-diHOME.
-
Troubleshooting:
-
Exercise: Ensure the exercise protocol is of moderate intensity. For human studies, a 45-minute session at 75% of VO2 peak has been shown to be effective.[3] For mice, a single bout of treadmill running can significantly increase levels.[3]
-
Cold Exposure: For human studies, an acute cold challenge can increase levels. For mice, housing at 4°C for even a short duration (e.g., 1 hour) can elevate circulating 12,13-diHOME.[6]
-
-
-
Potential Cause 2: Sample Handling and Storage Issues. 12,13-diHOME, like other oxylipins, can be prone to degradation if not handled and stored properly.
-
Troubleshooting:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Process samples quickly by centrifuging at 4°C to separate plasma.
-
Immediately store plasma samples at -80°C until analysis.[12] Avoid repeated freeze-thaw cycles.
-
-
-
Potential Cause 3: Inefficient Extraction. The lipid extraction method may not be effectively isolating 12,13-diHOME from the sample matrix.
-
Troubleshooting:
-
Solid-phase extraction (SPE) is a common and effective method for cleaning up and concentrating oxylipins from biological fluids.[6][12]
-
Ensure the pH of the sample is acidified (e.g., pH 3.5) before loading onto the SPE cartridge to improve recovery.[6]
-
Use a suitable internal standard, such as a deuterated form of 12,13-diHOME (e.g., d4-12,13-diHOME), to account for extraction losses.[13]
-
-
Issue 2: High variability in 12,13-diHOME measurements between replicate samples.
-
Potential Cause 1: Matrix Effects in LC-MS/MS. Components of the biological matrix can interfere with the ionization of 12,13-diHOME, leading to signal suppression or enhancement.
-
Troubleshooting:
-
Implement a robust sample cleanup procedure, such as SPE, to remove interfering substances.
-
Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
-
Optimize the chromatography to separate 12,13-diHOME from interfering compounds.
-
-
-
Potential Cause 2: Inconsistent Sample Collection or Processing. Variations in the timing or procedure of sample collection and processing can introduce variability.
-
Troubleshooting:
-
Standardize the time of day for sample collection to account for any potential diurnal variations.
-
Ensure all samples are processed using the exact same protocol and in a timely manner after collection.
-
-
Issue 3: Difficulty in detecting a significant increase in 12,13-diHOME following an intervention.
-
Potential Cause 1: Timing of Post-Intervention Sampling. The peak increase in 12,13-diHOME can be transient.
-
Troubleshooting:
-
For exercise studies, collect blood samples immediately post-exercise, as levels have been shown to return to baseline within an hour.[3]
-
For cold exposure studies, measure at various time points to capture the peak response.
-
-
-
Potential Cause 2: Insufficient Analytical Sensitivity. The LC-MS/MS method may not be sensitive enough to detect small but significant changes in 12,13-diHOME concentrations.
-
Troubleshooting:
-
Optimize the mass spectrometer settings, including collision energy and fragment ions, for maximum sensitivity.
-
Ensure the LC method provides sharp, well-defined peaks for accurate integration.
-
Consider using a more sensitive mass spectrometer if available.
-
-
Data Presentation
Table 1: Circulating 12,13-diHOME Concentrations in Humans
| Condition | Subject Group | Mean Concentration (ng/mL) | Fold Change | Reference |
| Baseline (Pre-Exercise) | Sedentary Males | ~2.5 | - | [3] |
| Baseline (Pre-Exercise) | Active Males | ~4.0 | - | [3] |
| Immediately Post-Exercise | Healthy Males and Females | ~6.0 | ~2-fold increase | [3] |
| 1-hour Post-Exercise | Healthy Males and Females | ~3.0 | Return to baseline | [3] |
| Baseline | Normal-weight adolescents | Higher | - | [7] |
| Baseline | Obese adolescents | Lower | - | [7] |
| Post-Acute Exercise | Normal-weight adolescents | Increased | - | [7] |
| Post-Acute Exercise | Obese adolescents | Increased | - | [7] |
Table 2: Circulating 12,13-diHOME Concentrations in Mice
| Condition | Strain | Mean Concentration (pg/mL) | Fold Change | Reference |
| Baseline (Room Temp.) | C57BL/6J | ~200 | - | [6] |
| 1-hour Cold Exposure (4°C) | C57BL/6J | ~400 | ~2-fold increase | [6] |
| Baseline (Pre-Exercise) | C57BL/6J | ~150 | - | [3] |
| Immediately Post-Exercise | C57BL/6J | ~250 | ~1.7-fold increase | [3] |
| 24-hours Post-Exercise | C57BL/6J | ~150 | Return to baseline | [3] |
Experimental Protocols
Protocol 1: Extraction of 12,13-diHOME from Plasma/Serum
This protocol is adapted from methodologies described in published literature.[6][12]
-
Sample Preparation:
-
Thaw frozen plasma/serum samples on ice.
-
To a 100 µL aliquot of plasma/serum, add a known amount of a suitable internal standard (e.g., d4-12,13-diHOME).
-
Add 3 volumes of cold methanol (B129727), vortex for 5 minutes, and incubate at -20°C overnight to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Transfer the supernatant to a new tube and add 3 mL of acidified water (pH 3.5).
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge sequentially with 0.1% formic acid in water, 15% ethanol (B145695) in 0.1% formic acid/water, and hexane.[12]
-
Elute 12,13-diHOME with methanol containing 0.1% formic acid.[12]
-
-
Sample Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of methanol:water (1:1, v/v).
-
Centrifuge at 20,000 x g at 4°C for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS/MS vial for analysis.
-
Protocol 2: Quantification of 12,13-diHOME by LC-MS/MS
This protocol provides a general framework for LC-MS/MS analysis.[6][12]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% acetic acid or acetonitrile.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for oxylipins.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for 12,13-diHOME and its internal standard need to be optimized on the specific instrument being used.
-
Quantification: A standard curve is generated using authentic 12,13-diHOME standards of known concentrations. The concentration in the samples is then calculated based on this curve and corrected for the recovery of the internal standard.
-
Visualizations
Caption: Biosynthesis and signaling pathway of 12,13-diHOME.
Caption: Experimental workflow for 12,13-diHOME quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of acute exercise on 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) levels in obese male adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue [dash.harvard.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia [frontiersin.org]
Technical Support Center: High-Throughput 12,13-DiHOME Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-throughput screening of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for 12,13-DiHOME screening using the two most common analytical platforms: LC-MS/MS and ELISA.
LC-MS/MS-Based Screening
Question: Why am I observing low signal intensity or poor sensitivity for 12,13-DiHOME in my LC-MS/MS analysis?
Answer:
Low signal intensity for oxylipins like 12,13-DiHOME is a common challenge due to their low abundance in biological matrices.[1][2] Several factors could be contributing to this issue:
-
Suboptimal Ionization Source Parameters: The electrospray ionization (ESI) source settings are critical for maximizing the ionization of 12,13-DiHOME.[1] Optimization of parameters such as interface temperature and collision-induced dissociation (CID) gas pressure is crucial.[1] A design of experiments (DoE) approach can be systematically used to find the optimal settings for your specific instrument.[1]
-
Inefficient Sample Preparation: Inefficient extraction of 12,13-DiHOME from the sample matrix can lead to significant signal loss. Solid-phase extraction (SPE) is a common method for sample cleanup and concentration.[3][4] Ensure the SPE protocol is optimized for oxylipins.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of 12,13-DiHOME, leading to reduced signal intensity.[5] To mitigate this, consider:
-
Instrument Calibration and Maintenance: Ensure your mass spectrometer is properly calibrated and maintained for optimal performance.
Question: I am seeing high variability between replicate injections. What could be the cause?
Answer:
High variability in replicate injections can stem from several sources:
-
Inconsistent Sample Injection Volume: Ensure the autosampler is functioning correctly and accurately dispensing the specified volume.
-
Fluctuations in LC Flow Rate: An unstable flow rate from the HPLC/UHPLC system can lead to variations in retention time and peak area.
-
Inconsistent Sample Preparation: Variability in the extraction and sample preparation steps across different samples can introduce significant error.
-
Instrument Instability: Gradual changes in instrument performance over the course of a run (assay drift) can cause variability.[7] Running plates in a randomized order and using robust normalization methods can help account for this.[7]
Question: My chromatographic peak shape for 12,13-DiHOME is poor (e.g., tailing, fronting, or broad). How can I improve it?
Answer:
Poor peak shape can compromise resolution and integration accuracy. Consider the following:
-
Column Choice and Condition: Ensure you are using a suitable column for oxylipin analysis (e.g., a C18 column).[3] The column may be degraded or contaminated; try cleaning or replacing it.
-
Mobile Phase Composition: The mobile phase composition, including the organic solvent and any additives (e.g., acetic acid), should be optimized for good peak shape.[1]
-
Injection Solvent: The solvent in which the sample is dissolved can affect peak shape. If it is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
System Dead Volume: Excessive dead volume in the LC system can lead to peak broadening. Check all connections and tubing.
ELISA-Based Screening
Question: I am getting a weak or no signal in my 12,13-DiHOME ELISA. What should I do?
Answer:
A weak or absent signal in an ELISA can be due to several factors:
-
Reagent Preparation and Storage:
-
Incorrect Assay Procedure:
-
Pipetting Errors: Inaccurate pipetting of standards, samples, or reagents can lead to erroneous results.[8]
-
Sample Matrix Interference: Components in the sample matrix may interfere with the assay.[10] Sample extraction and dilution may be necessary to overcome this.[10]
Question: The background signal in my ELISA is too high. How can I reduce it?
Answer:
High background can mask the specific signal and reduce the dynamic range of the assay. Potential causes and solutions include:
-
Inadequate Washing: Insufficient washing between steps is a common cause of high background. Ensure all wells are completely filled and emptied during each wash step.[9][11]
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample.
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh reagents.
-
Over-incubation: Extending incubation times beyond the recommended duration can lead to increased non-specific binding.[11]
Question: My standard curve is poor, or my replicate data shows high variability. What are the likely causes?
Answer:
A poor standard curve or high variability in replicates compromises the accuracy of your results. Consider these points:
-
Standard Preparation: Inaccurate serial dilutions of the standard will result in a non-linear or shifted standard curve.[12]
-
Pipetting Technique: Inconsistent pipetting will lead to high coefficients of variation (CVs) between replicates.[8]
-
Plate Sealing and Incubation: Ensure the plate is properly sealed during incubations to prevent evaporation and "edge effects".[8] Avoid stacking plates during incubation.[8]
-
Reagent Mixing: Ensure all reagents are thoroughly mixed before use.[9]
Frequently Asked Questions (FAQs)
Q1: What is 12,13-DiHOME and why is it a target of interest?
A1: 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid molecule, specifically an oxylipin, derived from linoleic acid.[13][14] It has gained prominence as a "batokine," a signaling molecule released from brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise.[13][14][15] Increased circulating levels of 12,13-DiHOME are associated with improved metabolic health, including enhanced fatty acid uptake by BAT and skeletal muscle.[13][16] This makes it a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[13][14]
Q2: What are the primary methods for high-throughput screening of 12,13-DiHOME?
A2: The two main analytical platforms for high-throughput screening of 12,13-DiHOME are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS offers high sensitivity and specificity, allowing for the precise quantification of 12,13-DiHOME and other related oxylipins simultaneously.[1][5]
-
ELISA provides a more accessible and often higher-throughput method, though it may be more susceptible to matrix effects and cross-reactivity.[10]
Q3: What are the key steps in a typical sample preparation workflow for 12,13-DiHOME analysis?
A3: A general sample preparation workflow for 12,13-DiHOME analysis from biological matrices like plasma or serum involves:
-
Addition of Internal Standard: A deuterated internal standard (e.g., 12,13-diHOME-d4) is added to the sample to account for analyte loss during preparation and for matrix effects.[6]
-
Protein Precipitation: An organic solvent like methanol (B129727) is added to precipitate proteins.[3]
-
Lipid Extraction: The lipids, including 12,13-DiHOME, are extracted from the aqueous phase using a method like solid-phase extraction (SPE) with a C18 cartridge.[3][4]
-
Elution and Reconstitution: The analyte is eluted from the SPE column and the solvent is evaporated. The dried extract is then reconstituted in a suitable solvent for injection into the LC-MS/MS or for use in an ELISA.[4][10]
Q4: What is the signaling pathway of 12,13-DiHOME?
A4: 12,13-DiHOME is synthesized from linoleic acid via a two-step enzymatic process involving cytochrome P450 and soluble epoxide hydrolase (sEH).[15][17] In brown adipose tissue, cold exposure or exercise stimulates the release of 12,13-DiHOME.[14][16] This lipokine then acts to increase fatty acid uptake into brown adipocytes and skeletal muscle cells.[3][16] This is achieved, at least in part, by promoting the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane.[3][18][19] In cardiac muscle, 12,13-DiHOME has been shown to mediate its effects through the activation of nitric oxide synthase 1 (NOS1).[15][17]
Quantitative Data Summary
Table 1: LC-MS/MS Performance Characteristics for Oxylipin Analysis
| Parameter | Typical Value/Range | Reference |
| Lower Limit of Quantification (LOQ) | < 1 pg on-column | [1] |
| Linearity (R²) | > 0.99 | [20] |
| Precision (CV%) | ≤ 6.1% | [20] |
| Accuracy | 98-120% | [20] |
Table 2: Reported Concentrations of 12,13-DiHOME in Human Plasma
| Condition | 12,13-DiHOME Concentration | Reference |
| Baseline (before cold exposure) | Variable, individual-dependent | [3] |
| Post-acute cold challenge | Significantly increased | [3] |
| Preeclampsia (maternal plasma) | Significantly higher than controls | [6] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of 12,13-DiHOME
This protocol is a generalized procedure based on common practices for oxylipin extraction.[3][4]
-
Sample Collection: Collect biological samples (e.g., plasma, serum) and store at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of sample, add a deuterated internal standard (e.g., 12,13-diHOME-d4) to a final concentration of 20 ng/mL.[6]
-
Protein Precipitation: Add 300 µL of cold methanol, vortex for 5 minutes, and incubate at -20°C overnight to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Equilibrate a C18 SPE cartridge with 3 mL of ethanol (B145695) followed by 3 mL of pure water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with pure water.
-
Elute 12,13-DiHOME with 3 mL of ethyl acetate.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal concentrator.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.
Protocol 2: General ELISA Procedure for 12,13-DiHOME
This protocol is based on the general principles of a competitive ELISA for small molecules.[10]
-
Reagent Preparation: Prepare all reagents, standards, and samples as described in the kit manual.
-
Standard and Sample Addition: Pipette 50 µL of the standard or sample into the appropriate wells of the antibody-coated microplate.
-
Tracer Addition: Add 50 µL of the 12,13-DiHOME tracer (e.g., AChE-linked) to each well.
-
Antiserum Addition: Add 50 µL of the 12,13-DiHOME antiserum to each well.
-
Incubation: Seal the plate and incubate, for example, overnight at 4°C.
-
Washing: Wash the plate multiple times with the provided wash buffer.
-
Development: Add the development solution (e.g., Ellman's Reagent) to each well and incubate in the dark for the recommended time.
-
Signal Detection: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of 12,13-DiHOME in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Biosynthesis and signaling pathway of 12,13-DiHOME.
Caption: A logical workflow for troubleshooting common HTS issues.
References
- 1. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12,13-diHOME protects against the age-related decline in cardiovascular function via attenuation of CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ethosbiosciences.com [ethosbiosciences.com]
- 12. arp1.com [arp1.com]
- 13. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for threo-12,13-Dihydroxyoctadecanoic Acid Standards
Welcome to the Technical Support Center for threo-12,13-Dihydroxyoctadecanoic Acid standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures, troubleshooting common experimental issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are high-quality standards important?
This compound is a dihydroxy fatty acid. High-purity standards are crucial for the accurate quantification and identification of this analyte in various matrices. They serve as a benchmark for analytical methods, ensuring the reliability and reproducibility of experimental results in research and development.[1]
Q2: What are the primary quality control parameters to consider for a this compound standard?
The primary quality control parameters include:
-
Purity: Typically determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A high purity level (e.g., >98%) is essential.
-
Identity: Confirmed using methods such as Mass Spectrometry (MS) for molecular weight verification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
-
Stereochemical Purity: The ratio of the threo isomer to the erythro isomer is a critical parameter, which can be assessed using chiral HPLC.
-
Concentration: For standards provided in solution, the accurate concentration must be verified.
Q3: How should this compound standards be stored to ensure stability?
To maintain the integrity of the standard, it should be stored in a tightly sealed container, protected from light, and at a low temperature, typically in a freezer.[2] For standards in solution, the choice of solvent can impact long-term stability.
Q4: What are the potential impurities in a this compound standard?
Potential impurities can include:
-
The erythro diastereomer.
-
Unreacted starting materials from the synthesis process.
-
Byproducts of the synthesis, such as products of overoxidation if prepared via alkene dihydroxylation.[3]
-
Degradation products resulting from improper handling or storage, such as oxidation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound standards.
Issue 1: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Recommended Solution |
| Inappropriate column chemistry | For separating threo and erythro isomers, a chiral stationary phase is often necessary.[4] For general purity analysis, a C18 reversed-phase column is a common choice. |
| Suboptimal mobile phase composition | Optimize the mobile phase composition, including the organic solvent ratio, pH, and any additives. For LC-MS analysis, ensure the mobile phase is compatible with the ionization source. |
| Column degradation | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
| Sample overload | Reduce the injection volume or dilute the sample. |
Issue 2: Inaccurate Quantification Results
| Possible Cause | Recommended Solution |
| Standard degradation | Verify the integrity of the standard by re-analyzing its purity. Ensure proper storage conditions have been maintained. |
| Matrix effects in the sample | Employ stable isotope-labeled internal standards to compensate for matrix effects in complex samples. |
| Instrument calibration issues | Regularly calibrate the instrument using a fresh dilution series of the standard. |
| Non-linearity of the calibration curve | Ensure the calibration curve is prepared correctly and covers the expected concentration range of the analyte in the samples. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Contamination of the standard | Analyze a fresh, unopened standard if available. Review the Certificate of Analysis for information on potential impurities. |
| Sample degradation | Minimize sample processing time and keep samples at a low temperature to prevent degradation. |
| Contamination from the analytical system | Run a blank injection of the mobile phase to identify any system-related peaks. |
| Isomeric impurity | The presence of the erythro isomer is a common impurity. Use a validated chiral separation method to identify and quantify it. |
Data Presentation
Table 1: Typical Quality Control Specifications for this compound Standard
| Parameter | Specification | Analytical Method |
| Purity | >98% | HPLC, GC-FID |
| Stereochemical Purity (threo isomer) | >95% | Chiral HPLC |
| Identity Confirmation | Conforms to structure | MS, ¹H-NMR, ¹³C-NMR |
| Appearance | White to off-white solid or liquid | Visual Inspection |
| Solubility | Soluble in ethanol (B145695) and other organic solvents | Visual Inspection |
Note: Specific values may vary by supplier. Always refer to the Certificate of Analysis provided with the standard.
Table 2: Representative Stability Data (Illustrative)
| Condition | Duration | Parameter Monitored | Result |
| -20°C, in ethanol | 12 months | Purity | No significant degradation observed |
| 4°C, in ethanol | 3 months | Purity | < 2% degradation |
| Room Temperature, solid | 1 month | Appearance, Purity | Potential for slight degradation |
| Forced Degradation (Acidic, 60°C) | 24 hours | Purity | Significant degradation observed |
| Forced Degradation (Basic, 60°C) | 24 hours | Purity | Significant degradation observed |
| Forced Degradation (Oxidative, RT) | 24 hours | Purity | Moderate degradation observed |
This table is for illustrative purposes. Users should perform their own stability studies for their specific storage and experimental conditions.[5]
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in ethanol to prepare a stock solution of 1 mg/mL. Prepare a working solution of 100 µg/mL by diluting the stock solution with the mobile phase.
-
HPLC System:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the working standard solution.
-
Run the analysis for a sufficient time to allow for the elution of all components.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
-
Protocol 2: Stereochemical Purity by Chiral HPLC
-
Standard Preparation: Prepare a 100 µg/mL solution of the standard in the mobile phase.
-
Chiral HPLC System:
-
Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10, v/v) with a small amount of a modifier like trifluoroacetic acid for acidic compounds.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Procedure:
-
Equilibrate the chiral column as per the manufacturer's instructions.
-
Inject the standard solution.
-
Identify the peaks corresponding to the threo and erythro isomers based on a reference chromatogram or by analyzing a standard known to contain both isomers.
-
Calculate the stereochemical purity by determining the percentage of the threo isomer peak area relative to the total area of both isomer peaks.
-
Visualizations
Caption: A typical workflow for the quality control of incoming this compound standards.
References
- 1. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility problems with threo-12,13-Dihydroxyoctadecanoic acid
Technical Support Center: threo-12,13-Dihydroxyoctadecanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges and effectively using this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a long-chain dihydroxy fatty acid. Its unsaturated analog, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), is a metabolite of linoleic acid and is recognized as a lipokine, a signaling lipid that can have systemic effects on metabolism.
Q2: What are the primary challenges when working with this compound?
A2: Due to its long hydrocarbon chain, this compound has low solubility in aqueous solutions, which is a primary challenge for its use in biological assays and cell culture experiments.[1][2] Preparing stable and homogenous solutions in aqueous media requires specific protocols.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[3] It is commercially available in an ethanol solution. Its solubility in aqueous buffers is limited.
Q4: How should I store this compound solutions?
A4: Stock solutions in organic solvents like ethanol or DMSO should be stored at -20°C or colder in tightly sealed vials to prevent solvent evaporation and degradation. To maintain stability, it is advisable to protect the compound from excessive light and repeated freeze-thaw cycles. For unsaturated fatty acids, protection from oxidation is crucial, which can be achieved by storing under an inert gas and using antioxidants.[4]
Q5: What is a known biological target of the related compound 12,13-DiHOME?
A5: The related unsaturated lipid, 12,13-DiHOME, has been shown to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankryin 1 (TRPA1) ion channels.[5][6] It can sensitize TRPV1 channels in sensory neurons, leading to an influx of calcium.[5]
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and pH. The following table summarizes available solubility information.
| Solvent | Concentration | Temperature | Notes |
| Ethanol | 10 mg/mL | Room Temperature | Commercially available in this concentration. |
| DMSO | Soluble | Room Temperature | A common solvent for preparing stock solutions of hydrophobic compounds.[3] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Room Temperature | Direct dissolution is challenging; requires co-solvents or carriers.[7] |
| Cell Culture Media | Insoluble (direct addition) | 37°C | Requires a specific protocol for solubilization, often involving a carrier like BSA or pre-dissolving in an organic solvent.[1][2] |
Troubleshooting Guide
Issue 1: My compound precipitates when I dilute my stock solution in aqueous buffer or cell culture medium.
-
Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution may also not be sufficiently diluted.
-
Solution 1: Reduce Final Concentration: Decrease the final concentration of the compound in your assay.
-
Solution 2: Increase Co-solvent Percentage: While keeping the final organic solvent concentration low (typically <1%) is ideal to avoid solvent effects on cells, a slight increase might be necessary.[1] Always run a vehicle control with the same final solvent concentration.
-
Solution 3: Use a Carrier Protein: For cell culture experiments, complexing the fatty acid with bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells.[1][2]
-
Solution 4: Follow a Step-wise Dilution Protocol: A three-step protocol involving initial dissolution in DMSO, followed by dilution in serum-containing medium, and a final dilution in the assay medium can prevent precipitation.
Issue 2: I am observing high variability in my experimental results.
-
Cause: This could be due to inconsistent solubilization of the compound, leading to variations in the effective concentration in your assays.
-
Solution 1: Ensure Complete Dissolution of Stock: Before making dilutions, ensure your stock solution in the organic solvent is completely dissolved. Gentle warming (to 37°C) and vortexing can help.
-
Solution 2: Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a concentrated stock to avoid potential degradation or precipitation over time.
-
Solution 3: Use Sonication: Sonication can help to create a more uniform dispersion of fatty acid micelles in solution.
Issue 3: I am concerned about the stability of my compound during the experiment.
-
Cause: Dihydroxy fatty acids can be susceptible to degradation, especially if they contain double bonds (in the case of 12,13-DiHOME) which are prone to oxidation.[4]
-
Solution 1: Use High-Quality Solvents: Use anhydrous grade DMSO or ethanol to prepare stock solutions.
-
Solution 2: Minimize Exposure to Air and Light: Store stock solutions under an inert gas (like argon or nitrogen) and in amber vials.
-
Solution 3: Include Antioxidants: For unsaturated analogs, consider adding an antioxidant like BHT to the stock solution, but be mindful of its potential effects in your assay.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Calculate the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight: 316.48 g/mol ).
-
Weigh the calculated amount of the compound and place it into the sterile amber glass vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath or incubator for 10-15 minutes.
-
Vortex again until the solution is clear and homogenous.
-
Store the 10 mM stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol provides a method for preparing working solutions of this compound for cell culture experiments, adapted from methods for other hydrophobic compounds.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Fetal Bovine Serum (FBS), pre-warmed to 37°C
-
Serum-free cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Dilute the 10 mM stock solution 1:10 by adding 10 µL of the stock to 90 µL of pre-warmed FBS in a sterile microcentrifuge tube. This results in a 1 mM solution in 90% FBS. Vortex gently.
-
Final Working Solution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve your desired final concentration. For example, to make a 10 µM working solution, you would typically perform another 1:100 dilution (e.g., 5 µL of the 1 mM intermediate solution into 495 µL of medium).
-
The final concentration of DMSO in the working solution should be kept below 0.5% to minimize solvent toxicity to the cells. Always include a vehicle control in your experiment with the same final concentration of DMSO and FBS.
Protocol 3: In Vitro TRPV1 Activation Assay (Calcium Influx)
This protocol outlines a general procedure to assess the activation of the TRPV1 channel by measuring intracellular calcium changes.
Materials:
-
HEK-293 cells stably expressing human TRPV1 (or a similar cell line)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
Working solutions of this compound
-
Capsaicin (positive control)
-
TRPV1 antagonist (e.g., Capsazepine, negative control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the TRPV1-expressing HEK-293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
Assay: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence at the appropriate wavelengths for your chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Record a baseline fluorescence reading for a few cycles.
-
Using the plate reader's injector, add the working solution of this compound to the wells.
-
Immediately begin recording the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Controls: Include wells with a vehicle control, a positive control (Capsaicin), and a negative control (pre-treatment with a TRPV1 antagonist before adding the test compound).
Visualizations
Signaling Pathway of 12,13-DiHOME via TRPV1
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Improving the storage and oxidative stability of essential fatty acids by different encapsulation methods; a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1: Structure, Endogenous Agonists, and Mechanisms | MDPI [mdpi.com]
- 6. Central activation of TRPV1 and TRPA1 by novel endogenous agonists contributes to mechanical and thermal allodynia after burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
preventing degradation of 12,13-DiHOME during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is 12,13-DiHOME and why is its stability important?
Q2: What are the primary causes of 12,13-DiHOME degradation during sample preparation?
A2: Like other oxylipins, 12,13-DiHOME is susceptible to degradation through several mechanisms:
-
Enzymatic Degradation: Endogenous enzymes such as esterases and other hydrolases can metabolize 12,13-DiHOME. It is crucial to quench enzymatic activity immediately upon sample collection.[4][5][6][7]
-
Oxidation: The presence of double bonds and hydroxyl groups in the 12,13-DiHOME structure makes it prone to oxidation, which can be initiated by exposure to air (autoxidation) or reactive oxygen species in the sample.[8]
-
Temperature Instability: Elevated temperatures can accelerate both enzymatic degradation and chemical oxidation.[4][9]
-
pH Instability: Extreme pH conditions can lead to chemical degradation of the molecule.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of free oxylipins.[9]
Q3: What is the recommended procedure for quenching enzymatic activity in samples for 12,13-DiHOME analysis?
A3: The most effective method for quenching enzymatic activity is to immediately introduce the sample to a cold organic solvent.[4] A common and recommended approach is the addition of ice-cold methanol (B129727).[10] For adherent cells, a direct quenching method by aspirating the media and immediately adding cold methanol is preferred to avoid the stress and potential metabolic changes associated with trypsinization.[5][6] For tissue samples, flash-freezing in liquid nitrogen immediately after collection is a critical first step to halt enzymatic processes.[4]
Q4: Should I use antioxidants during sample preparation for 12,13-DiHOME analysis?
A4: Yes, the use of antioxidants is highly recommended to prevent oxidative degradation.[4][8] Butylated hydroxytoluene (BHT) is a commonly used antioxidant in lipidomics.[8][9][11] It should be added to the extraction solvent to protect 12,13-DiHOME from oxidation throughout the sample preparation process. Triphenylphosphine (TPP) can also be used to reduce peroxides.[8]
Q5: What are the optimal storage conditions for samples and extracts containing 12,13-DiHOME?
A5: For long-term storage, samples should be kept at -80°C.[9] Studies on oxylipins have shown that storage at -20°C is not sufficient to prevent degradation over extended periods.[9] Extracted lipids should also be stored at -80°C in an organic solvent, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4] It is also crucial to minimize the number of freeze-thaw cycles.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable 12,13-DiHOME levels | Degradation during sample collection and handling: Delayed processing or exposure to room temperature. | Quench enzymatic activity immediately upon collection by adding ice-cold methanol or by flash-freezing the sample in liquid nitrogen.[4] |
| Inefficient extraction: The chosen extraction method may not be optimal for 12,13-DiHOME. | Use a validated lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, ensuring the solvent polarity is appropriate for 12,13-DiHOME. | |
| Degradation during storage: Improper storage temperature or repeated freeze-thaw cycles. | Store samples and extracts at -80°C.[9] Aliquot samples to avoid multiple freeze-thaw cycles.[9] | |
| High variability between replicate samples | Inconsistent sample handling: Differences in the time between sample collection and quenching. | Standardize the sample collection and quenching protocol to ensure all samples are treated identically and processed within the same timeframe. |
| Oxidative degradation: Exposure to air during sample preparation. | Add an antioxidant like BHT to the extraction solvent and work quickly to minimize exposure to air.[8][11] Consider performing extractions under an inert gas atmosphere. | |
| Presence of unexpected peaks in chromatogram | Artifact formation: Degradation products of 12,13-DiHOME or other lipids. | Improve quenching and antioxidant protection. Ensure the purity of solvents and reagents. |
| Contamination: Introduction of exogenous compounds during sample preparation. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. |
Experimental Protocols
Protocol: Extraction of 12,13-DiHOME from Plasma/Serum
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Collection and Quenching:
-
Collect blood in EDTA-containing tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an antioxidant (e.g., 0.01% BHT). This step serves to quench enzymatic activity and precipitate proteins.
-
-
Internal Standard Spiking:
-
Add a known amount of a suitable internal standard, such as a deuterated form of 12,13-DiHOME (e.g., 12,13-diHOME-d4), to each sample for accurate quantification.
-
-
Protein Precipitation and Extraction:
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the lipid extract.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute 12,13-DiHOME with a higher-percentage organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Storage:
-
If not analyzing immediately, store the reconstituted extract at -80°C.
-
Quantitative Data Summary
The following table summarizes the stability of oxylipins under various conditions. While specific data for 12,13-DiHOME is limited, these findings for similar molecules provide valuable guidance.
| Condition | Observation for Oxylipins | Recommendation for 12,13-DiHOME | Citation |
| Freeze-Thaw Cycles (Plasma) | Significant changes in free oxylipin levels after the third cycle. | Aliquot samples to minimize freeze-thaw cycles. | [9] |
| Storage Temperature (Extracted Lipids) | Stable for up to 120 hours at 4°C. Stable for at least 98 days at -80°C. Degradation observed at -20°C after 98 days. | For short-term storage (hours to a few days), 4°C is acceptable. For long-term storage, -80°C is mandatory. Avoid -20°C for long-term storage. | [9] |
| Effect of Antioxidant (BHT) | No significant effect on stability at 4°C or -80°C. Reduced degradation at -20°C. | The use of BHT is recommended as a precautionary measure to prevent oxidation, especially if optimal storage conditions cannot be guaranteed. | [9] |
Visualizations
Signaling Pathway and Experimental Workflow
The biosynthesis of 12,13-DiHOME is initiated from linoleic acid through the action of cytochrome P450 enzymes to form an epoxide intermediate, 12,13-epoxyoctadecenoic acid (12,13-EpOME). This intermediate is then hydrolyzed by soluble epoxide hydrolase (sEH) to yield 12,13-DiHOME.[2][12] Understanding this pathway is important as the enzymes involved can also contribute to its degradation.
Caption: Biosynthesis of 12,13-DiHOME from linoleic acid.
A robust experimental workflow is critical to prevent the degradation of 12,13-DiHOME during sample preparation. The following diagram outlines the key steps.
Caption: Key steps in the sample preparation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deeper insights into the stability of oxylipins in human plasma across multiple freeze-thaw cycles and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Consistency in 12,13-DiHOME Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inter-laboratory variability in 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) measurements. Our goal is to promote standardized, reproducible, and accurate quantification of this critical lipokine.
Frequently Asked Questions (FAQs)
Q1: What is 12,13-DiHOME and why is its accurate measurement important?
A1: 12,13-DiHOME is a bioactive lipid, specifically an oxylipin, that is gaining prominence for its role in metabolic health.[1] It is released by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise.[1][2] Scientific evidence suggests that increased circulating levels of 12,13-DiHOME can enhance the uptake of fatty acids by BAT and stimulate the "browning" of white adipose tissue.[1][2] Given its association with improved metabolic health, accurate and consistent measurement of 12,13-DiHOME is crucial for understanding its physiological roles and for the development of potential therapeutics for metabolic diseases.[1]
Q2: What are the primary sources of variability in 12,13-DiHOME measurements between different laboratories?
A2: Inter-laboratory variability in 12,13-DiHOME measurements can arise from multiple sources throughout the analytical workflow. These can be broadly categorized as pre-analytical, analytical, and data processing differences. Pre-analytical factors include inconsistencies in sample collection, handling, and storage.[3] Analytical variability stems from differences in extraction methods, the choice of internal standards, liquid chromatography-mass spectrometry (LC-MS) instrumentation and parameters, and calibration procedures.[1][4][5] Finally, variations in data processing and quantification strategies can also contribute to disparate results.
Q3: Are there established reference materials for 12,13-DiHOME to ensure cross-laboratory comparability?
A3: While there isn't a specific certified reference material exclusively for 12,13-DiHOME, the use of standard reference materials like the National Institute of Standards and Technology (NIST) SRM 1950 for frozen human plasma can aid in inter-laboratory comparisons of lipidomics analyses.[2] The use of well-characterized pooled plasma samples as in-house quality controls is also a recommended practice to monitor and ensure the long-term stability and reproducibility of the assay.
Q4: What is the role of an internal standard in 12,13-DiHOME quantification and which one should be used?
A4: An internal standard (IS) is essential for accurate quantification in LC-MS analysis. It is a compound with similar chemical and physical properties to the analyte of interest (12,13-DiHOME) that is added to the sample at a known concentration before sample preparation. The IS helps to correct for variability in sample extraction, matrix effects, and instrument response. For 12,13-DiHOME, a stable isotope-labeled internal standard is ideal. Commonly used internal standards include deuterated analogs such as 12,13-diHOME-d4.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of 12,13-DiHOME.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no 12,13-DiHOME signal | Inefficient Extraction: The chosen extraction method may not be optimal for recovering 12,13-DiHOME from the sample matrix. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction. |
| Analyte Degradation: 12,13-DiHOME can be unstable if not handled properly. | Minimize freeze-thaw cycles. Store samples at -80°C. Process samples on ice and use antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent auto-oxidation. | |
| Poor Ionization: The mass spectrometer source conditions may not be optimized for 12,13-DiHOME. | Tune the mass spectrometer specifically for 12,13-DiHOME using a standard solution. Optimize parameters such as capillary voltage, gas flow rates, and temperature. | |
| High Variability in Replicate Measurements | Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. | Use an automated liquid handler for sample preparation if available. Ensure thorough vortexing and consistent incubation times. |
| Matrix Effects: Components in the sample matrix (e.g., phospholipids) can suppress or enhance the ionization of 12,13-DiHOME, leading to inconsistent results.[8] | Implement strategies to minimize matrix effects, such as using a more selective extraction method (e.g., phospholipid removal plates) or optimizing the chromatographic separation to resolve 12,13-DiHOME from interfering compounds. | |
| Instrument Instability: Fluctuations in the LC or MS system can cause variable signal intensity. | Perform regular system maintenance and calibration. Monitor system suitability by injecting a standard mixture at the beginning and end of each batch. | |
| Poor Chromatographic Peak Shape (e.g., tailing, splitting) | Column Contamination or Degradation: Buildup of matrix components on the analytical column can degrade performance. | Use a guard column to protect the analytical column. Implement a column washing protocol between batches. Replace the column if performance does not improve. |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for 12,13-DiHOME. | Ensure the mobile phase is correctly prepared and degassed. Optimize the gradient elution profile to achieve a sharp, symmetrical peak. | |
| Injection Issues: Problems with the autosampler can lead to poor peak shape. | Check the injection volume and ensure the injection solvent is compatible with the mobile phase. | |
| Discrepancies with Published Data | Different Calibration Standards: The purity and concentration of the 12,13-DiHOME standard used for the calibration curve can vary between suppliers. | Use a certified reference standard if available. Verify the concentration of the standard solution using a secondary method if possible. |
| Quantification Method: Different approaches to building the calibration curve and calculating concentrations can lead to different results. | Clearly define and consistently apply the quantification method, including the weighting factor used for the regression analysis. | |
| Biological Factors: Differences in the study population (e.g., age, sex, health status) can significantly impact circulating 12,13-DiHOME levels.[9] | Carefully consider the characteristics of the study population when comparing results across different studies. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Plasma/Serum
This protocol is a generalized procedure based on common practices for oxylipin extraction.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., 12,13-diHOME-d4) to each sample.
-
Protein Precipitation: Precipitate proteins by adding 3-4 volumes of cold methanol (B129727). Vortex thoroughly.
-
Incubation: Incubate the samples at -20°C for at least 2 hours to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute 12,13-DiHOME and other oxylipins with a higher concentration of organic solvent (e.g., methanol or methyl formate).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 methanol:water).
Protocol 2: LC-MS/MS Analysis of 12,13-DiHOME
This is a representative LC-MS/MS method. Specific parameters will need to be optimized for the instrument being used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of oxylipins.
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90/10, v/v) with 0.1% acetic acid or formic acid.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compounds. For example, starting at 30% B and increasing to 95% B over 15 minutes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for oxylipins.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.
-
MRM Transitions:
-
12,13-DiHOME: The precursor ion (Q1) is m/z 313.2. The specific product ions (Q3) will depend on the instrument and fragmentation conditions (e.g., m/z 197.1, 155.1).
-
Internal Standard (e.g., 12,13-diHOME-d4): The precursor ion (Q1) is m/z 317.2, with corresponding product ions.
-
-
Optimization: Optimize collision energy and other MS parameters for each MRM transition to achieve the best signal intensity.
-
Visualizations
Caption: A generalized workflow for the quantification of 12,13-DiHOME from biological samples.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 4. Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia [frontiersin.org]
- 7. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The proposed systemic thermogenic metabolites succinate and 12,13-diHOME are inversely associated with adiposity and related metabolic traits: evidence from a large human cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Recovery of threo-12,13-Dihydroxyoctadecanoic Acid
Welcome to the technical support center for the analysis of threo-12,13-Dihydroxyoctadecanoic acid (12,13-DiHOME). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery and quantification of this analyte from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze?
A1: this compound (also known as 12,13-DiHOME or isoleukotoxin diol) is a diol metabolite of linoleic acid, a common polyunsaturated fatty acid.[1] It is formed via the cytochrome P450 epoxygenase pathway, where linoleic acid is first converted to an epoxide (12,13-EpOME) and then hydrolyzed by soluble epoxide hydrolase (sEH) to the diol.[1][2] Challenges in its analysis arise from its low abundance in biological samples, the presence of structurally similar isomers, and its susceptibility to matrix effects during analysis by mass spectrometry.[3][4]
Q2: What are the recommended analytical techniques for quantifying this compound?
A2: The two primary methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity, and because it typically does not require derivatization of the analyte.[3][4] GC-MS is also a powerful technique but mandates a derivatization step to increase the volatility of the dihydroxy fatty acid.[5][6]
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is mandatory for GC-MS analysis to make the compound sufficiently volatile for gas-phase separation.[7] Common derivatization techniques include silylation to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[5] For LC-MS/MS analysis, derivatization is generally not required as the analyte can be readily ionized in its native form, typically using electrospray ionization (ESI) in negative mode.
Q4: What are "matrix effects" and how can they impact my results?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[8] These effects can lead to either ion suppression or enhancement, causing inaccurate quantification.[9] For this compound analysis in complex matrices like plasma or tissue homogenates, phospholipids (B1166683) and other endogenous lipids are common sources of matrix effects.[9] Strategies to mitigate matrix effects include efficient sample cleanup (e.g., using Solid Phase Extraction), optimization of chromatographic separation, and the use of a stable isotope-labeled internal standard.
Troubleshooting Guides
Low Recovery During Sample Extraction
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of this compound after Solid Phase Extraction (SPE). | Incomplete elution from the SPE cartridge. | Ensure the elution solvent is strong enough to disrupt all interactions between the analyte and the sorbent. For reversed-phase SPE (e.g., C18), a final elution with a strong organic solvent like methanol (B129727) or acetonitrile, possibly with a small amount of acid or base to modify the charge state of the analyte, may be necessary. |
| Analyte breakthrough during sample loading. | The flow rate during sample loading should be slow and consistent (e.g., 1-2 drops per second).[10] Also, ensure the organic solvent content of the sample is low enough (typically <5%) to ensure proper retention on a reversed-phase sorbent. | |
| Improper conditioning or equilibration of the SPE cartridge. | Always pre-condition the sorbent with an organic solvent (e.g., methanol) to activate the functional groups, followed by equilibration with an aqueous solution similar in composition to the sample matrix to maximize retention.[10][11] | |
| Inconsistent recovery across different samples. | Variability in the sample matrix affecting extraction efficiency. | Implement a robust sample pre-treatment procedure, such as protein precipitation followed by centrifugation, to normalize the samples before extraction. The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for sample-to-sample variability. |
Issues During LC-MS/MS Analysis
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape (e.g., tailing or fronting). | Incompatibility between the injection solvent and the initial mobile phase. | The injection solvent should be weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column. If using a high percentage of organic solvent for reconstitution, consider evaporating the sample to dryness and reconstituting in a solvent with a composition similar to or weaker than the initial mobile phase. |
| Secondary interactions with the analytical column. | Ensure the pH of the mobile phase is appropriate for the analyte. For acidic compounds like dihydroxy fatty acids, a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the column. | |
| Low signal intensity or high background noise. | Ion suppression due to matrix effects. | Improve sample cleanup to remove interfering matrix components. Optimize the chromatographic gradient to separate the analyte from the region where phospholipids and other interfering compounds elute. |
| Suboptimal MS source parameters. | Optimize source parameters such as capillary voltage, gas flow rates, and temperature to maximize the ionization of this compound. | |
| Inability to separate from isomers. | Insufficient chromatographic resolution. | For separating stereoisomers, a chiral column is necessary.[3][4] For separating regioisomers, a high-resolution analytical column (e.g., with a smaller particle size) and a shallow, optimized gradient may be required. |
Quantitative Data Summary
The recovery of this compound can be influenced by the extraction method and the complexity of the matrix. While specific recovery data for this analyte is not widely published in a comparative format, the following table provides typical performance characteristics for a well-optimized LC-MS/MS method for a closely related class of compounds, trihydroxyoctadecenoic acids (TriHOMEs), which can be considered representative.
Table 1: Performance Characteristics of a Representative LC-MS/MS Method for Hydroxylated Fatty Acids
| Parameter | Typical Value | Reference |
| Accuracy | 98-120% | [3][4] |
| Precision (CV) | ≤ 6.1% | [3][4] |
| Linearity (R²) | > 0.998 | [3][4] |
| Limit of Detection (LOD) | 90-98 fg on column | [3][4] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma
This protocol is a general procedure for the extraction of oxylipins from a biological fluid matrix and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., d4-12,13-DiHOME).
-
Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v).
-
Vortex briefly to mix.
-
Add 2.0 mL of Hexane.
-
Vortex for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature.[2]
-
Collect the upper organic layer for SPE.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18, 100 mg).
-
Wash the cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/minute).
-
-
Washing:
-
Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 80:20 methanol:water).
-
Protocol 2: LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of trihydroxyoctadecenoic acids and serves as a starting point for this compound.
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 0.1% acetic acid in water.[4]
-
Mobile Phase B: Acetonitrile/Methanol (95:5, v/v).[4]
-
Gradient: A linear gradient suitable for separating the analyte from matrix interferences. An example could be starting at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[4]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition (example): For 12,13-DiHOME (precursor ion [M-H]⁻ m/z 315.2), product ions would need to be determined by infusion of a standard. Likely fragments would result from cleavage of the carbon-carbon bond between the two hydroxyl groups.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.
-
Protocol 3: Derivatization for GC-MS Analysis
-
Esterification (optional, if not already in methyl ester form):
-
Treat the dried extract with BF₃-methanol (14% w/v) and heat at 60°C for 30 minutes.
-
After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.
-
Dry the hexane extract under nitrogen.
-
-
Silylation:
-
To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection into the GC-MS.
-
Visualizations
Caption: General experimental workflow for the analysis of 12,13-DiHOME.
Caption: Metabolic pathway for the formation of 12,13-DiHOME.
Caption: Conceptual diagram of matrix effects in LC-MS analysis.
References
- 1. escholarship.org [escholarship.org]
- 2. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Linoleic acid - Wikipedia [en.wikipedia.org]
- 6. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Soluble Epoxide Hydrolase Reduces Inflammation and Myocardial Injury in Arrhythmogenic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. 12,13-Dihydroxy stearic acid | C18H36O4 | CID 5282931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potential of Threo-12,13-Dihydroxyoctadecanoic Acid as a Novel Biomarker
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of disease biomarker discovery is in a constant state of evolution, with lipidomics emerging as a powerful tool for identifying novel molecules with diagnostic and prognostic potential. Among these, threo-12,13-dihydroxyoctadecanoic acid (12,13-diHOME), a linoleic acid metabolite, has garnered significant attention for its association with metabolic health and inflammatory processes. This guide provides a comprehensive comparison of 12,13-diHOME with established biomarkers, supported by experimental data and detailed protocols to aid researchers in its validation and potential clinical application.
Performance Comparison: 12,13-diHOME vs. Alternative Biomarkers
Evaluating the performance of a novel biomarker necessitates a direct comparison with current standards. While head-to-head studies are still emerging, the existing evidence suggests that 12,13-diHOME holds promise in the context of metabolic and cardiovascular diseases.
Metabolic Disease Biomarkers
Circulating levels of 12,13-diHOME have been inversely correlated with key indicators of metabolic dysfunction, including body mass index (BMI), insulin (B600854) resistance, and plasma triglycerides.[1] In a study on adolescents with obesity, lower levels of 12,13-diHOME were observed compared to their normal-weight counterparts, and these levels increased with acute exercise.[2] Furthermore, 12,13-diHOME levels showed a negative correlation with triglycerides, total cholesterol, and LDL-C, and a positive correlation with HDL-C.[2]
For comparison, the adiponectin/leptin (A/L) ratio is a well-established biomarker for metabolic syndrome, with a lower ratio indicating a higher risk. The tables below summarize the available quantitative data for both 12,13-diHOME and the A/L ratio.
Table 1: Performance of 12,13-diHOME as a Metabolic Biomarker
| Parameter | Finding | Study Population |
| Correlation with Adiposity | Inverse correlation with BMI and total fat mass | Large human cross-sectional study |
| Correlation with Insulin Resistance | Inverse correlation with fasting insulin | Large human cross-sectional study |
| Correlation with Dyslipidemia | Negative correlation with triglycerides, total cholesterol, LDL-C; Positive correlation with HDL-C | Male adolescents with obesity |
| Association with Acute Myocardial Infarction (in Type 2 Diabetes) | Independent risk factor (OR: 1.491, 95% CI: 1.230–1.807) | Patients with Type 2 Diabetes |
| Diagnostic Value for Acute Myocardial Infarction (in Type 2 Diabetes) | AUC: 0.757 (95% CI: 0.697–0.817) | Patients with Type 2 Diabetes |
Table 2: Performance of Adiponectin/Leptin Ratio as a Metabolic Syndrome Biomarker
| Parameter | Finding | Study Population |
| Diagnostic Value for Metabolic Syndrome | AUC: 0.75 (95% CI: 0.67-0.83) | Metabolically healthy and unhealthy obese and non-obese individuals |
| Diagnostic Value for Metabolic Syndrome | AUC: ~0.74 (gender-specific) | Adolescents |
Cardiovascular Disease Biomarkers
High-sensitivity C-reactive protein (hs-CRP) is a widely used biomarker for assessing cardiovascular risk, with established risk stratification levels. Recent evidence suggests that 12,13-diHOME may also serve as a valuable biomarker in this domain. A study on patients with atrial fibrillation found that coronary sinus levels of 12,13-diHOME were an independent predictor of one-year post-ablation recurrence, with a high diagnostic accuracy.
Table 3: Performance of 12,13-diHOME as a Cardiovascular Biomarker
| Parameter | Finding | Study Population |
| Prognostic Value for Atrial Fibrillation Recurrence | Independent predictor (OR: 0.754, 95% CI: 0.648–0.920) | Patients with atrial fibrillation |
| Diagnostic Value for Atrial Fibrillation Recurrence | AUC: 0.910 (95% CI: 0.855–0.965) for coronary sinus levels | Patients with atrial fibrillation |
Table 4: Performance of hs-CRP as a Cardiovascular Risk Biomarker
| Risk Level | hs-CRP Concentration (mg/L) |
| Low Risk | < 1.0 |
| Average Risk | 1.0 to 3.0 |
| High Risk | > 3.0 |
Signaling Pathways and Experimental Workflows
Understanding the biological role of a biomarker is crucial for its validation. 12,13-diHOME is involved in distinct signaling pathways related to metabolic regulation and inflammation.
12,13-diHOME in Metabolic Regulation
In response to stimuli like cold or exercise, brown adipose tissue (BAT) releases 12,13-diHOME.[3] This lipokine then acts on both BAT and skeletal muscle to increase the uptake of fatty acids by promoting the translocation of the fatty acid transporters FATP1 and CD36 to the cell membrane.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of acute exercise on 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) levels in obese male adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Threo- and Erythro-12,13-Dihydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
12,13-Dihydroxyoctadecanoic acid (12,13-DiHOME) is a diol metabolite of linoleic acid that has garnered significant interest for its diverse biological activities, particularly in the realms of inflammation, pain signaling, and metabolic regulation. This guide provides a comparative overview of the known biological activities of its threo- and erythro-diastereomers.
It is critical to note that while the biological effects of 12,13-DiHOME have been investigated, the majority of the existing scientific literature does not differentiate between the threo- and erythro- stereoisomers. Consequently, there is a significant gap in our understanding of the specific contributions of each isomer to the overall biological activity of 12,13-DiHOME. This guide summarizes the known biological activities of 12,13-DiHOME as a whole, supplemented with insights from studies on other stereisomeric dihydroxy fatty acids to infer potential differences between the threo and erythro forms. Further research is imperative to elucidate the distinct pharmacological profiles of these two isomers.
Introduction to Threo- and Erythro-12,13-Dihydroxyoctadecanoic Acid
12,13-Dihydroxyoctadecanoic acid is a vicinal diol, meaning it possesses hydroxyl groups on adjacent carbon atoms. The spatial arrangement of these hydroxyl groups gives rise to two diastereomers: threo and erythro. In a Fischer projection, the erythro isomer has the hydroxyl groups on the same side of the carbon chain, whereas the threo isomer has them on opposite sides. This stereochemical difference can significantly influence how these molecules interact with biological targets such as enzymes and receptors, potentially leading to distinct biological activities.
Comparative Biological Activity
As direct comparative data is currently unavailable in the scientific literature, this section outlines the known biological activities of 12,13-DiHOME, with the acknowledgment that these findings may not be specific to one isomer.
Modulation of Transient Receptor Potential (TRP) Channels
A primary reported activity of 12,13-DiHOME is its ability to activate Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1.[1] These channels are crucial mediators of pain and inflammation.
| Biological Target | Observed Effect of 12,13-DiHOME | Potential Significance |
| TRPV1 (Transient Receptor Potential Vanilloid 1) | Activation, leading to inward currents in sensory neurons.[1] | Contributes to thermal hyperalgesia and inflammatory pain. |
| TRPA1 (Transient Receptor Potential Ankryin 1) | Activation, contributing to nociceptive signaling.[1] | Implicated in mechanical and thermal allodynia. |
It is plausible that the threo and erythro isomers exhibit different potencies and efficacies in activating these channels due to the specific stereochemical requirements of the ligand-binding pockets. However, without direct experimental evidence, this remains speculative.
Role in Inflammation
The activation of TRPV1 and TRPA1 by 12,13-DiHOME implicates it as a pro-inflammatory mediator. Studies on related oxidized linoleic acid metabolites have demonstrated their involvement in inflammatory cascades. For instance, the related compound, 13-oxo-octadecadienoic acid, has been shown to modulate NF-κB and MAPK signaling pathways, which are central to the inflammatory response. While not directly demonstrated for 12,13-DiHOME, it is a probable mechanism of action.
Metabolic Regulation
Emerging research suggests a role for 12,13-DiHOME in metabolic processes, particularly in regulating fatty acid uptake and utilization. This positions 12,13-DiHOME as a lipokine with potential implications for metabolic diseases. The stereochemistry of the hydroxyl groups could influence its interaction with enzymes and transporters involved in lipid metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a direct comparison of the biological activities of threo- and erythro-12,13-dihydroxyoctadecanoic acid.
Whole-Cell Patch-Clamp Electrophysiology for TRPV1/TRPA1 Activation
This protocol is designed to measure the ability of the test compounds to induce ion channel activity in cells expressing TRPV1 or TRPA1.
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably transfected with human TRPV1 or TRPA1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber mounted on an inverted microscope.
-
The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, and 4 ATP, with the pH adjusted to 7.2 with KOH.
-
Whole-cell recordings are established using standard patch-clamp techniques.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Threo- and erythro-12,13-dihydroxyoctadecanoic acid are dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO) and then diluted to the final desired concentrations in the extracellular solution. The final vehicle concentration should be kept below 0.1%.
-
The test compounds are applied to the cells via a gravity-fed perfusion system.
-
Current responses are recorded and analyzed using appropriate software (e.g., pCLAMP).
-
Dose-response curves are generated to determine the EC50 for each isomer.
NF-κB Reporter Gene Assay
This assay measures the ability of the compounds to modulate the NF-κB signaling pathway, a key regulator of inflammation.
Cell Culture and Transfection:
-
HEK293 cells are cultured as described above.
-
Cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
Assay Protocol:
-
24 hours post-transfection, cells are seeded into 96-well plates.
-
Cells are pre-treated with various concentrations of threo- or erythro-12,13-dihydroxyoctadecanoic acid for 1 hour.
-
Inflammation is induced by adding an agonist such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) for 6 hours.
-
The medium is removed, and cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
-
The inhibitory concentration (IC50) for each isomer is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for 12,13-DiHOME and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway for 12,13-DiHOME.
Caption: Experimental workflow for comparing isomers.
Conclusion and Future Directions
The biological activities of 12,13-dihydroxyoctadecanoic acid, particularly its role as a modulator of TRP channels and its pro-inflammatory potential, are of significant interest to the scientific community. However, a critical knowledge gap exists regarding the specific contributions of the threo and erythro stereoisomers. The subtle yet significant differences in their three-dimensional structures are likely to translate into distinct pharmacological profiles.
Future research should prioritize the following:
-
Stereoselective Synthesis: Development of robust and efficient methods for the separate synthesis of pure threo- and erythro-12,13-dihydroxyoctadecanoic acid.
-
Direct Comparative Studies: Head-to-head comparisons of the two isomers in a panel of relevant in vitro and in vivo assays, including those detailed in this guide.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the structural features that govern the differential activities of the two isomers.
A deeper understanding of the stereospecific biological activities of threo- and erythro-12,13-dihydroxyoctadecanoic acid will be instrumental in advancing our knowledge of lipid signaling and could pave the way for the development of novel therapeutic agents targeting pathways involved in pain, inflammation, and metabolic disorders.
References
A Comparative Guide to threo-12,13-Dihydroxyoctadecanoic Acid and Other Linoleic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of threo-12,13-Dihydroxyoctadecanoic acid (12,13-diHOME) and other significant metabolites of linoleic acid. The information presented is supported by experimental data to delineate their distinct biological activities and mechanisms of action.
Linoleic acid, an essential omega-6 fatty acid, is metabolized in the body into a diverse array of bioactive lipid mediators. Among these, the dihydroxy-octadecenoic acids (diHOMEs), particularly 12,13-diHOME, have garnered significant attention for their roles in metabolic regulation. This guide compares 12,13-diHOME with its regioisomer 9,10-diHOME and the hydroxyoctadecadienoic acids (HODEs), 9-HODE and 13-HODE.
Quantitative Comparison of Biological Activities
The following tables summarize the known biological activities of 12,13-diHOME and other linoleic acid metabolites. Direct comparative data is limited in the literature; where unavailable, the activity of a single metabolite is presented.
Table 1: Receptor Activation and Cellular Uptake
| Metabolite | Target | Assay Type | Result | Concentration | Citation |
| 12,13-diHOME | Fatty Acid Uptake (Brown Adipocytes) | Radiolabeled Palmitate Uptake | Increased fatty acid uptake | 1 µM | [1] |
| 12,13-diHOME | Fatty Acid Uptake (Skeletal Muscle) | Bioluminescent Reporter (FFA-SS-Luc) | Increased fatty acid uptake | in vivo | [2] |
| 9,10-diHOME | Treg Cell Differentiation | in vitro culture with naive T cells | Promoted Treg differentiation | 10 µM | [3] |
| 12,13-diHOME | Treg Cell Differentiation | in vitro culture with naive T cells | No effect | 10 µM | [3] |
| 9-HODE | GPR132 Activation | β-arrestin Recruitment | GPR132 activation | 100 nM | [4] |
| 13-HODE | PPARγ Activation | Luciferase Reporter Assay | PPARγ activation | Micromolar concentrations | [5] |
| 9,10-diHOME & 12,13-diHOME | PPARγ Activation | Not specified | Both act as PPARγ ligands | Not specified | [6] |
Table 2: Physiological and Pathophysiological Effects
| Metabolite | Biological Effect | Model System | Key Findings | Citation |
| 12,13-diHOME | Brown Adipose Tissue (BAT) Activation | Humans and Mice | Increased circulating levels upon cold exposure and exercise; promotes BAT fuel uptake. | [1][2] |
| 12,13-diHOME | Systemic Metabolism | Humans | Plasma levels are negatively correlated with BMI and insulin (B600854) resistance. | [1] |
| 9,10-diHOME | Systemic Metabolism | Humans | Plasma levels are inversely associated with BMI. | [7] |
| 9-HODE | Inflammation | Macrophages | Pro-inflammatory effects mediated through GPR132. | |
| 13-HODE | Inflammation | Macrophages | Can exert anti-inflammatory effects through PPARγ activation. | |
| 12,13-diHOME | Allergic Response | Mice | Can induce pro-allergic immune dysfunction. | [6] |
Signaling and Metabolic Pathways
The biological effects of these metabolites are dictated by their upstream biosynthetic pathways and the downstream signaling cascades they initiate.
References
- 1. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Brown Fat-Activating Lipokine 12,13-diHOME in Human Milk Is Associated With Infant Adiposity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Platforms for 12,13-DiHOME Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a lipokine of significant interest in metabolic research. The objective is to offer a clear overview of the available platforms, their performance, and detailed experimental protocols to ensure data accuracy and reproducibility across different studies and laboratories.
Introduction to 12,13-DiHOME and Analytical Considerations
12,13-DiHOME is a bioactive lipid derived from linoleic acid that has been identified as a key signaling molecule in processes such as brown adipose tissue (BAT) activation, fatty acid uptake, and thermogenesis.[1][2] Its role in metabolic health has spurred a demand for robust and reliable analytical methods for its quantification in various biological matrices. The primary analytical challenge lies in achieving high sensitivity and selectivity due to the low endogenous concentrations of 12,13-DiHOME and the complexity of biological samples. This guide focuses on the prevalent analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses the theoretical application of Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Platforms
While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely documented and utilized platform for 12,13-DiHOME analysis, Gas Chromatography-Mass Spectrometry (GC-MS) presents a potential alternative, particularly for broader metabolomic profiling. The choice between these platforms is dictated by factors such as sensitivity requirements, sample throughput, and the specific research question.
Table 1: Comparison of LC-MS/MS and GC-MS for 12,13-DiHOME Analysis
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of analytes in a liquid mobile phase followed by mass-based detection and fragmentation for specific quantification. | Separation of volatile or derivatized analytes in a gaseous mobile phase followed by mass-based detection. |
| Sample Preparation | Typically involves protein precipitation and liquid-liquid or solid-phase extraction. Derivatization is generally not required.[1] | Requires derivatization to increase the volatility of 12,13-DiHOME (e.g., silylation or esterification).[2][3] |
| Sensitivity | High sensitivity, often in the picogram to femtogram range, suitable for detecting low endogenous levels.[1] | Can achieve high sensitivity, but may be limited by the efficiency of the derivatization step. |
| Selectivity | Excellent selectivity is achieved through Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions.[1] | High selectivity based on chromatographic retention time and characteristic mass fragmentation patterns. |
| Throughput | Generally higher throughput due to simpler sample preparation. | Can be lower throughput due to the additional derivatization step. |
| Instrumentation Cost | Generally higher initial investment and maintenance costs. | Lower initial investment and maintenance costs compared to LC-MS/MS. |
| Published Applications for 12,13-DiHOME | Numerous studies have published validated LC-MS/MS methods for 12,13-DiHOME quantification in various biological matrices.[1][4][5] | No specific, widely adopted GC-MS methods for 12,13-DiHOME have been identified in the reviewed literature. |
Quantitative Performance Data
The following table summarizes representative quantitative data for the analysis of 12,13-DiHOME using LC-MS/MS, as reported in the scientific literature. Due to the lack of published GC-MS methods for this specific analyte, a direct quantitative comparison is not currently possible.
Table 2: Representative Quantitative Performance of LC-MS/MS for 12,13-DiHOME
| Parameter | Reported Value/Range | Biological Matrix | Reference |
| Calibration Curve Range | 0.01 pg/µL to 100 pg/µL | Plasma/Serum | [1] |
| Internal Standard | d4-9,10-diHOME or 12,13-diHOME-d4 | Plasma/Serum | [1][5] |
Experimental Protocols
LC-MS/MS Method for 12,13-DiHOME Quantification in Plasma/Serum
This protocol is a synthesis of methodologies reported in the literature.[1][5]
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To 100 µL of plasma or serum, add the internal standard (e.g., 12,13-diHOME-d4) to a final concentration of 20 ng/mL.[5]
-
Protein Precipitation: Add 400 µL of cold methanol (B129727), vortex thoroughly, and centrifuge to pellet the precipitated proteins.
-
Acidification: Transfer the supernatant to a new tube and add 3 mL of acidified water (pH 3.5).
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methyl formate.
-
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of a methanol:water (1:1, v/v) solution for LC-MS/MS analysis.[1]
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC system equipped with a C18 reversed-phase column (e.g., 150 x 0.5 mm, 4 µm).[1]
-
Mobile Phase: A gradient of mobile phase A (e.g., 100% water with 0.1% formic acid) and mobile phase B (e.g., 100% acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor and product ion transitions for 12,13-DiHOME and its internal standard.
Theoretical GC-MS Method for 12,13-DiHOME Analysis
This protocol is a hypothetical workflow based on general principles for the analysis of fatty acid metabolites by GC-MS.[2][3]
a. Sample Preparation and Derivatization
-
Lipid Extraction: Perform a lipid extraction from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Saponification: Saponify the lipid extract to release the free fatty acids, including 12,13-DiHOME.
-
Derivatization:
-
Convert the carboxylic acid and hydroxyl groups of 12,13-DiHOME to more volatile esters and ethers. A common approach is a two-step derivatization:
-
Esterification: Convert the carboxylic acid to a methyl ester (FAME) using a reagent like BF3-methanol.
-
Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a reagent like BSTFA with TMCS.
-
-
-
Extraction of Derivatives: Extract the derivatized 12,13-DiHOME into a non-polar solvent (e.g., hexane) for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A GC system equipped with a capillary column suitable for fatty acid analysis (e.g., a mid-polarity column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) mode.
-
Data Acquisition: For a single quadrupole instrument, use selected ion monitoring (SIM) of characteristic fragment ions. For a triple quadrupole, MRM can be used for enhanced selectivity.
Visualizations
Caption: Biosynthesis and primary signaling pathway of 12,13-DiHOME.
Caption: Comparative experimental workflows for 12,13-DiHOME analysis.
References
- 1. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Significance of threo-12,13-Dihydroxyoctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological significance of threo-12,13-dihydroxyoctadecanoic acid and its related oxidized lipid molecules across different species. It is designed to be an objective resource, presenting available experimental data to facilitate further research and development.
Introduction
This compound is a saturated fatty acid belonging to the family of oxidized linoleic acid metabolites (oxylipins). These molecules are increasingly recognized for their diverse biological activities, acting as signaling molecules in a variety of physiological and pathological processes. While much of the research has focused on its unsaturated analog, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), understanding the specific roles of the saturated form is crucial for a complete picture of oxylipin biology. This guide will compare the known functions of this compound and its alternatives in mammals, plants, and insects, supported by experimental data and detailed methodologies.
Comparative Biological Activity
The biological effects of dihydroxyoctadecanoic acid isomers can vary significantly depending on the species and the specific isomer. The following sections and tables summarize the current understanding of their roles in different biological systems.
In Mammals: Pro-inflammatory and Nociceptive Roles
In mammals, the unsaturated analog 12,13-DiHOME has been identified as a pro-inflammatory mediator and is implicated in pain signaling. It acts as an endogenous agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are key players in nociception and inflammation.[1][2] Activation of these channels by 12,13-DiHOME can lead to thermal hyperalgesia.[2]
Furthermore, 12,13-DiHOME has been shown to promote the polarization of macrophages towards a pro-inflammatory M1 phenotype.[3] This shift is characterized by the increased production of pro-inflammatory cytokines such as IL-1β and IL-6.[3]
While direct quantitative data for the anti-inflammatory or pro-inflammatory IC50/EC50 values of this compound are limited, studies on related hydroxystearic acid isomers provide some insight into their potential bioactivity. For instance, different positional isomers of hydroxystearic acid have shown varying antiproliferative effects on human cancer cell lines.[4]
Table 1: Comparative Effects of Dihydroxyoctadecanoic Acid Analogs in Mammals
| Compound | Species/Cell Line | Biological Effect | Quantitative Data (IC50/EC50) |
| 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) | Murine sensory neurons | Activation of TRPV1 and TRPA1 channels, leading to thermal hyperalgesia.[1][2] | Not explicitly reported. |
| 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) | Human and mouse macrophages | Promotes pro-inflammatory (M1) macrophage polarization; increases IL-1β and IL-6 production.[3] | Not explicitly reported. |
| 7-hydroxystearic acid (7-HSA) | Human cancer cell lines (HT29, HeLa, MCF7, PC3, NLF) | Growth inhibition.[4] | IC50 values ranging from 14.7 to 26.6 µM.[4] |
| 9-hydroxystearic acid (9-HSA) | Human cancer cell lines (CaCo-2, HT29, HeLa, MCF7) | Growth inhibition.[4] | IC50 values ranging from 32.6 to >100 µM.[4] |
| 5-hydroxystearic acid (5-HSA) | Human cancer cell lines (CaCo-2, HeLa) | Growth inhibition.[4] | IC50 values of 25.1 and 22.1 µM, respectively.[4] |
In Plants: Role in Defense Signaling
In the plant kingdom, oxylipins, including precursors to dihydroxy fatty acids, are integral components of the octadecanoid pathway, which regulates defense responses against herbivores and pathogens.[5] The central signaling molecule in this pathway is jasmonic acid (JA) and its derivatives, which are synthesized from linolenic acid. The formation of 12-oxo-phytodienoic acid (OPDA) is a key step in this pathway.[5][6]
While direct evidence for the role of this compound in plant defense is scarce, the induction of defense-related genes by other oxylipins is well-documented. For example, OPDA can trigger the expression of a specific set of genes independently of JA, highlighting the complexity of oxylipin signaling in plants.[7]
Table 2: Effects of Oxylipins on Plant Defense Gene Expression
| Compound | Plant Species | Target Gene(s) | Method of Analysis |
| 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana | Various defense-related genes | Microarray analysis, qRT-PCR[6][7] |
| Jasmonic Acid (JA) | Arabidopsis thaliana | JAZ repressors, MYC2 transcription factor | qRT-PCR, Genetic analysis[8] |
In Insects: Immunomodulatory Effects
In insects, oxylipins derived from linoleic acid, such as epoxyoctadecamonoenoic acids (EpOMEs) and their corresponding diols (DiHOMEs), have been shown to possess immunosuppressive properties. Specifically, 12,13-EpOME was found to be more potent than 9,10-EpOME in suppressing cellular and humoral immune responses in the lepidopteran insect Spodoptera exigua.[1] Interestingly, the corresponding DiHOMEs did not inhibit cellular immunity but did upregulate the expression of certain antimicrobial peptides that were suppressed by EpOMEs.[1] This suggests a complex regulatory role for these oxidized fatty acids in insect immunity.
Table 3: Immunomodulatory Effects of Linoleic Acid Metabolites in Insects
| Compound | Insect Species | Immune Response Affected | Quantitative Effect |
| 12,13-Epoxyoctadecamonoenoic acid (12,13-EpOME) | Spodoptera exigua | Suppression of nodule formation (cellular immunity).[1] | Dose-dependent inhibition.[1] |
| 9,10-Epoxyoctadecamonoenoic acid (9,10-EpOME) | Spodoptera exigua | Suppression of nodule formation (cellular immunity).[1] | Less potent than 12,13-EpOME.[1] |
| Dihydroxyoctadecamonoenoic acids (DiHOMEs) | Spodoptera exigua | No inhibition of cellular immunity; upregulation of some antimicrobial peptides.[1] | Not specified. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols relevant to the study of this compound and its analogs.
Protocol 1: Calcium Imaging for TRPV1 Activation Assay
Objective: To measure the activation of TRPV1 channels in response to lipid agonists.
Cell Culture: HEK-293 cells are transiently transfected with the TRPV1 expression vector.
Procedure:
-
Transfected cells are plated on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Cells are continuously perfused with a physiological saline solution.
-
The test compound (e.g., this compound, 12,13-DiHOME, or capsaicin (B1668287) as a positive control) is applied via the perfusion system.
-
Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data are expressed as the ratio of fluorescence at two excitation wavelengths (for Fura-2) or as a change in fluorescence intensity relative to the baseline (for Fluo-4).
Protocol 2: Macrophage Stimulation and Cytokine Analysis
Objective: To assess the effect of oxidized lipids on macrophage activation and pro-inflammatory cytokine production.
Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are used.
Procedure:
-
Macrophages are plated in multi-well plates and allowed to adhere.
-
Cells are then treated with the test compound (e.g., this compound or 12,13-DiHOME) in the presence or absence of a co-stimulant like lipopolysaccharide (LPS).
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
To analyze changes in gene expression, RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (qRT-PCR) using primers for target cytokine genes.
Protocol 3: Analysis of Oxylipins in Plant Tissues by LC-MS/MS
Objective: To extract and quantify oxidized fatty acids from plant material.
Procedure:
-
Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Lipids are extracted from the powdered tissue using a solvent system such as 2-propanol/water/ethyl acetate.
-
An internal standard (e.g., a deuterated analog of the analyte) is added at the beginning of the extraction to correct for losses.
-
The lipid extract is subjected to solid-phase extraction (SPE) for purification and enrichment of the oxylipin fraction.
-
The purified sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analytes are separated on a reverse-phase column and detected using multiple reaction monitoring (MRM) for specific and sensitive quantification.
Protocol 4: Insect Hemocyte Phagocytosis Assay via Flow Cytometry
Objective: To measure the effect of oxylipins on the phagocytic activity of insect immune cells.
Procedure:
-
Hemolymph is collected from insects into an anticoagulant buffer.
-
The hemocytes are incubated with the test compound (e.g., this compound or its analogs).
-
Fluorescently labeled particles (e.g., pHrodo™ Red Zymosan bioparticles) are added to the hemocyte suspension.[4]
-
After an incubation period to allow for phagocytosis, the cells are analyzed by flow cytometry.[4]
-
The percentage of fluorescently positive cells (indicating phagocytosis) and the mean fluorescence intensity are quantified to assess phagocytic activity.[4]
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound and its related oxidized fatty acids are emerging as important signaling molecules with diverse biological functions across different species. In mammals, they are implicated in inflammation and pain, while in plants and insects, they play crucial roles in defense and immunity. This guide has summarized the available comparative data and provided an overview of key experimental protocols to facilitate further investigation into this fascinating class of lipids. The continued study of these molecules holds significant promise for the development of new therapeutic agents and a deeper understanding of fundamental biological processes.
References
- 1. Oxylipin Biosynthesis Genes Positively Regulate Programmed Cell Death during Compatible Infections with the Synergistic Pair Potato Virus X-Potato Virus Y and Tomato Spotted Wilt Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 12,13-diHOME Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterising phagocytes and measuring phagocytosis from live Galleria mellonella larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 8. Arabidopsis jasmonate signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of threo-12,13-Dihydroxyoctadecanoic Acid (12,13-diHOME) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparison of threo-12,13-dihydroxyoctadecanoic acid (12,13-diHOME), a lipokine with significant potential in metabolic and cardiovascular research. We will delve into its biological activities, mechanism of action, and compare its performance with other relevant molecules based on available experimental data.
Introduction to 12,13-diHOME
This compound, commonly known as 12,13-diHOME, is an oxidized linoleic acid metabolite that has emerged as a key signaling molecule in energy metabolism.[1][2][3] It is primarily released by brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.[4][5][6][7] Circulating levels of 12,13-diHOME have been shown to be inversely correlated with body mass index (BMI) and insulin (B600854) resistance, highlighting its potential as a therapeutic target for metabolic diseases.[5][8]
Comparative Analysis of Biological Activities
The primary biological function of 12,13-diHOME is the stimulation of fatty acid (FA) uptake and utilization in skeletal muscle and brown adipose tissue.[2][4][5][6] This action is crucial for thermogenesis and overall metabolic homeostasis. While other lipokines also influence metabolism, 12,13-diHOME exhibits a distinct profile.
Comparison with Other Lipokines
| Lipokine | Primary Source | Primary Target Tissue(s) | Key Biological Effects | Reference |
| 12,13-diHOME | Brown Adipose Tissue (BAT) | Skeletal Muscle, BAT, Heart | - Increases fatty acid uptake and oxidation - Enhances mitochondrial respiration - Improves cardiac function | [1][4][5] |
| 9,10-diHOME | Linoleic Acid Metabolism | Various | - Pro-inflammatory effects in some contexts - Less correlated with exercise-induced metabolic benefits compared to 12,13-diHOME | [4][9][10] |
| FAHFAs (e.g., 9-PAHSA) | Adipose Tissue | Adipose Tissue, Pancreatic β-cells | - Enhances glucose-stimulated insulin secretion - Improves glucose tolerance and insulin sensitivity | [11] |
| Palmitoleate (C16:1n7) | Adipose Tissue | Liver, Skeletal Muscle | - Improves hepatic and muscle insulin sensitivity - Suppresses inflammation | [7] |
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of 12,13-diHOME.
In Vitro Studies: Effects on Cellular Metabolism
| Cell Type | Treatment | Concentration | Duration | Outcome | Fold/Percent Change | Reference |
| C2C12 Myotubes | 12,13-diHOME | 1 µM | 16 hours | Basal Oxygen Consumption Rate (OCR) | ~1.25-fold increase | [4] |
| C2C12 Myotubes | 12,13-diHOME | 1 µM | 16 hours | Maximal Uncoupled Respiration | ~1.3-fold increase | [4] |
| C2C12 Myotubes | 12,13-diHOME | 1 µM | 1 hour | Fatty Acid Uptake | ~1.5-fold increase | [4] |
| Primary Brown Adipocytes | 12,13-diHOME | 1 µM | 15 minutes | Fatty Acid Uptake | ~1.75-fold increase | [5] |
| Isolated Cardiomyocytes | 12,13-diHOME | 1 µM | - | Basal Oxygen Consumption Rate (OCR) | Significant Increase | [1] |
| Isolated Cardiomyocytes | 12,13-diHOME | 1 µM | - | Maximal Respiratory Capacity | Significant Increase | [1] |
In Vivo Studies: Effects on Systemic Metabolism and Function
| Animal Model | Treatment | Dosage | Route | Duration | Outcome | Effect | Reference |
| Mice | 12,13-diHOME | 10 µg/kg | IV injection | Acute | Skeletal Muscle Fatty Acid Uptake | Increased | [4] |
| Diet-Induced Obese Mice | 12,13-diHOME | 10 µg/kg/day | IP injection | 2 weeks | Circulating Triglycerides | Decreased | [10] |
| Mice | 12,13-diHOME | 1 µg/kg | IP injection | Acute | Cold Tolerance | Enhanced | [5] |
| Aged Mice | 12,13-diHOME | Sustained release | Tissue Nanotransfection | 8 weeks | Cardiac Function | Preserved | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
C2C12 Myotube Fatty Acid Uptake Assay
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.
-
Treatment: Differentiated myotubes are treated with 1 µM 12,13-diHOME or vehicle control for a specified duration (e.g., 1 hour).
-
Fatty Acid Uptake Measurement: Cells are incubated with radiolabeled fatty acids, such as [14C]palmitate, for a defined period.
-
Analysis: After incubation, cells are washed to remove excess radiolabeled substrate. The cells are then lysed, and the incorporated radioactivity is measured using a scintillation counter. Protein concentration is determined to normalize the data.
Isolated Cardiomyocyte Respiration Assay
-
Cardiomyocyte Isolation: Ventricular myocytes are isolated from adult mice by enzymatic digestion.
-
Seahorse Assay: Isolated cardiomyocytes are seeded in a Seahorse XF24 cell culture microplate.
-
Treatment: Cells are treated with 12,13-diHOME or vehicle.
-
Mitochondrial Respiration Measurement: A Seahorse XF Analyzer is used to measure oxygen consumption rates (OCR). Sequential injections of oligomycin, FCCP, and rotenone/antimycin A are used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Normalization: OCR values are normalized to the total protein content per well.
In Vivo Fatty Acid Uptake in Mouse Skeletal Muscle
-
Animal Model: Mice are anesthetized.
-
Treatment: A bolus of 12,13-diHOME (e.g., 10 µg/kg) or vehicle is administered via intravenous injection.
-
Tracer Injection: A radiolabeled fatty acid tracer, such as 18F-palmitate, is injected.
-
Imaging: Dynamic PET/CT imaging is performed to visualize and quantify the uptake of the tracer in skeletal muscle.
-
Analysis: Regions of interest are drawn over the skeletal muscle to determine the tissue-specific uptake of the radiolabeled fatty acid.
Signaling Pathways and Mechanisms of Action
The biological effects of 12,13-diHOME are mediated through specific signaling pathways that lead to increased fatty acid transport and metabolism.
Biosynthesis of 12,13-diHOME
The synthesis of 12,13-diHOME begins with the dietary essential fatty acid, linoleic acid.
References
- 1. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The proposed systemic thermogenic metabolites succinate and 12,13-diHOME are inversely associated with adiposity and related metabolic traits: evidence from a large human cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
The Emerging Role of 12,13-DiHOME in Metabolic Health: A Comparative Guide
For researchers, scientists, and drug development professionals, the lipokine 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) has emerged as a promising area of investigation for its potential therapeutic applications in metabolic diseases. This guide provides a comparative analysis of 12,13-diHOME's performance against other metabolic mediators, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Recent scientific evidence has highlighted the significant role of 12,13-diHOME, an oxylipin derived from linoleic acid, in improving metabolic health.[1][2] This bioactive molecule is gaining prominence for its association with the activation of brown adipose tissue (BAT), a key player in energy expenditure and thermogenesis.[1][2] Increased circulating levels of 12,13-diHOME, stimulated by factors such as cold exposure and physical exercise, have been linked to enhanced fatty acid uptake by BAT and the browning of white adipose tissue (WAT).[1][2]
This guide will delve into the quantitative data from key studies, outline the experimental protocols used to generate this data, and provide a visual representation of the underlying biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a large human cross-sectional study investigating the association between plasma 12,13-diHOME levels and various metabolic parameters. For comparison, data on succinate (B1194679), another metabolite implicated in BAT thermogenesis, is also included where available.
Table 1: Association of Plasma 12,13-diHOME and Succinate with Adiposity
| Metabolite | Parameter | Association per 1-SD Increase | 95% Confidence Interval | p-value |
| 12,13-diHOME | Total Fat Mass | -0.08 SD | -0.15 to -0.01 | <0.05 |
| Visceral Fat Mass | -0.09 SD | -0.15 to -0.03 | <0.05 | |
| Succinate | Total Fat Mass | -0.15 SD | -0.28 to -0.03 | <0.05 |
Data extracted from a study with 2248 individuals.[3][4][5]
Table 2: Association of Plasma 12,13-diHOME with Metabolic Profile
| Metabolite | Parameter | Association per 1-SD Increase | 95% Confidence Interval | Equivalent Reduction |
| 12,13-diHOME | Fasting Plasma Insulin | -0.10 SD | -0.16 to -0.02 | 5.1 pmol/l |
| Plasma Triacylglycerols | -0.10 SD | -0.17 to -0.04 | 0.082 mmol/l |
Data extracted from a study with 2248 individuals.[3][4][5]
Comparative Analysis with Other Metabolic Mediators
While 12,13-diHOME shows significant promise, it is crucial to consider its effects in the context of other molecules involved in metabolic regulation.
-
9,10-diHOME: A regioisomer of 12,13-diHOME, 9,10-diHOME, is also a linoleic acid metabolite.[6][7] Both act as ligands for peroxisome proliferator-activated receptor (PPAR)γ, influencing the expression of genes involved in fatty acid uptake and metabolism.[6] However, studies suggest that 12,13-diHOME is more specifically linked to the thermogenic activity of BAT.[6]
-
Succinate: This tricarboxylic acid (TCA) cycle intermediate has been identified as a key driver of BAT thermogenesis, independent of the classical adrenergic signaling pathway.[1][2] Systemic administration of succinate in mice has been shown to protect against diet-induced obesity and improve glucose tolerance.[1] While both 12,13-diHOME and succinate are linked to BAT activation, they appear to operate through distinct mechanisms.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of 12,13-diHOME production and its metabolic effects.
References
- 1. Accumulation of succinate controls activation of adipose tissue thermogenesis. | Broad Institute [broadinstitute.org]
- 2. Accumulation of succinate controls activation of adipose tissue thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary succinate supplementation to maternal mice improves fetal brown adipose tissue development and thermogenesis of female offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exogenous succinate impacts mouse brown adipose tissue mitochondrial proteome and potentiates body mass reduction induced by liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 12,13-DiHOME and 9,10-DiHOME: Key Regulators in Metabolism and Immunity
A detailed analysis of two regioisomeric linoleic acid metabolites, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) and 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), reveals their distinct and pivotal roles in regulating metabolic and immune homeostasis. Derived from the ubiquitous dietary omega-6 fatty acid, linoleic acid, these signaling lipids, while structurally similar, exhibit divergent biological activities, positioning them as intriguing targets for therapeutic development in metabolic disorders and inflammatory diseases.
This guide provides a comprehensive comparison of 12,13-DiHOME and 9,10-DiHOME, summarizing their biosynthesis, signaling pathways, and physiological functions. It presents available quantitative data from experimental studies and details the methodologies used to elucidate their effects.
Biosynthesis of 12,13-DiHOME and 9,10-DiHOME
Both 12,13-DiHOME and 9,10-DiHOME are downstream metabolites of linoleic acid. The biosynthetic pathway is initiated by cytochrome P450 (CYP) enzymes, which convert linoleic acid into its corresponding epoxides: 12,13-epoxyoctadecenoic acid (12,13-EpOME) and 9,10-epoxyoctadecenoic acid (9,10-EpOME). These epoxides are then hydrolyzed by soluble epoxide hydrolase (sEH) to form the respective diols, 12,13-DiHOME and 9,10-DiHOME.[1][2]
Quantitative Comparison of Biological Activities
While direct head-to-head quantitative comparisons are limited in the literature, the following table summarizes the key biological effects and observed concentrations from various studies.
| Feature | 12,13-DiHOME | 9,10-DiHOME |
| Primary Function | Metabolic Regulation: Stimulator of brown adipose tissue (BAT) activity and fatty acid uptake.[3][4][5] | Immune Regulation: Inducer of regulatory T cell (Treg) differentiation. |
| Key Target Tissues | Brown Adipose Tissue (BAT), Skeletal Muscle.[2][6] | Immune Cells (specifically dendritic cells and T cells). |
| Mechanism of Action | Promotes translocation of fatty acid transporters FATP1 and CD36 to the cell membrane in brown adipocytes.[3][4][7] | Acts as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist to modulate dendritic cell function, leading to Treg differentiation.[8][9] |
| Physiological Stimuli | Cold exposure, Exercise.[1][6] | Gut microbiota metabolism of linoleic acid. |
| Reported In Vivo Dose | 1 µg/kg in mice to increase fatty acid uptake in skeletal muscle.[6] | Data not available for in vivo Treg induction. |
| Correlation with BMI | Negatively correlated with Body Mass Index (BMI) and insulin (B600854) resistance.[1][3] | Data less conclusive, though some studies suggest an inverse association with BMI. |
| Pathophysiological Role | Elevated levels in neonates are correlated with an increased risk of developing asthma.[1][2] High concentrations have been implicated in pathologic inflammation and impaired innate immune function.[10] | Implicated in acute respiratory distress syndrome (ARDS) and has been shown to be cytotoxic at high concentrations.[2] |
Signaling Pathways
The distinct biological functions of 12,13-DiHOME and 9,10-DiHOME are mediated through different signaling pathways.
12,13-DiHOME Signaling in Brown Adipocytes: 12,13-DiHOME enhances the capacity of brown adipocytes to take up fatty acids, which are then used as fuel for thermogenesis. This is achieved by promoting the translocation of the fatty acid transporters FATP1 and CD36 from intracellular stores to the plasma membrane.
9,10-DiHOME Signaling in Immune Cells: 9,10-DiHOME promotes the differentiation of naïve T cells into regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance. This process is mediated through the activation of PPARγ in dendritic cells, which in turn influences T cell differentiation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the functions of 12,13-DiHOME and 9,10-DiHOME.
Quantification of DiHOMEs in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of 12,13-DiHOME and 9,10-DiHOME in plasma or serum.
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of sample, add an internal standard solution containing deuterated analogs of 12,13-DiHOME and 9,10-DiHOME.
-
Perform lipid extraction using a solvent system such as chloroform/methanol or methyl tert-butyl ether (MTBE)/methanol.[11]
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic layer and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
Optimize MRM transitions for both the analytes and their deuterated internal standards.
-
Quantify the concentration of each DiHOME by comparing the peak area ratio of the analyte to its internal standard against a standard curve.[12][13]
-
In Vitro Fatty Acid Uptake Assay in Brown Adipocytes
This protocol is designed to assess the effect of 12,13-DiHOME on fatty acid uptake in differentiated brown adipocytes.
-
Cell Culture and Differentiation:
-
Culture pre-adipocyte cell lines (e.g., 3T3-L1 or primary brown pre-adipocytes) in growth medium.
-
Induce differentiation into mature adipocytes using a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Maintain the differentiated adipocytes in a maintenance medium until they accumulate lipid droplets.[14]
-
-
Fatty Acid Uptake Assay:
-
Seed differentiated adipocytes in a multi-well plate.
-
Wash the cells and incubate them in a serum-free medium.
-
Treat the cells with either vehicle or varying concentrations of 12,13-DiHOME for a specified period.
-
Add a fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12) or a radiolabeled fatty acid (e.g., [14C]-palmitate) to the cells.[3][15][16]
-
Incubate for a short period to allow for fatty acid uptake.
-
Wash the cells to remove excess unincorporated fatty acids.
-
Lyse the cells and measure the intracellular fluorescence or radioactivity using a plate reader or scintillation counter, respectively.
-
Normalize the fatty acid uptake to the total protein content of the cell lysate.
-
In Vitro Regulatory T Cell (Treg) Differentiation Assay
This protocol is used to evaluate the effect of 9,10-DiHOME on the differentiation of naïve CD4+ T cells into Tregs.
-
Isolation of Naïve CD4+ T Cells:
-
Treg Differentiation Culture:
-
Culture the isolated naïve CD4+ T cells in a plate pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
Supplement the culture medium with TGF-β and IL-2 to create Treg-polarizing conditions.[19]
-
Treat the cells with either vehicle or varying concentrations of 9,10-DiHOME and 12,13-DiHOME (as a negative control).
-
Culture the cells for 3-5 days.
-
-
Analysis of Treg Differentiation:
Conclusion
12,13-DiHOME and 9,10-DiHOME are two important lipid mediators derived from linoleic acid with distinct and non-overlapping biological functions. 12,13-DiHOME is a key regulator of energy metabolism, promoting fatty acid uptake in brown adipose tissue and skeletal muscle, and is induced by beneficial physiological stimuli like cold and exercise. In contrast, 9,10-DiHOME plays a crucial role in immune tolerance by promoting the differentiation of regulatory T cells.
While both molecules have been implicated in pathological conditions at high concentrations, their distinct physiological roles at lower concentrations make them exciting targets for further research and potential therapeutic intervention. Future studies focusing on a direct quantitative comparison of their potencies, receptor affinities, and downstream signaling events will be crucial for a more complete understanding of these fascinating regioisomeric lipids.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue | CoLab [colab.ws]
- 6. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARγ is a major driver of the accumulation and phenotype of adipose-tissue Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insight into PPARγ and Tregs in Atherosclerotic Immune Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. In vitro Differentiation of Thymic Treg Cell Progenitors to Mature Thymic Treg Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized threo-12,13-Dihydroxyoctadecanoic Acid: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of threo-12,13-dihydroxyoctadecanoic acid, a molecule of interest in various research fields, necessitates rigorous structural confirmation. This guide provides a comparative overview of key analytical techniques essential for verifying the chemical structure and stereochemistry of the synthesized product. We present expected data based on closely related compounds and established principles of spectroscopic analysis, alongside detailed experimental protocols.
Data Presentation: A Comparative Overview of Analytical Techniques
Confirming the structure of this compound requires a multi-faceted analytical approach. The following table summarizes the expected outcomes and key discriminative features for the most effective analytical methods.
| Analytical Technique | Parameter | Expected Value/Observation for this compound | Comparison with erythro Isomer and Other Alternatives |
| ¹H NMR | Chemical Shift (δ) of CH-OH protons | ~3.4 - 3.6 ppm (multiplet) | The chemical shifts for the methine protons in threo and erythro isomers are typically different, with the threo isomer often appearing at a slightly higher field. |
| ¹³C NMR | Chemical Shift (δ) of C-OH carbons | ~74 - 76 ppm | The key diagnostic feature is the chemical shift of the carbons alpha to the hydroxyl-bearing carbons. In threo isomers, these carbons are shielded compared to the erythro isomers. |
| Mass Spectrometry (EI-MS) | Key Fragmentation Ions (m/z) | M-H₂O, M-C₅H₁₁ (cleavage α to C13), M-C₁₁H₂₂O₂ (cleavage α to C12) | The fragmentation pattern will be distinct from other positional isomers of dihydroxyoctadecanoic acid (e.g., 9,10-dihydroxyoctadecanoic acid), which will show cleavage at different points in the fatty acid chain. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ Ion | 315.25 | This provides the molecular weight of the deprotonated molecule, confirming the elemental composition. |
| FTIR Spectroscopy | Key Vibrational Frequencies (cm⁻¹) | ~3300 (O-H stretch, broad), ~2920 & ~2850 (C-H stretch), ~1710 (C=O stretch), ~1100 (C-O stretch) | The overall spectrum will be similar to other long-chain fatty acids with hydroxyl groups. The broad O-H stretch is characteristic of the hydroxyl groups. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of vicinal diols from alkenes is through epoxidation followed by acid-catalyzed hydrolysis. This protocol is adapted from the synthesis of threo-9,10-dihydroxystearic acid from oleic acid and is expected to yield the desired this compound from the corresponding alkene precursor.
Materials:
-
12-Octadecenoic acid
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Perchloric acid (70%)
-
Sodium bicarbonate
-
Sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Epoxidation: Dissolve 12-octadecenoic acid in DCM. Add m-CPBA portion-wise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Hydrolysis: Concentrate the organic layer under reduced pressure. Dissolve the resulting epoxide in a mixture of acetone (B3395972) and water. Add a catalytic amount of perchloric acid and stir at 50°C for 12 hours.
-
Purification: After cooling, the product will precipitate. Filter the solid and wash with cold water. Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound.
Analytical Methods for Structural Confirmation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Key signals to observe are the multiplets corresponding to the two protons on the carbons bearing the hydroxyl groups (expected around 3.4-3.6 ppm).
-
¹³C NMR: Acquire the spectrum on the same instrument. The chemical shifts of the two carbons attached to the hydroxyl groups (expected around 74-76 ppm) and the adjacent carbons are crucial for confirming the position of the diol and its threo configuration.
2. Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): Introduce a small amount of the sample (as a methyl ester derivative for better volatility) into the mass spectrometer. The fragmentation pattern, particularly the cleavage on either side of the diol, will confirm the location of the hydroxyl groups.
-
Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent like methanol or acetonitrile (B52724) with a small amount of formic acid (for positive ion mode) or ammonia (B1221849) (for negative ion mode). Infuse the solution into the ESI source. The detection of the deprotonated molecule [M-H]⁻ at m/z 315.25 will confirm the molecular weight.
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an ATR accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. The presence of a broad absorption band around 3300 cm⁻¹ (O-H stretch), sharp peaks around 2920 and 2850 cm⁻¹ (C-H stretch), a strong peak around 1710 cm⁻¹ (C=O stretch of the carboxylic acid), and a peak around 1100 cm⁻¹ (C-O stretch) will support the presence of the key functional groups.
Mandatory Visualization
Caption: Experimental workflow for synthesis and structural confirmation.
This comprehensive guide provides researchers with the necessary framework to confidently synthesize and structurally verify this compound. By comparing the obtained experimental data with the expected values and patterns outlined here, the identity and stereochemistry of the synthesized molecule can be unequivocally established.
inter-laboratory comparison of 12,13-DiHOME quantification
An Inter-Laboratory Comparison Guide to 12,13-DiHOME Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive lipids is paramount. 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), a lipokine derived from linoleic acid, has emerged as a significant signaling molecule in metabolic regulation and inflammatory processes.[1][2][3] Its role in brown adipose tissue (BAT) activation, fatty acid uptake in skeletal muscle, and potential as a therapeutic target for metabolic diseases necessitates reliable and reproducible quantification methods across different laboratories.[2][4][5] This guide provides a comparative overview of methodologies for 12,13-DiHOME quantification, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most commonly employed technique.
Comparative Analysis of Quantification Protocols
The quantification of 12,13-DiHOME in biological matrices is predominantly achieved through LC-MS/MS, which offers high sensitivity and specificity.[4][6][7] While the general approach is consistent, specific parameters and procedures can vary between laboratories, potentially impacting the comparability of results. The following tables summarize key experimental details from various studies to facilitate an inter-laboratory comparison.
Table 1: Sample Preparation and Lipid Extraction
| Parameter | Study 1 (Lynes et al., 2017)[6] | Study 2 (Stanford et al., 2018)[4] | Study 3 (Leiria et al., 2019)[8] | Study 4 (Sakamaki et al., 2024)[7] |
| Biological Matrix | Human plasma, mouse serum, tissue homogenates | Human and mouse plasma | Mouse plasma, heart tissue | Human maternal and umbilical cord plasma |
| Extraction Method | Solid-Phase Extraction (SPE) with C18 cartridges | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Internal Standard | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Solvents | HPLC or LC-MS/MS grade solvents | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Study 1 (Lynes et al., 2017)[6] | Study 2 (Stanford et al., 2018)[4] | Study 3 (Leiria et al., 2019)[8] | Study 4 (Sakamaki et al., 2024)[7] |
| LC System | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Column | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Mobile Phase | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| MS System | Tandem Mass Spectrometry | Tandem Mass Spectrometry | Tandem Mass Spectrometry | Mass Spectrometry |
| Ionization Mode | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Monitored Transitions | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Quantification | Against a standard calibration curve | Not explicitly stated | Against a standard calibration curve with a range of 0.01 pg/μl to 1000 pg/μl | Comprehensive analysis and quantification |
Experimental Protocols and Workflows
A generalized workflow for the quantification of 12,13-DiHOME using LC-MS/MS can be inferred from the common practices in the field. This typically involves sample collection, lipid extraction, chromatographic separation, and mass spectrometric detection.
Signaling Pathways of 12,13-DiHOME
12,13-DiHOME is synthesized from linoleic acid via cytochrome P450 and soluble epoxide hydrolase (sEH) enzymes.[1][8] It exerts its biological effects through various signaling pathways, primarily influencing fatty acid uptake and metabolism.
One of the key mechanisms of 12,13-DiHOME involves the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane in brown adipocytes.[5] This process enhances the uptake of fatty acids into the cells for subsequent metabolism.
Recent studies also suggest that the signaling of 12,13-DiHOME is, in part, dependent on Gq-mediated calcium mobilization.[1] Furthermore, in cardiomyocytes, 12,13-DiHOME has been shown to increase mitochondrial respiration, with these effects being absent in NOS1 knockout mice, indicating a role for nitric oxide synthase 1 in its mechanism of action.[8] In inflammatory macrophages, 12,13-DiHOME can upregulate pathways like PI3K-Akt-mTOR and glycolysis.[3]
Conclusion
The accurate quantification of 12,13-DiHOME is crucial for understanding its physiological roles and therapeutic potential. While LC-MS/MS is the method of choice, this guide highlights the variations in experimental protocols across different studies. For robust inter-laboratory comparisons, standardization of methods, including sample handling, extraction procedures, and the use of common internal standards, is highly recommended. The provided workflows and signaling pathway diagrams offer a visual summary to aid researchers in this endeavor. As research on 12,13-DiHOME progresses, the development of standardized and validated analytical methods will be essential for the clinical translation of findings related to this important lipokine.
References
- 1. researchgate.net [researchgate.net]
- 2. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12,13-diHOME Promotes Inflammatory Macrophages and Epigenetically Modifies Their Capacity to Respond to Microbes and Allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue [dash.harvard.edu]
- 6. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated 12,13-diHOME level in maternal and umbilical cord blood complicated with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Specificity for Threo-12,13-Dihydroxyoctadecanoic Acid
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of small molecules like threo-12,13-dihydroxyoctadecanoic acid are critical. This guide provides a comprehensive comparison of antibody-based detection methods and mass spectrometry, offering insights into their respective strengths and weaknesses. Detailed experimental protocols and visual workflows are included to support the rigorous assessment of antibody specificity for this dihydroxy fatty acid.
Comparison of Analytical Methods
| Feature | Antibody-based Method (Competitive ELISA) | Mass Spectrometry (LC-MS/MS) |
| Specificity | Dependent on antibody cross-reactivity. Potential for cross-reaction with structurally similar lipids. | High specificity based on mass-to-charge ratio and fragmentation patterns. Can distinguish between isomers. |
| Sensitivity | Picogram to nanogram range, depending on antibody affinity. | Picogram to femtogram range, offering very high sensitivity.[1][2] |
| Quantification | Relative quantification based on a standard curve. | Absolute quantification using isotopically labeled internal standards. |
| Throughput | High throughput, suitable for screening large numbers of samples in 96-well plate format.[3][4][5] | Lower throughput due to serial sample analysis. |
| Cost | Lower cost per sample once the antibody is developed. Initial antibody development can be costly and time-consuming. | Higher instrument and operational costs. |
| Ease of Use | Relatively simple and requires standard laboratory equipment. | Requires specialized equipment and highly trained personnel. |
| Sample Matrix | Can be susceptible to matrix effects, requiring sample cleanup. | Also prone to matrix effects, but can be mitigated with appropriate sample preparation and internal standards. |
Experimental Protocols
Antibody Production for this compound
The production of antibodies against small molecules, or haptens, like this compound requires conjugation to a larger carrier protein to elicit a robust immune response.[6][][8][9]
1. Hapten-Carrier Conjugation using the EDC Method:
-
Objective: To covalently link the carboxyl group of this compound to primary amines on a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[10]
-
Materials:
-
This compound
-
Carrier protein (KLH or BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.4)
-
Dialysis tubing or desalting column
-
-
Procedure:
-
Dissolve this compound in an organic solvent (e.g., DMSO or DMF) and then dilute in activation buffer.
-
Add EDC and NHS to the fatty acid solution to activate the carboxyl group. Incubate for 15-30 minutes at room temperature.
-
Dissolve the carrier protein in the conjugation buffer.
-
Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20-40 fold molar excess of hapten is common.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove unconjugated hapten and reaction byproducts by dialysis against PBS or by using a desalting column.
-
Confirm conjugation by methods such as MALDI-TOF mass spectrometry or by a change in the protein's absorbance spectrum.
-
2. Immunization and Antibody Production:
-
Procedure:
-
Emulsify the hapten-carrier conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Immunize animals (e.g., rabbits or mice) with the emulsified conjugate at multiple sites.
-
Administer booster immunizations every 3-4 weeks.
-
Collect blood samples and screen the serum for the presence of specific antibodies using a preliminary ELISA.
-
Once a high titer of specific antibodies is achieved, the polyclonal antibodies can be purified from the serum, or hybridomas can be generated for monoclonal antibody production.
-
Competitive ELISA Protocol
This method is ideal for quantifying small molecules.[3][4][5][11] The principle relies on the competition between the free analyte in the sample and a labeled analyte for a limited number of antibody binding sites.
-
Materials:
-
96-well microplate
-
Capture antibody specific for this compound
-
This compound standard
-
Enzyme-conjugated this compound (or a secondary antibody-enzyme conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
-
Procedure:
-
Coat the microplate wells with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times.
-
In a separate plate or tubes, pre-incubate the sample or standard with a fixed amount of enzyme-conjugated this compound for 1-2 hours.
-
Add the sample/standard-conjugated analyte mixture to the antibody-coated plate. Incubate for 1-2 hours at room temperature.
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity is inversely proportional to the concentration of the analyte in the sample.
-
LC-MS/MS Protocol for Dihydroxy Fatty Acid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids.[1][12][13]
-
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Extraction solvent (e.g., a mixture of isopropanol, hexane, and water)
-
-
Procedure:
-
Sample Extraction:
-
To the sample (e.g., plasma, cell lysate), add the internal standard.
-
Perform a liquid-liquid extraction using the extraction solvent.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution to separate the analytes. For example, start with a low percentage of mobile phase B and gradually increase it over the run time.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard. The precursor ion will be [M-H]-, and product ions will be generated by collision-induced dissociation.
-
-
Quantification:
-
Create a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the standard curve.
-
-
Visualizing Experimental Workflows and Pathways
Antibody Specificity Assessment Workflow
The following diagram outlines the critical steps in assessing the specificity of a newly developed antibody for a small molecule like this compound.
Fatty Acid Synthesis Pathway
This diagram illustrates the general pathway of de novo fatty acid synthesis, a fundamental process in cellular metabolism.[14][15][16][17][18] Dihydroxylated fatty acids can be formed through subsequent modification of the synthesized saturated fatty acids by various cellular enzymes.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Assay Procedure for Competitive-ELISA [elabscience.com]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 9. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 12. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fatty acid metabolism in adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of fatty acid synthesis in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. aocs.org [aocs.org]
A Comparative Analysis of Exogenous versus Endogenous 12,13-DiHOME: A Guide for Researchers
An objective comparison of the physiological effects, experimental data, and therapeutic potential of endogenous and exogenously administered 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).
This guide provides a comprehensive comparison of the biological effects of endogenous 12,13-DiHOME, a naturally produced lipokine, versus exogenously administered 12,13-DiHOME. For researchers and drug development professionals, understanding the nuances between the natural physiological roles and the effects of therapeutic administration is crucial for harnessing the potential of this molecule in treating metabolic and cardiovascular diseases.
Endogenous 12,13-DiHOME: The Body's Natural Metabolic Modulator
Endogenous 12,13-DiHOME is a bioactive lipid derived from linoleic acid that has emerged as a key signaling molecule in metabolic regulation.[1][2][3][4] It is primarily synthesized and released by brown adipose tissue (BAT) in response to physiological stimuli such as cold exposure and exercise, earning it the classification of a "batokine" or "exerkine".[1][2][4][5]
The production of 12,13-DiHOME is a multi-step enzymatic process. Initially, linoleic acid is converted to its epoxide precursor, 12,13-epoxy-9Z-octadecenoic acid (12,13-epOME), by cytochrome P450 enzymes.[6][7][8] Subsequently, soluble epoxide hydrolases (sEH), particularly Ephx1 and Ephx2, hydrolyze 12,13-epOME to form 12,13-DiHOME.[6][7][8][9] This process is upregulated in BAT during cold exposure.[1][9][10]
Once released into circulation, endogenous 12,13-DiHOME acts in an autocrine, paracrine, and endocrine fashion to exert its effects.[6][8] Its primary functions include:
-
Stimulation of Fatty Acid Uptake: 12,13-DiHOME enhances the uptake of fatty acids into both BAT and skeletal muscle.[1][2][5][11] This is achieved by promoting the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane.[1][10][12]
-
Thermogenesis and Cold Tolerance: By supplying fuel to BAT, 12,13-DiHOME plays a crucial role in non-shivering thermogenesis and enhances the body's tolerance to cold.[1][7][12]
-
Systemic Metabolic Improvements: Circulating levels of 12,13-DiHOME are negatively correlated with body mass index (BMI) and insulin (B600854) resistance.[1][10][11][13] It also contributes to lower levels of circulating triglycerides.[1][6][8]
-
Cardioprotective Effects: Recent studies have revealed a novel role for 12,13-DiHOME in improving cardiac function and remodeling.[6][8][11] It has been shown to enhance cardiac hemodynamics through a mechanism involving nitric oxide synthase 1 (NOS1).[6][8]
Exogenous 12,13-DiHOME: Mimicking and Confirming Endogenous Functions
To investigate and confirm the physiological roles of endogenous 12,13-DiHOME, researchers have utilized exogenous administration in various experimental models. These studies have largely demonstrated that providing 12,13-DiHOME externally can replicate the beneficial metabolic and cardiovascular effects observed with its endogenous counterpart.
The administration of exogenous 12,13-DiHOME in preclinical models, typically mice, has yielded significant results that corroborate the functions of the endogenous molecule. Acute injection or sustained treatment with 12,13-DiHOME has been shown to:
-
Increase skeletal muscle fatty acid uptake and oxidation.[2][5]
-
Improve cardiac hemodynamics and protect against diet-induced cardiac dysfunction.[6][8]
These findings strongly suggest that exogenous 12,13-DiHOME can effectively mimic the actions of the endogenously produced lipokine, making it a promising candidate for therapeutic development.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from studies on both endogenous and exogenous 12,13-DiHOME.
Table 1: Effects on Brown Adipose Tissue (BAT) and Thermoregulation
| Parameter | Endogenous Response (Cold/Exercise) | Exogenous Administration | Reference |
| Circulating 12,13-DiHOME | Increased levels in humans and mice | N/A (Administered) | [1][5][10] |
| BAT Fuel (Fatty Acid) Uptake | Increased | Increased | [1][9][10][12] |
| Cold Tolerance | Enhanced | Enhanced protection against cold-induced drop in body temperature | [1][9][12] |
| sEH (Ephx1/2) Expression in BAT | Upregulated by cold and exercise | N/A | [1][9][14] |
Table 2: Effects on Skeletal Muscle and Systemic Metabolism
| Parameter | Endogenous Correlation/Response | Exogenous Administration | Reference |
| Skeletal Muscle Fatty Acid Uptake | Increased with exercise-induced rise | Increased | [2][5] |
| Skeletal Muscle Fatty Acid Oxidation | Increased with exercise-induced rise | Increased | [2][5] |
| Serum Triglycerides | Negatively correlated | Decreased | [1][9][12] |
| Insulin Sensitivity | Negatively correlated with levels | Not directly reported in these studies | [1][10][13] |
| Body Mass Index (BMI) | Negatively correlated | No effect on body weight in some studies | [1][9][12] |
Table 3: Effects on Cardiac Function
| Parameter | Endogenous Correlation/Response | Exogenous Administration | Reference |
| Cardiac Hemodynamics | Levels decreased in patients with heart disease | Improved systolic and diastolic function | [6][8] |
| Cardiomyocyte Respiration | Not directly measured | Increased mitochondrial respiration | [6][8] |
| Protection against HFD-induced dysfunction | Not directly measured | Negated deleterious effects of a high-fat diet | [6][8] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.
Animal Models and Exogenous 12,13-DiHOME Administration
-
Animals: Studies typically use male C57BL/6J mice.
-
Administration: For acute effects, 12,13-DiHOME is often administered via retro-orbital or intravenous injection. A commonly used dosage is 1 µg/kg body weight, which aims to achieve a circulating concentration of 30-50 nM.[9] For chronic studies, treatment can be administered daily for several weeks.[9][12]
-
Vehicle Control: A saline or other appropriate vehicle solution is used as a control for injection studies.
Measurement of Cold Tolerance
-
Procedure: Following the administration of 12,13-DiHOME or vehicle, mice are exposed to a cold environment (e.g., 4°C).
-
Data Collection: Core body temperature is monitored at regular intervals using a rectal probe.
-
Outcome: The ability of 12,13-DiHOME to prevent a drop in body temperature compared to the control group is assessed.[9]
Assessment of Fatty Acid and Lipid Uptake
-
In Vivo Tracer Studies: To measure tissue-specific fatty acid uptake, radiolabeled fatty acids (e.g., 18F-FATP) or triglycerides are administered, often by oral gavage.
-
Data Collection: After a set period, tissues of interest (e.g., BAT, skeletal muscle, heart) are harvested, and the amount of radioactivity is quantified using methods like gamma counting or PET imaging.
-
Outcome: An increase in radioactivity in the target tissue in the 12,13-DiHOME-treated group indicates enhanced fatty acid uptake.[1][9]
In Vitro Cellular Assays
-
Cell Lines: Differentiated C2C12 myotubes or 3T3-L1 adipocytes are commonly used to study the direct effects on muscle and fat cells, respectively.
-
Treatment: Cells are incubated with 12,13-DiHOME at various concentrations.
-
Fatty Acid Uptake/Oxidation: Cells are incubated with radiolabeled fatty acids (e.g., [3H]palmitate), and the amount of incorporated or oxidized label is measured.[14]
-
Mitochondrial Respiration: Oxygen consumption rate (OCR) is measured using techniques like Seahorse XF analysis to assess basal respiration, ATP production, and maximal respiratory capacity.[14]
Cardiac Function Assessment
-
In Vivo Hemodynamics: Following acute injection of 12,13-DiHOME, cardiac function is measured in anesthetized mice using a pressure-volume catheter inserted into the left ventricle.
-
Data Collection: Parameters such as systolic and diastolic function are recorded.[6][8]
-
Echocardiography: For longer-term studies, transthoracic echocardiography can be used to non-invasively assess cardiac structure and function.
Conclusion
The available evidence strongly indicates that the effects of exogenously administered 12,13-DiHOME closely mirror the known physiological roles of its endogenous counterpart. Endogenous 12,13-DiHOME is a critical mediator of metabolic homeostasis, particularly in response to cold and exercise, by enhancing fatty acid utilization in thermogenic tissues and skeletal muscle. Experimental studies using exogenous 12,13-DiHOME have not only confirmed these roles but have also elucidated its potential as a therapeutic agent for metabolic disorders and cardiovascular disease.
For researchers, the consistency between endogenous function and exogenous effects provides a solid foundation for further investigation into the molecular mechanisms and clinical applications of 12,13-DiHOME. For drug development professionals, these findings highlight 12,13-DiHOME and its signaling pathways as promising targets for the development of novel therapies to combat obesity, type 2 diabetes, and heart disease. Future research should focus on identifying the specific receptors for 12,13-DiHOME and developing stable, potent analogs for clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue | CoLab [colab.ws]
- 14. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of 12,13-DiHOME in Thermal Hyperalgesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of the oxidized linoleic acid metabolite (OLAM), 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), in mediating thermal hyperalgesia. We delve into its mechanism of action, compare its effects with other relevant lipid metabolites, and present supporting experimental data to validate its function as a key player in inflammatory pain pathways.
Executive Summary
12,13-DiHOME has emerged as a critical mediator of thermal hyperalgesia, the heightened sensitivity to painful heat, particularly in the context of inflammation.[1][2] This endogenous lipid metabolite exerts its effects by sensitizing the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key ion channel involved in pain sensation. This guide will explore the signaling pathways, present quantitative data from in vivo and in vitro studies, and provide detailed experimental protocols to facilitate further research in this area. Understanding the nuances of 12,13-DiHOME's function opens avenues for the development of novel analgesic drugs targeting inflammatory pain.
Performance Comparison: 12,13-DiHOME vs. Alternative Molecules
The pro-nociceptive effects of 12,13-DiHOME are best understood when compared with its precursor, 12(13)-epoxyoctadecenoic acid (12(13)-EpOME), and its regioisomer, 9,10-DiHOME. While both DiHOMEs are implicated in pain signaling, their potency and the specific pathways they modulate can differ. Furthermore, the inhibition of the soluble epoxide hydrolase (sEH) enzyme, which converts EpOMEs to DiHOMEs, has been shown to be an effective strategy for reducing thermal hyperalgesia.[1][2]
In Vivo Thermal Hyperalgesia
The following table summarizes the effects of 12,13-DiHOME and related compounds on paw withdrawal latency in rodent models of thermal hyperalgesia. A decrease in paw withdrawal latency indicates an increase in pain sensitivity.
| Compound | Dose | Animal Model | Effect on Paw Withdrawal Latency (s) | Key Findings | Reference |
| Vehicle (Control) | - | Mouse | ~10-12 s | Baseline thermal sensitivity. | Zimmer et al., 2018 |
| 12,13-DiHOME | 10 µg | Mouse | Significant decrease to ~6-7 s at 1h post-injection | Induces transient thermal hyperalgesia. | Zimmer et al., 2018 |
| TPPU (sEH inhibitor) | 1 mg/kg | Rat (LPS-induced inflammation) | Significantly reverses the decrease in paw withdrawal latency caused by LPS. | Inhibition of sEH reduces inflammatory thermal hyperalgesia. | Schmelzer et al., 2006 |
| 12,13-DiHOME in TRPV1-/- mice | 10 µg | Mouse | No significant change from baseline. | The hyperalgesic effect of 12,13-DiHOME is dependent on the TRPV1 receptor. | Zimmer et al., 2018 |
In Vitro TRPV1 Activation
Electrophysiological studies provide direct evidence of the ability of these lipids to activate and sensitize TRPV1 channels.
| Compound | Concentration | Cell Type | Effect on TRPV1 Current | Key Findings | Reference |
| Capsaicin (B1668287) (Control) | 1 µM | HEK293-TRPV1 | Robust inward current | Potent activation of TRPV1. | Bhave et al., 2003 |
| 12,13-DiHOME | 10 µM | Sensory Neurons | Sensitizes TRPV1 to subsequent capsaicin application, leading to a larger current. | Potentiates TRPV1 activity. | Zimmer et al., 2018 |
| 9,10-DiHOME | 100 µM | CHO-TRPV1 | Induces inward currents. | Directly activates TRPV1. | Patwardhan et al., 2010 |
| 12(13)-EpOME | 100 µM | CHO-TRPV1 | Induces inward currents. | Directly activates TRPV1. | Patwardhan et al., 2010 |
| 9(10)-EpOME | 100 µM | CHO-TRPV1 | Induces inward currents. | Directly activates TRPV1. | Patwardhan et al., 2010 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of 12,13-DiHOME in thermal hyperalgesia and a typical experimental workflow for its validation.
Caption: 12,13-DiHOME signaling cascade leading to thermal hyperalgesia.
Caption: Workflow for in vivo and in vitro validation of 12,13-DiHOME's effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Hargreaves Test for Thermal Hyperalgesia
This non-invasive method measures the latency of paw withdrawal in response to a thermal stimulus.
Apparatus:
-
A commercially available plantar test apparatus (e.g., Ugo Basile) consisting of a glass platform and a movable radiant heat source.
Procedure:
-
Acclimatization: Place the animal in a Plexiglas chamber on the glass platform and allow it to acclimate for at least 15-20 minutes before testing.
-
Stimulus Application: Position the radiant heat source directly beneath the plantar surface of the hind paw.
-
Measurement: Activate the heat source. A timer will automatically start and stop when the animal withdraws its paw.
-
Cut-off Time: A cut-off time of 20-30 seconds is typically used to prevent tissue damage.
-
Replicates: Repeat the measurement 3-5 times for each paw, with a minimum of 5 minutes between each measurement to avoid sensitization.
-
Data Analysis: The paw withdrawal latency is recorded in seconds. A decrease in latency compared to baseline or a vehicle-treated group indicates thermal hyperalgesia.
In Vitro Calcium Imaging of Sensory Neurons
This technique allows for the measurement of changes in intracellular calcium concentration, an indicator of neuronal activation.
Materials:
-
Primary culture of dorsal root ganglion (DRG) neurons.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Fluorescence microscope equipped with a ratiometric imaging system.
-
Perfusion system for solution exchange.
Procedure:
-
Cell Loading: Incubate the cultured DRG neurons with the calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Place the coverslip with the loaded cells on the microscope stage and perfuse with a standard extracellular solution. Record the baseline fluorescence ratio.
-
Compound Application: Perfuse the cells with a solution containing 12,13-DiHOME at the desired concentration.
-
Data Acquisition: Continuously record the fluorescence ratio to measure changes in intracellular calcium levels.
-
Positive Control: At the end of the experiment, apply a known TRPV1 agonist like capsaicin to confirm the presence of functional TRPV1 channels.
-
Data Analysis: The change in the fluorescence ratio over time reflects the intracellular calcium dynamics in response to the applied compounds. An increase in the ratio indicates an influx of calcium and neuronal activation.
Conclusion
The evidence strongly supports a pivotal role for 12,13-DiHOME in the development of thermal hyperalgesia during inflammatory conditions. Its mechanism of action, centered on the sensitization of the TRPV1 channel via the PKC pathway, presents a clear target for therapeutic intervention. The comparative data highlight the specificity of this molecule's effects and underscore the potential of sEH inhibitors as a promising class of analgesics. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate this pathway and accelerate the discovery of new treatments for inflammatory pain.
References
Safety Operating Guide
Proper Disposal of threo-12,13-Dihydroxyoctadecanoic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of threo-12,13-dihydroxyoctadecanoic acid, a fatty acid used in various research and development applications. While available data on the closely related compound 12-hydroxyoctadecanoic acid suggests it is not a hazardous substance, it is crucial to confirm the classification with your institution's Environmental Health and Safety (EHS) office.[1][2] This protocol is designed to provide immediate, actionable guidance while prioritizing safety and compliance.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves
Work in a well-ventilated area to minimize the potential for inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with your institution's specific chemical hygiene plan and waste disposal guidelines. The following steps provide a general framework for proper disposal.
Step 1: Hazard Classification Confirmation
The first and most critical step is to confirm the hazard classification of this compound with your institution's EHS office. While a safety data sheet for the similar compound 12-hydroxystearic acid indicates it is not hazardous, isomers can have different properties.[1][2] Do not assume the material is non-hazardous without official confirmation.
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect chemically contaminated solid waste, such as absorbent paper, gloves, and weigh boats, in a designated, clearly labeled container.
-
The container should be a sealable, leak-proof plastic bag or a rigid container with a secure lid.
-
Label the container clearly with the full chemical name: "this compound Waste." Do not use abbreviations.
-
-
Unused or Excess Chemical:
-
If disposing of the pure chemical, it should be in its original, sealed container if possible.
-
If the original container is compromised, transfer the waste to a new, compatible container with a secure, screw-on cap.
-
Label the new container with the full chemical name, the approximate quantity, and the date of waste generation.
-
Step 3: Waste Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
Keep the waste container closed at all times, except when adding waste.
Step 4: Scheduling Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for your chemical waste.
-
Provide them with all necessary information, including the chemical name, quantity, and location.
-
Follow their specific procedures for waste pickup and documentation.
Step 5: Disposal of Empty Containers
-
An empty container that has held this compound should be managed as chemical waste unless it has been triple-rinsed.
-
To triple-rinse, use a solvent capable of removing the residue. Collect the rinsate as hazardous waste.
-
Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash after defacing the original label. Always confirm this procedure with your EHS office.
Quantitative Data Summary
For general laboratory chemical waste, specific quantitative limits for storage may apply. The following table provides a summary based on common laboratory waste guidelines. These are not specific to this compound but represent standard practice.
| Parameter | Guideline |
| Maximum Satellite Accumulation Volume | 55 gallons of non-acute hazardous waste |
| Maximum Satellite Accumulation Time | Typically 90-180 days, consult your EHS plan |
| Empty Container Rinsing Volume | Approximately 10% of the container's volume per rinse |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures and always prioritizing communication with your institution's EHS office, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
Personal protective equipment for handling threo-12,13-Dihydroxyoctadecanoic acid
For Immediate Use by Laboratory Professionals
This document provides crucial safety protocols and logistical information for handling threo-12,13-Dihydroxyoctadecanoic acid in a research environment. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on general best practices for handling chemical compounds in a laboratory setting.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles; Face Shield | Essential to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are highly recommended for handling fatty or oily substances as they provide an excellent barrier and maintain structural integrity.[3] For handling strong or corrosive chemicals, butyl rubber gloves may offer superior protection.[4] Ensure gloves fit properly to maintain dexterity.[4] |
| Body Protection | Laboratory Coat or Acid-Resistant Suit | A standard laboratory coat is sufficient for handling small quantities. For larger quantities or situations with a higher risk of splashing, an acid-resistant suit made of materials like PVC or neoprene is recommended.[4][5] |
| Respiratory Protection | Not Generally Required (Use in a Ventilated Area) | Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols.[6] If ventilation is inadequate, a respirator may be necessary.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
Caption: Standard workflow for handling laboratory chemicals.
Experimental Protocol Considerations:
When designing experiments involving fatty acids, several factors must be considered to ensure accuracy and reproducibility:
-
Sample Storage: Proper storage is critical to prevent degradation.[8] Freeze-drying can be an effective pre-treatment for long-term storage as it immobilizes lipases.[9]
-
Lipid Extraction: Methods for lipid extraction should be validated and tailored to the sample type. Common methods include those developed by Folch et al. and Bligh and Dyer.[10]
-
Intervention Length: The duration of the experiment should be rationalized based on the biological question being addressed, as fatty acid concentrations change at different rates in various biological pools.[10]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Decision process for chemical waste disposal.
Disposal Guidelines:
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[11]
-
Regulations: All chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Containers: Do not mix different chemical wastes. Leave chemicals in their original containers if possible, or use appropriate, clearly labeled waste containers. Handle uncleaned containers as you would the product itself.
-
Spills: In the event of a spill, avoid dispersal of the material into soil, waterways, drains, and sewers.[6] Isolate the area and use appropriate absorbent materials for cleanup.
By adhering to these safety and handling protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
- 1. fatfinger.io [fatfinger.io]
- 2. hsi.com [hsi.com]
- 3. WHICH GLOVES ARE IDEAL FOR HANDLING FATTY OR OILY FOODS? | Reflexx [reflexx.com]
- 4. leelinework.com [leelinework.com]
- 5. Essential Personal Protective Equipment for the Oil & Gas Industry [canadasafetytraining.com]
- 6. chempoint.com [chempoint.com]
- 7. justia.com [justia.com]
- 8. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
